Eed226
描述
Structure
3D Structure
属性
IUPAC Name |
N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIRSNMPIZZNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EED226: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EED226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It operates via a novel allosteric mechanism, targeting the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex. By binding to the H3K27me3 pocket of EED, this compound induces a conformational change that abrogates the methyltransferase activity of PRC2. This leads to a global reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and provides protocols for key experimental assays.
Introduction to PRC2 and the Role of EED
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex essential for epigenetic regulation of gene expression.[1][2] The core components of PRC2 are EZH2 (Enhancer of Zeste Homolog 2), SUZ12 (Suppressor of Zeste 12), and EED (Embryonic Ectoderm Development).[1][2] EZH2 is the catalytic subunit responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27).[1] This methylation, particularly H3K27me3, is a hallmark of transcriptionally silenced chromatin.
EED plays a crucial, non-catalytic role in PRC2 function. It contains a seven-bladed beta-propeller domain that recognizes and binds to existing H3K27me3 marks.[3] This binding event is critical for the allosteric activation of EZH2's methyltransferase activity, creating a positive feedback loop that propagates the H3K27me3 repressive mark across chromatin.[1][3] Therefore, targeting EED presents an alternative and effective strategy to inhibit PRC2 activity, distinct from direct inhibition of the EZH2 catalytic site.
The Allosteric Mechanism of this compound
This compound functions as an allosteric inhibitor of PRC2.[1][4] It directly binds to the aromatic cage within the WD40 domain of EED, the same pocket that recognizes H3K27me3.[3][5] This binding induces a significant conformational change in EED, which in turn prevents the allosteric activation of EZH2, leading to a loss of PRC2's methyltransferase activity.[1][4] Notably, this compound does not disrupt the integrity of the core PRC2 complex.[4]
This mechanism of action confers several potential advantages. This compound is effective against PRC2 complexes containing EZH2 mutants that are resistant to S-adenosylmethionine (SAM)-competitive inhibitors.[1][5] This suggests that EED inhibitors like this compound could be valuable in treating cancers that have developed resistance to EZH2-targeted therapies.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Substrate | Assay Conditions | Reference(s) |
| IC50 | 23.4 nM | H3K27me0 peptide | In vitro enzymatic assay with 1.0 μM stimulatory H3K27me3. | [4][7] |
| 53.5 nM | Mononucleosome | In vitro enzymatic assay with 1.0 μM stimulatory H3K27me3. | [4][7] | |
| Kd | 82 nM | EED protein | Isothermal Titration Calorimetry (ITC) | [4][8] |
| 114 nM | PRC2 complex | Isothermal Titration Calorimetry (ITC) | [4][9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value | Reference(s) |
| G401 | Western Blot | H3K27me3/H3K27me2 reduction | Dose-dependent decrease (0.12 - 10 μM) | [4] |
| Karpas-422 | Anti-proliferation | IC50 | 0.08 μM | [10] |
| G401 | ELISA | IC50 | 0.22 μM | [10] |
| 2D10 | Latency Reversal | GFP Expression | Modest increase at 10 μM | [3] |
| JLatA2 | Latency Reversal | GFP Expression | 1.6-fold increase at 10 μM | [3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Outcome | Reference(s) |
| Mouse Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | 300 mg/kg, po BID for 34 days | Tumor regression | [4] |
| Mouse Xenograft (Karpas422) | Diffuse Large B-cell Lymphoma (DLBCL) | 40 mg/kg, oral gavage for 32 days | 100% Tumor Growth Inhibition (TGI) | [8] |
Experimental Protocols
PRC2 Enzymatic Inhibition Assay (HTRF-based)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of this compound on PRC2.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
Biotinylated H3 (1-28) K27me0 peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine (SAM)
-
Anti-H3K27me3 antibody labeled with Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
This compound dissolved in DMSO
-
384-well low volume plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 50 nL of diluted this compound or DMSO (vehicle control).
-
Add 5 µL of PRC2 complex and biotinylated H3K27me0 peptide substrate in assay buffer. Final concentrations: 2 nM PRC2, 200 nM peptide.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of SAM in assay buffer. Final concentration: 500 nM SAM.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect methylation by adding 10 µL of detection mix containing Eu-cryptate labeled anti-H3K27me3 antibody and Streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/620) and determine the IC50 value of this compound.
Cellular H3K27me3 Western Blot Analysis
This protocol details the procedure to assess the effect of this compound on global H3K27me3 levels in cells.
Materials:
-
G401 cells (or other relevant cell line)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-total Histone H3
-
HRP-conjugated goat anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed G401 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.12, 0.37, 1.1, 3.3, 10 µM) for 72 hours.[4]
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol outlines the steps for performing ChIP to analyze H3K27me3 levels at specific genomic loci following this compound treatment.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Micrococcal Nuclease (MNase)
-
ChIP dilution buffer
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for qPCR analysis of target loci
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and wash the cells.
-
Lyse the cells and isolate the nuclei.
-
Resuspend nuclei in MNase digestion buffer and digest the chromatin to obtain fragments of 150-500 bp.
-
Clarify the chromatin by centrifugation.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the anti-H3K27me3 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating with Proteinase K at 65°C overnight.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific genomic loci using qPCR with appropriate primers.
Visualizing the Mechanism of Action
The following diagrams illustrate the key aspects of this compound's mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
EED226: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, primarily responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. EED226 is a first-in-class, potent, and orally bioavailable small molecule that allosterically inhibits the PRC2 complex. Unlike traditional EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), this compound binds directly to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit. This unique mechanism of action leads to a conformational change in EED, resulting in the loss of PRC2 activity.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its evaluation, and its effects on PRC2-mediated signaling pathways.
Mechanism of Action: Allosteric Inhibition of PRC2
The PRC2 complex consists of three core subunits: EZH2 (the catalytic subunit), SUZ12 (a zinc-finger protein), and EED (a WD40-repeat protein).[1][2] The activity of PRC2 is allosterically enhanced by the binding of its product, H3K27me3, to a specific aromatic cage within the EED subunit. This positive feedback loop is crucial for the propagation and maintenance of the repressive H3K27me3 mark.
This compound functions by competitively binding to this H3K27me3 pocket on EED.[1][2][3] This binding event induces a significant conformational change in EED, which in turn prevents the allosteric activation of the EZH2 catalytic subunit, leading to a loss of PRC2 methyltransferase activity.[1][2][3] Notably, this mechanism is effective even against PRC2 complexes containing mutant EZH2 proteins that are resistant to SAM-competitive inhibitors.[1][2][4]
Below is a diagram illustrating the PRC2 signaling pathway and the mechanism of inhibition by this compound.
Caption: PRC2 complex methylates H3K27, leading to gene silencing. This compound competitively binds to the EED subunit, preventing allosteric activation and inhibiting PRC2 activity.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Substrate | Assay Conditions | Reference |
| IC50 | 23.4 nM | H3K27me0 peptide | --- | [5] |
| IC50 | 53.5 nM | Mononucleosome | Stimulatory H3K27me3 added at 1 x Kact (1.0 μM) | [5] |
| Kd (EED) | 82 nM | --- | --- | [5] |
| Kd (PRC2 complex) | 114 nM | --- | --- | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Treatment Duration | Reference |
| G401 | H3K27me3 ELISA | 0.22 μM | 48 hours | [5][6] |
| Karpas-422 | Anti-proliferation | 0.08 μM | 14 days | [5][6] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosage | Outcome | Reference |
| Karpas-422 | 40 mg/kg, oral gavage, daily for 32 days | 100% tumor growth inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
PRC2 Enzymatic Inhibition Assay (HTRF)
This assay measures the ability of this compound to inhibit the methyltransferase activity of the PRC2 complex.
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the methylation of a biotinylated histone H3 peptide substrate by the PRC2 enzyme. The reaction utilizes S-adenosylmethionine (SAM) as a methyl donor. The product, a methylated peptide, is detected by a europium cryptate-labeled anti-H3K27me3 antibody and a streptavidin-XL665 acceptor. When the donor and acceptor are in close proximity on the methylated peptide, FRET occurs.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 2.5 mM MgCl₂, 0.1% BSA, 1 mM DTT).
-
Reconstitute PRC2 enzyme, biotinylated H3K27me0 peptide substrate, and SAM in assay buffer to desired stock concentrations.
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.
-
-
Reaction Setup (384-well plate):
-
Add 2 µL of diluted this compound or DMSO (control) to the wells.
-
Add 4 µL of PRC2 enzyme solution.
-
Add 4 µL of biotinylated H3K27me0 peptide substrate solution.
-
Initiate the reaction by adding 10 µL of SAM solution.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection:
-
Add 5 µL of a detection mixture containing Eu³⁺-cryptate labeled anti-H3K27me3 antibody and streptavidin-XL665.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC₅₀.
EED-H3K27me3 Interaction Assay (AlphaScreen)
This assay determines the ability of this compound to disrupt the interaction between the EED subunit and the H3K27me3 peptide.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used. Glutathione donor beads are coated with GST-tagged EED, and streptavidin acceptor beads bind to a biotinylated H3K27me3 peptide. When in proximity, excitation of the donor beads generates singlet oxygen, which activates the acceptor beads to emit light. This compound competes with the H3K27me3 peptide for binding to EED, thus disrupting the proximity of the beads and reducing the signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Dilute GST-EED and biotinylated-H3K27me3 peptide in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.
-
-
Assay Setup (384-well ProxiPlate):
-
Add 5 µL of diluted this compound or DMSO (control).
-
Add 5 µL of GST-EED solution.
-
Add 5 µL of biotinylated-H3K27me3 peptide solution.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Add 5 µL of Glutathione donor beads.
-
Add 5 µL of Streptavidin acceptor beads.
-
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀.
Cellular H3K27me3 Quantification (AlphaLISA)
This assay measures the levels of global H3K27me3 in cells treated with this compound.
Principle: An AlphaLISA (Alpha Luminescent Immunoassay) is a bead-based immunoassay. Cells are lysed, and histones are extracted. The H3K27me3 mark is detected using a biotinylated anti-Histone H3 antibody and acceptor beads conjugated to an anti-H3K27me3 antibody. Streptavidin-coated donor beads bind to the biotinylated antibody, bringing the donor and acceptor beads into proximity when H3K27me3 is present.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., G401) in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of this compound or DMSO for the desired time (e.g., 48-72 hours).
-
-
Cell Lysis and Histone Extraction:
-
Detection:
-
Prepare a 5X mix of AlphaLISA anti-H3K27me3 acceptor beads (to a final concentration of 20 µg/mL) and biotinylated anti-Histone H3 antibody (to a final concentration of 3 nM) in 1X AlphaLISA Detection Buffer.[7]
-
Add 10 µL of the acceptor bead mix to each well.
-
Incubate for 60 minutes at room temperature.
-
Prepare a 5X solution of Streptavidin donor beads (to a final concentration of 20 µg/mL) in 1X AlphaLISA Detection Buffer.[8]
-
Add 10 µL of the donor bead solution to each well in subdued light.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Normalize the signal to the number of cells or total histone H3 levels and plot against the inhibitor concentration to determine the IC₅₀.
Western Blot for H3K27me3
This method provides a semi-quantitative analysis of global H3K27me3 levels.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound as described above.
-
Lyse cells and extract histones using an acid extraction protocol or a commercial kit.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Probe for total Histone H3 as a loading control.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ Karpas-422 cells) in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 40 mg/kg) or vehicle control orally by gavage daily.[5]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 32 days), euthanize the mice and excise the tumors.[5]
-
Weigh the tumors and perform pharmacodynamic analysis (e.g., Western blot for H3K27me3 on tumor lysates).
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the characterization of an EED inhibitor like this compound.
Caption: A stepwise workflow for the discovery and preclinical development of an EED inhibitor like this compound.
Conclusion
This compound represents a novel class of epigenetic modulators that target the allosteric regulation of the PRC2 complex. Its distinct mechanism of action, potent biochemical and cellular activity, and robust in vivo efficacy make it a valuable tool for research and a promising candidate for the development of new cancer therapies. The detailed protocols and workflows provided in this guide are intended to facilitate further investigation into this compound and the broader field of PRC2-targeted drug discovery.
References
- 1. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
Eed226: A Deep Dive into its Discovery and Preclinical Development as a First-in-Class Allosteric PRC2 Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Eed226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It represents a first-in-class therapeutic agent that functions through an allosteric mechanism, targeting the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. By binding to the H3K27me3 binding pocket of EED, this compound induces a conformational change that leads to the loss of PRC2's methyltransferase activity. This innovative approach has demonstrated robust anti-tumor efficacy in preclinical models of cancers with PRC2-dependent pathologies, including those with resistance to conventional EZH2 inhibitors. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a comprehensive summary of its pharmacological properties.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in cellular differentiation, development, and oncogenesis through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1] The core components of the PRC2 complex are EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit; SUZ12 (Suppressor of Zeste 12), a zinc-finger protein essential for complex integrity and activity; and EED (Embryonic Ectoderm Development), a WD40-repeat-containing protein that is crucial for the allosteric activation of PRC2 upon binding to H3K27me3.[1] Dysregulation of PRC2 activity, often through gain-of-function mutations in EZH2, is a hallmark of various cancers, including non-Hodgkin's lymphoma and certain solid tumors.
While direct inhibition of the EZH2 catalytic subunit has been a validated therapeutic strategy, the emergence of resistance mutations has necessitated the exploration of alternative inhibitory mechanisms. Targeting the EED subunit offers a distinct advantage, as it can inhibit PRC2 activity irrespective of the EZH2 mutational status.[1] this compound emerged from a high-throughput screening campaign and subsequent structure-guided optimization as a potent and selective allosteric inhibitor of PRC2 that binds to the EED subunit.[2]
Discovery and Optimization
The discovery of this compound was the result of a systematic drug discovery process that began with a high-throughput screening (HTS) to identify compounds that could inhibit PRC2 activity.[3] The initial hit was optimized through a structure-guided approach, utilizing X-ray crystallography to elucidate the binding mode of inhibitors to the EED subunit. This iterative process of chemical synthesis and biological testing led to the identification of this compound, a compound with significantly improved potency, selectivity, and pharmacokinetic properties.[2]
Mechanism of Action
This compound exerts its inhibitory effect on PRC2 through a novel allosteric mechanism.[1] It directly binds to the H3K27me3-binding pocket on the EED subunit.[4] This binding event induces a significant conformational change in EED, which in turn leads to a loss of the allosteric activation of the EZH2 catalytic subunit, ultimately resulting in the inhibition of H3K27 methylation.[1][4] A key feature of this compound is its ability to inhibit PRC2 complexes containing EZH2 mutations that confer resistance to S-adenosylmethionine (SAM)-competitive inhibitors.[4]
References
Eed226: An In-depth Technical Guide on its Allosteric Inhibition of PRC2 and Impact on H3K27 Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Eed226, a first-in-class, orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It details the molecule's mechanism of action, its quantitative effects on the catalytic activity of PRC2 and H3K27 methylation, and the experimental protocols used for its characterization. This document is intended to serve as a critical resource for professionals engaged in epigenetic research and the development of novel cancer therapeutics.
**1.0 Executive Summary
Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase essential for epigenetic regulation, and its dysregulation is implicated in numerous cancers. The catalytic subunit, EZH2, methylates histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression. The activity of EZH2 is allosterically enhanced by the binding of another core subunit, Embryonic Ectoderm Development (EED), to existing H3K27me3 marks. This compound is a potent and selective small molecule that targets the H3K27me3 binding pocket on EED.[1][2] By occupying this pocket, this compound prevents the allosteric activation of PRC2, leading to a profound and selective reduction in H3K27 methylation.[1][3] This guide synthesizes the key biochemical, cellular, and in vivo data for this compound, establishing its significance as a tool compound and a potential therapeutic agent.
Mechanism of Action: Allosteric Inhibition of PRC2
PRC2 consists of the core subunits EZH2, EED, and SUZ12.[1] The catalytic activity of EZH2 is stimulated when the WD40-repeat domain of the EED subunit binds to H3K27me3, a product of PRC2's own activity. This positive feedback loop is crucial for the propagation and maintenance of the repressive H3K27me3 mark across target genes.[1]
This compound functions as a non-competitive, allosteric inhibitor by directly binding to the aromatic cage within EED that normally recognizes H3K27me3.[1][3][4] This binding induces a significant conformational change in EED, which in turn prevents the allosteric activation of the EZH2 subunit, leading to a loss of PRC2 methyltransferase activity.[1][3] A key advantage of this mechanism is its effectiveness against PRC2 complexes containing EZH2 mutants that have developed resistance to S-adenosylmethionine (SAM)-competitive inhibitors.[1][3][5]
References
- 1. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - OAK Open Access Archive [oak.novartis.com]
- 5. aacrjournals.org [aacrjournals.org]
EED226: A Technical Guide to a First-in-Class Allosteric PRC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EED226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It operates through a novel allosteric mechanism, targeting the embryonic ectoderm development (EED) subunit of the PRC2 complex.[1][4] By binding to the H3K27me3 pocket on EED, this compound induces a conformational change that results in the loss of PRC2's histone methyltransferase activity.[1][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is chemically known as N-(2-furanylmethyl)-8-[4-(methylsulfonyl)phenyl]-1,2,4-triazolo[4,3-c]pyrimidin-5-amine.[5] Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C17H15N5O3S[5] |
| Molecular Weight | 369.4 g/mol [5] |
| CAS Number | 2083627-02-3[5] |
| Appearance | Solid[5] |
| Solubility | Soluble in DMSO and DMF[5] |
Mechanism of Action: Allosteric Inhibition of PRC2
The PRC2 complex, a key epigenetic regulator, is composed of the core subunits EZH2, EED, and SUZ12.[4] EZH2 is the catalytic subunit responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[4] The activity of EZH2 is allosterically enhanced by the binding of EED to trimethylated H3K27 (H3K27me3).[4]
This compound exerts its inhibitory effect by directly binding to the H3K27me3 binding pocket of EED.[1][4] This binding event induces a conformational change in the EED protein, which in turn leads to a loss of PRC2's catalytic activity.[1][4] A significant aspect of this compound's mechanism is its ability to inhibit PRC2 complexes containing mutant EZH2 proteins that are resistant to S-adenosylmethionine (SAM)-competitive inhibitors.[4]
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Substrate/Complex | Value |
| IC50 | PRC2 (H3K27me0 peptide) | 23.4 nM[1][2][3] |
| IC50 | PRC2 (mononucleosome) | 53.5 nM[1][2] |
| Kd | EED | 82 nM[1][6] |
| Kd | PRC2 Complex | 114 nM[1][7] |
| IC50 | KARPAS-422 (Antiproliferative) | 80 nM (14-day assay)[8] |
Table 2: Pharmacokinetic Properties
| Parameter | Value |
| Oral Bioavailability | ~100%[1][2] |
| Terminal Half-life (t1/2) | 2.2 hours[1][2] |
| Volume of Distribution (Vd) | 0.8 L/kg[1][2] |
| Plasma Protein Binding (PPB) | Moderate (14.4%)[1] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
In Vitro PRC2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRC2.
-
Methodology:
-
Recombinant human PRC2 complex is incubated with a biotinylated histone H3 peptide (or mononucleosomes) as a substrate.
-
S-adenosyl-L-[methyl-³H]-methionine is used as the methyl donor.
-
The reaction is initiated in the presence of varying concentrations of this compound.
-
After incubation, the reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.
-
The amount of incorporated tritium (B154650) is measured using a scintillation counter to determine the level of H3K27 methylation.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Antiproliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., KARPAS-422, a human lymphoma cell line with an EZH2 mutation) are seeded in multi-well plates.[1]
-
Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).
-
Cell viability is measured at various time points (e.g., every 3-4 days for up to 14 days) using a suitable assay such as CellTiter-Glo®.[1]
-
The reduction in cell viability is used to determine the antiproliferative activity of the compound.
-
Western Blot Analysis for Histone Methylation
-
Objective: To measure the effect of this compound on global levels of H3K27 methylation in cells.
-
Methodology:
-
Cells (e.g., G401 cells) are treated with different concentrations of this compound for a specified period (e.g., 3 days).[1]
-
Histones are extracted from the cell nuclei.
-
Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for H3K27me3, H3K27me2, and total histone H3 (as a loading control).
-
Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized using a chemiluminescence detection system.
-
Figure 2: this compound Experimental Workflow.
In Vivo Efficacy
In preclinical studies, this compound has demonstrated significant antitumor activity. In a mouse xenograft model using the Karpas422 diffuse large B-cell lymphoma (DLBCL) cell line, oral administration of this compound led to dose-dependent tumor regression.[4][6] Notably, at a dose of 40 mg/kg, 100% tumor growth inhibition was achieved after 32 days of treatment.[6] These findings highlight the potential of this compound as a therapeutic agent for PRC2-dependent cancers.
Conclusion
This compound represents a significant advancement in the field of epigenetic modulators. Its unique allosteric mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile make it a valuable tool for cancer research and a promising candidate for clinical development. The ability of this compound to inhibit PRC2 activity in the context of EZH2 inhibitor resistance further underscores its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Eed226's Selectivity for the PRC2 Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selectivity of Eed226, a potent and allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound offers a distinct mechanism of action by targeting the EED subunit of the PRC2 complex, thereby preventing the allosteric activation required for its histone methyltransferase activity. This document consolidates quantitative data on its binding affinity and inhibitory concentrations, details the experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows. The high selectivity of this compound for PRC2 over other histone methyltransferases and kinases underscores its potential as a precise tool for research and a promising candidate for therapeutic development.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a critical role in cellular differentiation, development, and oncogenesis.[1][2] Its catalytic subunit, EZH2, is responsible for the mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[1][3] The activity of EZH2 is allosterically enhanced by the binding of the EED subunit to H3K27me3, creating a positive feedback loop that propagates the repressive chromatin state.[3]
This compound is a novel, orally bioavailable small molecule that inhibits PRC2 activity through a distinct allosteric mechanism.[1][4] Unlike S-adenosylmethionine (SAM)-competitive inhibitors that target the EZH2 active site, this compound binds directly to the H3K27me3 binding pocket of the EED subunit.[1][4] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[3][4] Notably, this compound is also effective against PRC2 complexes containing mutant EZH2 proteins that are resistant to SAM-competitive inhibitors.[3][4] This guide delves into the specifics of this compound's selectivity for the PRC2 complex.
Quantitative Data on this compound Selectivity
This compound demonstrates high potency and selectivity for the PRC2 complex. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.
Table 1: Potency and Binding Affinity of this compound for PRC2
| Parameter | Substrate/Complex | Value (nM) | Assay Type |
| IC50 | PRC2 (with H3K27me0 peptide) | 23.4[4] | In vitro enzymatic assay |
| IC50 | PRC2 (with mononucleosome) | 53.5[4] | In vitro enzymatic assay |
| Kd | EED subunit | 82[5] | Isothermal Titration Calorimetry (ITC) |
| Kd | PRC2 complex | 114[5] | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| KARPAS422 | Antiproliferative assay | Cell viability | 0.08[4] |
| G401 | Functional assay | Global H3K27me3 levels (ELISA) | 0.22[4] |
Table 3: Selectivity Profile of this compound
| Target Class | Specific Enzymes/Complexes | IC50 (µM) |
| Histone Methyltransferases | 20 other protein methyltransferases | >100[5] |
| EZH1-PRC2 complex | Inhibition observed, 25-fold less potent than for EZH2-PRC2[5] | |
| Kinases and other protein classes | Panel of various kinases | No significant inhibition reported[4][6] |
Signaling Pathways and Mechanism of Action
The PRC2 Catalytic Cycle and its Allosteric Regulation
The PRC2 complex is recruited to specific genomic loci where its catalytic subunit, EZH2, methylates H3K27. This activity is enhanced by a positive feedback loop involving the EED subunit. The binding of EED to existing H3K27me3 marks allosterically activates EZH2, promoting the spread of the repressive mark.
Mechanism of this compound Inhibition
This compound acts as an allosteric inhibitor by competitively binding to the H3K27me3 pocket on the EED subunit. This prevents the binding of H3K27me3, thereby breaking the positive feedback loop and inhibiting the allosteric activation of EZH2. This leads to a reduction in H3K27 methylation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and further investigation of this compound's selectivity.
Workflow for Assessing this compound Selectivity
A multi-step approach is employed to thoroughly characterize the selectivity of this compound, starting from biochemical assays to cellular and in vivo studies.
In Vitro PRC2 Enzymatic Assay (LC-MS based)
This assay quantitatively measures the enzymatic activity of the PRC2 complex and its inhibition by this compound.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBBP4/AEBP2)
-
H3K27me0 peptide (e.g., residues 21-44) or mononucleosomes as substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA)
-
Stop Solution (e.g., formic acid)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the PRC2 enzyme to the wells.
-
Add the this compound dilutions or DMSO (for control) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the H3K27me0 peptide/mononucleosome substrate and SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the formation of the methylated peptide product (or S-adenosylhomocysteine, SAH) using an LC-MS/MS system.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
EED-H3K27me3 AlphaScreen Competition Binding Assay
This high-throughput assay measures the ability of this compound to disrupt the interaction between the EED subunit and a biotinylated H3K27me3 peptide.
Materials:
-
His-tagged recombinant human EED
-
Biotinylated H3K27me3 peptide
-
This compound
-
AlphaScreen Nickel Chelate Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer (e.g., 25 mM HEPES pH 8.0, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add His-tagged EED and the this compound dilutions or DMSO.
-
Add the biotinylated H3K27me3 peptide and incubate for a specified time (e.g., 60 minutes) at room temperature to allow binding.
-
Add the Nickel Chelate Acceptor beads and incubate for a specified time (e.g., 60 minutes).
-
Add the Streptavidin Donor beads under subdued light and incubate for a specified time (e.g., 30-60 minutes).
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition of the EED-H3K27me3 interaction and determine the IC50 value.
Cellular H3K27me3 ELISA
This assay quantifies the levels of global H3K27 trimethylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., G401)
-
This compound
-
Cell lysis buffer
-
Coating buffer
-
Wash buffer
-
Blocking buffer
-
Primary antibody against H3K27me3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well ELISA plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Coat a 96-well ELISA plate with the cell lysates overnight at 4°C.
-
Wash the wells and block with blocking buffer for 1-2 hours at room temperature.
-
Incubate with the primary antibody against H3K27me3 for 1-2 hours.
-
Wash the wells and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Normalize the H3K27me3 signal to total protein and determine the IC50 value for the reduction of H3K27me3.
Western Blot Analysis of H3K27 Methylation
This method provides a semi-quantitative assessment of the changes in H3K27 methylation states upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., G401)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against H3K27me3, H3K27me2, H3K27me1, and total Histone H3
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 72 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K27 methylation marks to the total Histone H3 loading control.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of the PRC2 complex. Its unique mechanism of action, targeting the EED subunit, provides a distinct advantage over traditional EZH2 inhibitors, including activity against certain drug-resistant mutants. The comprehensive data presented in this guide, from biochemical to cellular assays, robustly demonstrates its high degree of selectivity for the PRC2 complex over a wide range of other epigenetic and non-epigenetic targets. The detailed experimental protocols provided herein will serve as a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into the therapeutic potential of this compound and the development of next-generation PRC2 inhibitors. The high selectivity of this compound makes it an invaluable tool for dissecting the biological functions of PRC2 in both normal physiology and disease.
References
- 1. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. Histone western blot protocol | Abcam [abcam.com]
EED226: A Technical Guide to its Application in Polycomb Repressive Complex 2 Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations to facilitate the use of this compound as a critical tool for studying PRC2 biology and its role in disease.
Introduction to PRC2 and the Role of EED
Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for maintaining transcriptional repression of specific genes, thereby playing a crucial role in cellular differentiation, development, and stem cell pluripotency.[1][2] The core of the PRC2 complex consists of three subunits: Enhancer of zeste homolog 2 (EZH2), the catalytic subunit that methylates histone H3 on lysine (B10760008) 27 (H3K27); Suppressor of zeste 12 (SUZ12); and Embryonic Ectoderm Development (EED).[2]
The EED subunit is a critical non-catalytic component that recognizes and binds to the trimethylated H3K27 (H3K27me3) mark.[3][4] This binding event allosterically activates the methyltransferase activity of EZH2, creating a positive feedback loop that propagates the H3K27me3 repressive mark across chromatin domains.[3][4] Dysregulation of PRC2 activity, often through overexpression or mutation of its components, is implicated in various cancers, making it a prime target for therapeutic intervention.[3]
This compound: An Allosteric Inhibitor of PRC2
This compound is a potent, selective, and orally bioavailable small molecule that functions as an allosteric inhibitor of PRC2.[5][6][7] Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), this compound directly binds to the H3K27me3-binding pocket of the EED subunit.[2][5] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[2][5] A key advantage of this mechanism is its ability to inhibit PRC2 complexes containing mutant EZH2 proteins that are resistant to SAM-competitive inhibitors.[2][5]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a reference for its potency, binding affinity, and cellular activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Substrate | Conditions | Reference(s) |
| IC50 | 23.4 nM | H3K27me0 peptide | In vitro enzymatic assay with 1.0 μM H3K27me3 | [5] |
| IC50 | 53.5 nM | Mononucleosome | In vitro enzymatic assay with 1.0 μM H3K27me3 | [5][7] |
Table 2: Binding Affinity of this compound
| Parameter | Value | Target | Method | Reference(s) |
| Kd | 82 nM | EED | Isothermal Titration Calorimetry (ITC) | [5] |
| Kd | 114 nM | PRC2 complex | Isothermal Titration Calorimetry (ITC) | [5] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 / GI50 | Incubation Time | Reference(s) |
| KARPAS-422 (EZH2 Y641N mutant) | Antiproliferative assay | 0.08 µM (GI50) | 14 days | [7] |
| G401 (SMARCB1-deficient) | Cell growth inhibition | 85 µM (IC50) | Not Specified | [7] |
Table 4: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference(s) |
| Oral Bioavailability | ~100% | Mouse | [5][7] |
| Terminal Half-life (t1/2) | 2.2 hours | Mouse | [5][7] |
| Volume of Distribution (Vd) | 0.8 L/kg | Mouse | [5][7] |
Signaling Pathways and Experimental Workflows
PRC2 Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism by which this compound inhibits its function.
Caption: PRC2 complex methylates H3K27, which is recognized by EED, allosterically activating PRC2. This compound competitively binds to EED, inhibiting this feedback loop and subsequent gene silencing.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow for characterizing the effects of this compound in a cancer cell line model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
The Pivotal Role of EED in Polycomb Repressive Complex 2 (PRC2) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator, essential for maintaining transcriptional repression and cellular identity. Its catalytic activity, the methylation of histone H3 on lysine (B10760008) 27 (H3K27), is intricately controlled by its core components. Among these, the Embryonic Ectoderm Development (EED) protein emerges as a critical orchestrator of PRC2 function. This technical guide provides an in-depth exploration of the multifaceted role of EED in PRC2 activity, detailing its structural importance, its function as a reader of the H3K27me3 mark, and its central role in the allosteric activation of the complex. We present a comprehensive summary of quantitative data on PRC2-EED interactions and inhibition, detailed protocols for key experimental assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, oncology, and drug development, offering a deeper understanding of the EED-PRC2 axis and its therapeutic potential.
Introduction: The PRC2 Complex and the Centrality of EED
The Polycomb Repressive Complex 2 (PRC2) is a highly conserved histone methyltransferase that plays a crucial role in the epigenetic silencing of genes, particularly those involved in development and cell differentiation.[1] The core of the PRC2 complex consists of three essential subunits: Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit responsible for methylating H3K27; Suppressor of Zeste 12 (SUZ12), a zinc-finger protein crucial for complex integrity and activity; and Embryonic Ectoderm Development (EED).[1][2] EZH2 on its own has no enzymatic activity and requires both EED and SUZ12 to function.[2][3]
EED, a member of the WD40-repeat protein family, acts as the central scaffold of the PRC2 complex.[4] Its β-propeller structure provides a platform for the assembly of the other core components, thereby stabilizing the entire complex.[4] Beyond this structural role, EED performs two critical functions that are indispensable for PRC2's biological activity:
-
Reading the H3K27me3 Mark: EED contains an aromatic cage that specifically recognizes and binds to the trimethylated lysine 27 on histone H3 (H3K27me3), the very mark that PRC2 deposits.[5][6] This "reader" function is essential for the propagation and maintenance of the repressive chromatin state.
-
Allosteric Activation of EZH2: The binding of H3K27me3 to EED's aromatic cage triggers a conformational change in EZH2, leading to a significant enhancement of its methyltransferase activity.[6][7] This allosteric activation creates a positive feedback loop, where the product of the enzyme's activity stimulates further catalysis, allowing for the efficient spreading of the H3K27me3 mark across chromatin domains.[4][8]
The indispensable role of EED in PRC2 function has made it an attractive therapeutic target, particularly in cancers where PRC2 is hyperactive.[1][9] Inhibiting the EED-H3K27me3 interaction or the EED-EZH2 protein-protein interaction (PPI) represents a promising strategy to abrogate PRC2 activity and reactivate tumor suppressor genes.[5][9]
Quantitative Data on EED-PRC2 Interactions and Inhibition
The following tables summarize key quantitative data related to the binding affinities within the PRC2 complex and the potency of various inhibitors targeting the EED subunit.
Table 1: Binding Affinities of EED
| Interacting Molecule | Binding Partner | Method | Dissociation Constant (Kd) | Reference(s) |
| H3K27me3 peptide | EED | Fluorescence Competition | 10 - 45 µM | [8] |
| Jarid2-K116me3 peptide | EED | In vitro binding assay | 3.4 µM | [6] |
| H3K9me3 peptide | EED | Fluorescence Competition | 10 - 45 µM | [8] |
| H4K20me3 peptide | EED | Fluorescence Competition | 10 - 45 µM | [8] |
| H1K26me3 peptide | EED | Fluorescence Competition | 10 - 45 µM | [8] |
| Wedelolactone | EED | Not specified | 2.82 µM | [10] |
| LG1980 | EED | Biolayer Interferometry (BLI) | 2.71 µM | [5] |
| Compound 5b | EED | Surface Plasmon Resonance (SPR) | 5 µM | [7] |
Table 2: Inhibitory Potency of EED-Targeting Compounds
| Inhibitor | Assay Type | Target | IC50 | Reference(s) |
| EED226 | PRC2 activity assay | EED | 18 ± 2 nM | [1] |
| A-395 | Radioactivity-based PRC2 assay | EED | 18 nM | [5] |
| A-395 | H3K27 methylation cell assay | EED | 90 nM | [5] |
| MAK683 | EED binding assay | EED | 1.2 nM | [5] |
| Triazolo-pyridine compound 13 | AlphaScreen assay | EED | 10.9 nM | [5] |
| Imidazo-pyrimidine compound 14 | AlphaScreen assay | EED | 7 nM | [5] |
| Compound 32 (EED-EZH2 PPI) | Binding assay | EED-EZH2 interaction | 32 µM | [5] |
| Astemizole (EED-EZH2 PPI) | Competitive FP assay | EED-EZH2 interaction | Ki = 23.01 µM | [5] |
| Compound 30 (EED-EZH2 PPI) | FP-based competitive assay | EED-EZH2 interaction | 63.8 µM | [5] |
| Compound 31 (EED-EZH2 PPI) | FP-based competitive assay | EED-EZH2 interaction | 54.9 µM | [5] |
| LG1980 (Cell proliferation) | Cellular assay (ARCaPE-shEPLIN) | EED-EZH2 interaction | 0.26 µM | [5] |
| LG1980 (Cell proliferation) | Cellular assay (C4–2B-TaxR) | EED-EZH2 interaction | 6.87 µM | [5] |
| UNC5114 | PRC2 catalytic activity assay | EED | Varies with H3K27me3 concentration | [6] |
| UNC5115 | PRC2 catalytic activity assay | EED | Varies with H3K27me3 concentration | [6] |
| Compound 5b (Cell viability) | Cellular assay (Pfeiffer, KARPAS422, etc.) | EED-EZH2 interaction | < 10 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of EED in PRC2 activity.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the PRC2 complex.
Materials:
-
Recombinant PRC2 complex (EZH2, EED, SUZ12)
-
Histone H3 substrate (e.g., recombinant H3, oligonucleosomes)
-
S-adenosyl-L-[methyl-3H]-methionine (SAM)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail and counter
-
SDS-PAGE gels and reagents
-
Phosphorimager (for non-radioactive detection with specific antibodies)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing HMT assay buffer, the PRC2 complex, and the histone H3 substrate.
-
Initiate Reaction: Start the reaction by adding S-adenosyl-L-[methyl-3H]-methionine. For inhibitor studies, pre-incubate the complex with the inhibitor before adding SAM.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Separation and Detection:
-
Radioactive Detection: Separate the reaction products by SDS-PAGE. Stain the gel with Coomassie Blue to visualize total histones. Dry the gel and expose it to a phosphor screen or film to detect the incorporated radioactivity. Quantify the signal using a phosphorimager or scintillation counting of the excised histone bands.[11][12]
-
Non-Radioactive Detection (Western Blot): Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for H3K27me3. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions within the PRC2 complex in a cellular context.
Materials:
-
Cells expressing the proteins of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to one of the PRC2 components (e.g., anti-EED, anti-EZH2)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer to release cellular proteins.[13][14]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads alone and then remove the beads by centrifugation.[15]
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate with gentle rotation at 4°C to allow the antibody to bind to its target protein.
-
Complex Capture: Add protein A/G beads to the lysate and incubate further to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., probe for EZH2 and SUZ12 after pulling down with an anti-EED antibody).[16]
Biolayer Interferometry (BLI)
BLI is a label-free technology used to measure real-time kinetics of protein-protein and protein-peptide interactions.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., streptavidin-coated for biotinylated peptides)
-
Purified recombinant EED protein
-
Biotinylated H3K27me3 peptide (or other peptides of interest)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
Procedure:
-
Sensor Hydration: Hydrate the biosensors in the assay buffer.
-
Ligand Immobilization: Immobilize the biotinylated peptide onto the streptavidin-coated biosensors.
-
Baseline: Establish a stable baseline by dipping the sensors in assay buffer.
-
Association: Move the sensors into wells containing different concentrations of the purified EED protein and measure the binding (association phase).
-
Dissociation: Move the sensors back into wells with assay buffer to measure the dissociation of the EED protein.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (kon), dissociation (koff), and equilibrium dissociation (Kd) constants.[17][18]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing thermodynamic parameters of binding.
Materials:
-
Isothermal titration calorimeter
-
Purified EED protein
-
Concentrated solution of the ligand (e.g., H3K27me3 peptide or a small molecule inhibitor)
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the protein and the ligand extensively against the same buffer to minimize heats of dilution.
-
Loading: Load the purified EED protein into the sample cell and the ligand into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change (ΔH) for each injection. Fit the data to a suitable binding model to determine the binding affinity (Ka or Kd), stoichiometry (n), and entropy change (ΔS).[2][19]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of macromolecular complexes like PRC2.
Materials:
-
Purified PRC2 complex (potentially with interacting nucleosomes)
-
Cryo-EM grid preparation station (e.g., Vitrobot)
-
Transmission electron microscope with a cryo-stage
-
Direct electron detector
-
High-performance computing cluster for image processing
Procedure:
-
Sample Preparation: Apply a small volume of the purified PRC2 complex solution to an EM grid.
-
Vitrification: Plunge-freeze the grid in liquid ethane (B1197151) to trap the complexes in a thin layer of vitreous ice.
-
Data Collection: Collect a large number of images (micrographs) of the frozen-hydrated particles at different orientations using the cryo-electron microscope.[20][21]
-
Image Processing:
-
Particle Picking: Computationally select individual particle images from the micrographs.
-
2D Classification: Align and classify the particle images to generate 2D class averages, which represent different views of the complex.
-
3D Reconstruction: Reconstruct a 3D model of the PRC2 complex from the 2D class averages.
-
Refinement: Refine the 3D model to high resolution.
-
-
Model Building and Analysis: Build an atomic model into the final 3D density map and analyze the structural details of EED's interactions within the PRC2 complex.[11][22]
Visualizing EED's Role in PRC2 Activity
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of EED's function in PRC2 activity.
The Core PRC2 Complex and EED's Central Scaffolding Role
EED as the central scaffold in the PRC2 complex.
The Allosteric Activation Loop of PRC2
Positive feedback loop of PRC2 allosteric activation.
Experimental Workflow for Co-Immunoprecipitation
Workflow for Co-IP of the PRC2 complex.
Conclusion
EED is an indispensable component of the PRC2 complex, acting not merely as a structural scaffold but as a dynamic regulator of its catalytic activity. Its ability to recognize the H3K27me3 mark and allosterically activate EZH2 establishes a robust mechanism for the propagation and maintenance of repressive chromatin domains. This central role has rightfully placed EED in the spotlight as a high-potential target for therapeutic intervention in diseases characterized by PRC2 dysregulation. A thorough understanding of the quantitative and mechanistic details of EED's function, facilitated by the experimental approaches outlined in this guide, is paramount for the continued development of novel epigenetic therapies targeting the PRC2 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
- 4. Allosteric activation dictates PRC2 activity independent of its recruitment to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the polycomb protein Eed in the propagation of repressive histone marks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro histone methyltransferase assay [bio-protocol.org]
- 12. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ask-force.org [ask-force.org]
- 21. Cryo-EM structures of PRC2 simultaneously engaged with two functionally distinct nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
EED226 In Vitro Assay Protocol: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for in vitro assays to characterize the activity of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound targets the EED subunit of the PRC2 complex, disrupting its interaction with trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3) and thereby inhibiting the enzymatic activity of EZH2. The following sections detail the methodologies for a biochemical liquid chromatography-mass spectrometry (LC-MS) based assay to measure PRC2 activity and a competitive binding AlphaScreen assay to determine the affinity of this compound for the EED subunit. These protocols are intended to guide researchers in the evaluation of this compound and similar compounds in a drug discovery and development setting.
Introduction
Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27), a mark associated with transcriptional repression. The core components of PRC2 include EZH2, the catalytic subunit; EED, a WD40-repeat protein that binds to H3K27me3; and SUZ12, which is essential for complex integrity and activity. Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.
This compound is a novel, orally bioavailable small molecule that allosterically inhibits PRC2.[1][2] Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), this compound binds to the H3K27me3-binding pocket of EED.[3] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[2][3] Notably, this compound is effective against both wild-type and certain EZH2 mutant forms that are resistant to SAM-competitive inhibitors.[2] This application note provides detailed in vitro assay protocols to quantify the inhibitory potency of this compound.
Data Presentation
The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Substrate | Stimulatory Peptide | IC50 (nM) | Reference |
| PRC2 Enzymatic Assay | H3K27me0 Peptide | Not Applicable | 23.4 | [2] |
| PRC2 Enzymatic Assay | Mononucleosome | 1.0 µM H3K27me3 (1x Kact) | 53.5 | [2] |
| Antiproliferative Assay | KARPAS422 cells | Not Applicable | 80 | [2] |
| Cellular H3K27me3 ELISA | G401 cells | Not Applicable | 220 | [2] |
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the allosteric activation of the PRC2 complex. The binding of H3K27me3 to the EED subunit normally enhances the methyltransferase activity of EZH2 on target histones. This compound competitively binds to the H3K27me3 pocket on EED, preventing this stimulation and thereby inhibiting the propagation of the H3K27me3 repressive mark.
Experimental Protocols
LC-MS Based PRC2 Biochemical Assay
This assay quantifies the enzymatic activity of the PRC2 complex by measuring the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, using liquid chromatography-mass spectrometry (LC-MS).[1]
A. Materials and Reagents
-
PRC2 complex (containing EZH2, EED, SUZ12)
-
S-adenosylmethionine (SAM)
-
Histone H3 (21-44) peptide with unmethylated K27 (H3K27me0) or mononucleosome core particles (NCP)
-
Stimulatory H3K27me3 (21-44) peptide (for NCP-based assay)
-
This compound compound
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA
-
Quench Solution: 2.5% Trifluoroacetic acid (TFA) containing 320 nM SAH-d4 (internal standard)
-
384-well plates
-
LC-MS/MS system (e.g., API 4000)
B. Experimental Workflow
C. Step-by-Step Procedure
-
Compound Preparation: Prepare a 12-point, 3-fold serial dilution of this compound in 100% DMSO.
-
Reaction Setup:
-
Transfer the diluted compounds to a 384-well plate.
-
For the H3K27me0 peptide assay, prepare a reaction mixture in assay buffer containing 10 nM PRC2 complex, 1 µM SAM, and 1.5 µM H3K27me0 peptide.[1]
-
For the mononucleosome assay, prepare a reaction mixture in assay buffer containing PRC2 complex, SAM, mononucleosome substrate, and the stimulatory H3K27me3 peptide.[1]
-
The final reaction volume is typically 12 µL.[1]
-
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding 3 µL of the quench solution to each well.[1]
-
LC-MS Analysis: Analyze the samples on an LC-MS/MS system to quantify the amount of SAH produced, using SAH-d4 as an internal standard.[1]
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
EED-H3K27me3 AlphaScreen Competition Binding Assay
This assay measures the ability of this compound to compete with a biotinylated H3K27me3 peptide for binding to the EED subunit of the PRC2 complex. The assay utilizes AlphaScreen technology, a bead-based proximity assay that generates a chemiluminescent signal when the donor and acceptor beads are brought into close proximity.
A. Materials and Reagents
-
GST-tagged EED protein
-
Biotinylated H3K27me3 (19-33) peptide
-
This compound compound
-
Glutathione Donor Beads
-
Streptavidin Acceptor Beads
-
Assay Buffer
-
384-well plates
-
AlphaScreen-capable plate reader
B. Experimental Workflow
C. Step-by-Step Procedure
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup:
-
In a 384-well plate, add GST-tagged EED protein, biotinylated H3K27me3 peptide, and the diluted this compound compound in assay buffer.
-
-
Incubation 1: Incubate the plate at room temperature to allow for binding equilibrium to be reached.
-
Bead Addition: Add a mixture of Glutathione Donor Beads and Streptavidin Acceptor Beads to each well.
-
Incubation 2: Incubate the plate in the dark at room temperature to allow for bead-protein/peptide binding.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates displacement of the biotinylated H3K27me3 peptide by this compound.
-
Data Analysis: Calculate the IC50 value by plotting the AlphaScreen signal against the concentration of this compound and fitting the data to a suitable dose-response curve.
Conclusion
The in vitro assays described in this application note provide robust and reliable methods for characterizing the inhibitory activity of this compound on the PRC2 complex. The LC-MS-based biochemical assay directly measures the enzymatic inhibition, while the AlphaScreen competition binding assay confirms the compound's mechanism of action by demonstrating its binding to the EED subunit. These detailed protocols will be a valuable resource for researchers in the field of epigenetics and drug discovery who are investigating the therapeutic potential of PRC2 inhibitors.
References
- 1. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Eed226: A Potent Allosteric PRC2 Inhibitor
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EED226 in the Western Blot Analysis of H3K27me3
Introduction and Application Notes
EED226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as an allosteric inhibitor by directly and selectively binding to the trimethylated histone H3 lysine (B10760008) 27 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[3][4][5][6] This binding event induces a conformational change in EED, which leads to a loss of PRC2's methyltransferase activity.[3][4][6]
The primary catalytic subunit of PRC2, EZH2, is responsible for mono-, di-, and tri-methylation of H3K27. The binding of EED to existing H3K27me3 marks allosterically enhances EZH2's catalytic activity, creating a positive feedback loop that propagates this repressive epigenetic mark. By competitively occupying the H3K27me3-binding pocket on EED, this compound effectively breaks this cycle, leading to a global, dose-dependent reduction in cellular H3K27me3 levels.[1][3]
Western blotting is a fundamental technique used to validate the cellular activity of this compound. It allows for the direct visualization and quantification of the decrease in global H3K27me3 levels following treatment. To ensure accurate interpretation of the results, it is crucial to use a total histone H3 antibody as a loading control, normalizing the H3K27me3 signal to the total amount of histone H3 protein.[1] Notably, this compound has also been shown to be effective against PRC2 complexes containing mutant EZH2 proteins that are resistant to SAM-competitive inhibitors, making it a valuable tool for a broader range of cancer cell models.[3][4][5][6]
Quantitative Data
The efficacy of this compound has been quantified in various assays, demonstrating its potency in inhibiting PRC2 activity and reducing H3K27me3 levels in cells.
Table 1: In Vitro and Cellular Inhibitory Potency of this compound
| Assay Type | Substrate | Parameter | Value | Reference |
| In Vitro Enzymatic Assay | H3K27me0 Peptide | IC50 | 23.4 nM | [1][2] |
| In Vitro Enzymatic Assay | Mononucleosome | IC50 | 53.5 nM | [1] |
| Cellular Assay (G401 cells) | Global H3K27me3 (ELISA) | IC50 | 0.22 µM | [1] |
Table 2: Effective Concentrations of this compound for H3K27me3 Reduction in Cell Lines
| Cell Line | Treatment Time | Effective Concentration Range | Observation | Reference |
| G401 (Rhabdoid tumor) | 3 days | 0.04 - 5 µM | Dose-dependent decrease in H3K27me3 and H3K27me2. | [1] |
| C666-1 & HK1 (Nasopharyngeal Carcinoma) | 72 hours | 1 - 10 µM | Significant, dose-dependent reduction in H3K27me3. | [7] |
| HEK 293T | 24 hours | 100 µM | Significant reduction in H3K27me3/H3 ratio. | [8] |
| FD-patient's fibroblasts | 24 hours | 100 µM | Reduction in H3K27me3. | [8] |
| Murine Renal Tubular Epithelial Cells | Not Specified | Not Specified | This compound reduced cisplatin-induced increases in H3K27me3. | [9] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound to assess its impact on H3K27me3 levels.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO).[2] Store at -20°C.[2] On the day of the experiment, prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment condition (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer). The optimal time required to observe a significant reduction in H3K27me3 can vary between cell lines and may need to be determined empirically.[1][7]
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them for histone extraction.
Protocol 2: Histone Extraction (Acid Extraction Method)
This protocol is designed to enrich for histone proteins from cultured cells.
-
Cell Lysis: Resuspend the harvested cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3). Lyse the cells on ice for 10 minutes with gentle stirring.
-
Centrifugation: Centrifuge the lysate at 2,000 rpm (650 x g) for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Nuclear Wash: Wash the nuclear pellet by resuspending it in half the volume of TEB and centrifuging again as in the previous step.
-
Acid Extraction: Resuspend the washed nuclear pellet in 0.2 N HCl or H2SO4 and incubate overnight at 4°C with gentle stirring to extract the basic histone proteins.
-
Clarification: Centrifuge at 6,800 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Protein Precipitation: Carefully transfer the supernatant containing the histones to a new tube and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for at least 1 hour.
-
Pelleting and Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Wash the pellet twice with ice-cold acetone.
-
Solubilization: Air dry the final pellet and resuspend it in ddH2O. Determine the protein concentration using a Bradford or BCA assay.
Protocol 3: Western Blot Analysis of H3K27me3
This protocol outlines the key steps for performing a Western blot to detect H3K27me3 and total H3.
-
Sample Preparation: For each sample, mix 10-25 µg of the extracted histone protein with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE: Load the samples onto a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel to ensure good resolution of the low molecular weight histone proteins (~17 kDa).[10][11] Include a pre-stained protein ladder. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm pore size nitrocellulose or PVDF membrane.[10][11] This smaller pore size is critical for the efficient retention of small histone proteins.[10][11]
-
Membrane Staining (Optional): Briefly stain the membrane with Ponceau S to verify transfer efficiency and equal loading across lanes.[10] Destain with TBST or water before blocking.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer consisting of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] Using BSA is often recommended over non-fat milk for modified histone antibodies to reduce background.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer. To assess the specific effect on H3K27 trimethylation, two separate blots or a single blot cut into strips should be incubated with:
-
Anti-H3K27me3 antibody (at manufacturer's recommended dilution)
-
Anti-Total Histone H3 antibody (as a loading control, at manufacturer's recommended dilution) Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[10]
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K27me3 band intensity to the corresponding Total Histone H3 band intensity for each sample to determine the relative change in H3K27me3 levels.[8]
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
Caption: Experimental workflow for H3K27me3 Western blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - OAK Open Access Archive [oak.novartis.com]
- 7. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of polycomb repressive complex 2 by targeting EED protects against cisplatin‐induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Eed226 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eed226 is a potent, selective, and orally bioavailable small molecule that functions as an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] PRC2 is a key epigenetic regulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2] The EED (Embryonic Ectoderm Development) subunit of PRC2 contains an aromatic cage that recognizes and binds to H3K27me3, a process that allosterically enhances the catalytic activity of the EZH2 subunit.[2] this compound specifically targets and binds to this H3K27me3-binding pocket on EED, inducing a conformational change that abrogates PRC2's methyltransferase activity.[2] This leads to a global reduction in H3K27me3 levels and the reactivation of PRC2 target genes.[1][2] These application notes provide detailed protocols for utilizing this compound in conjunction with Chromatin Immunoprecipitation (ChIP) to study its effects on H3K27me3 marks at specific genomic loci.
This compound: Mechanism of Action and Cellular Effects
This compound offers a distinct mechanism of PRC2 inhibition compared to S-adenosylmethionine (SAM)-competitive inhibitors that target the EZH2 subunit.[2] This makes it a valuable tool for studying PRC2 biology and a potential therapeutic agent, particularly in cancers with EZH2 mutations that confer resistance to EZH2 inhibitors.[2]
Key Characteristics of this compound:
-
Mechanism: Allosteric inhibitor of PRC2 via binding to the EED subunit.[2]
-
Effect: Reduces global levels of H3K27me3.[1]
-
Applications: Investigation of PRC2-mediated gene silencing, cancer research (e.g., lymphoma, nasopharyngeal carcinoma), and drug development.[1][2]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and effects of this compound from various in vitro and cellular assays.
| Parameter | Value | Assay Conditions | Cell Line / System | Reference |
| IC₅₀ (PRC2 Inhibition) | 23.4 nM | In vitro enzymatic assay with H3K27me0 peptide substrate. | - | [1] |
| IC₅₀ (H3K27me3 Reduction) | 0.22 µM | ELISA-based measurement of global H3K27me3 levels after 48 hours of treatment. | G401 (rhabdoid tumor) | [1] |
| Kd (Binding Affinity) | 82 nM | Isothermal titration calorimetry (ITC) for binding to the EED protein. | - | [1] |
Table 1: In Vitro Efficacy and Binding Affinity of this compound. This table provides key quantitative parameters defining the potency and binding characteristics of this compound.
| Cell Line | Treatment Concentration | Treatment Duration | Effect on H3K27me3 | Target Locus | Reference |
| C666-1 (Nasopharyngeal Carcinoma) | 1, 5, 10 µM | 72 hours | Dose-dependent reduction | Global | [1] |
| HK1 (Nasopharyngeal Carcinoma) | 1, 5, 10 µM | 72 hours | Dose-dependent reduction | Global | [1] |
| Jurkat (2D10, JLatA2) | 10 µM | 72 hours | Near-complete loss | Global | [1] |
| Jurkat (JLatA2) | 10 µM | 72 hours | Decrease | HIV LTR | [1] |
| Female Germline Stem Cells (FGSCs) | 5 µM | Not Specified | Decrease | Oct4 Promoter & Exon | [3] |
Table 2: Cellular Effects of this compound on H3K27me3 Levels. This table summarizes the observed effects of this compound treatment on H3K27me3 levels in different cell lines and at specific genomic locations.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams are provided.
Caption: this compound allosterically inhibits PRC2 by binding to the EED subunit.
Caption: Step-by-step workflow for ChIP with this compound treatment.
Experimental Protocols
The following is a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) on cultured cells treated with this compound to analyze H3K27me3 levels. This protocol is a synthesis of standard ChIP procedures adapted for use with a small molecule inhibitor.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will allow them to reach approximately 80-90% confluency at the time of harvesting. The number of cells required can range from 1x10⁶ to 1x10⁷ per ChIP reaction, depending on the cell type and antibody efficiency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in culture medium to the desired final concentration. Based on published data, a concentration range of 1-10 µM is effective for reducing H3K27me3 levels.[1] A titration experiment is recommended to determine the optimal concentration for your cell line.
-
Treat the cells for a sufficient duration to observe a significant reduction in H3K27me3. A treatment time of 72 hours has been shown to be effective.[1] Include a vehicle-treated control (e.g., DMSO) in parallel.
-
Part 2: Cross-linking and Cell Harvesting
-
Cross-linking:
-
To the culture medium, add formaldehyde to a final concentration of 1% (v/v) (from a 37% stock).
-
Incubate at room temperature for 10 minutes with gentle swirling.
-
-
Quenching:
-
Add glycine to a final concentration of 125 mM to quench the cross-linking reaction.
-
Incubate at room temperature for 5 minutes.
-
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then scrape the cells into PBS.
-
For suspension cells, collect by centrifugation.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS containing a protease inhibitor cocktail.
-
Part 3: Chromatin Preparation
-
Cell Lysis:
-
Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the nuclei.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Incubate on ice for 10 minutes.
-
-
Chromatin Shearing (Sonication):
-
Shear the chromatin to an average fragment size of 200-800 bp using a sonicator.
-
Optimization of sonication conditions (power, duration, number of cycles) is critical for successful ChIP and should be determined empirically for each cell type and instrument.
-
After sonication, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris. The supernatant contains the sheared chromatin.
-
Part 4: Immunoprecipitation
-
Pre-clearing Chromatin (Optional but Recommended):
-
Add Protein A/G magnetic beads to the chromatin and incubate for 1-2 hours at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared chromatin as "input" control.
-
To the remaining chromatin, add a ChIP-grade antibody against H3K27me3. The optimal amount of antibody should be determined by titration.
-
As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Part 5: DNA Purification and Analysis
-
Elution:
-
Elute the chromatin from the antibody-bead complexes using an elution buffer (e.g., containing SDS and sodium bicarbonate).
-
Incubate at 65°C for 15-30 minutes with vortexing.
-
-
Reverse Cross-links:
-
Add NaCl to the eluted chromatin and the input samples to a final concentration of 200 mM.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.
-
-
Protein and RNA Digestion:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45-55°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Quantitative Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or proceed to library preparation for ChIP-sequencing (ChIP-seq). For qPCR, results are typically expressed as a percentage of the input DNA.
-
Concluding Remarks
The use of this compound in conjunction with ChIP provides a powerful approach to dissect the role of PRC2-mediated gene silencing in various biological contexts. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the epigenetic consequences of PRC2 inhibition. Careful optimization of this compound treatment conditions and ChIP parameters will be crucial for obtaining robust and reproducible results.
References
- 1. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of EED activity enhances cell survival of female germline stem cell and improves the oocytes production during oogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Eed226 in DMSO: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eed226 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by binding to the trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][2] This binding event induces a conformational change in EED, which leads to the loss of PRC2's methyltransferase activity, preventing the methylation of H3K27 by the EZH2 subunit.[1][2] This inhibition of PRC2 activity makes this compound a valuable tool for studying epigenetic regulation and a potential therapeutic agent in cancers with PRC2-dependent mechanisms.[3][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes. This document provides a detailed protocol for preparing this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is presented in the table below. It is important to note that solubility can be affected by factors such as the purity of the compound and the quality of the solvent.[5] Using fresh, anhydrous DMSO is recommended for optimal solubility.[5]
| Parameter | Value | Source(s) |
| Molecular Weight | 369.40 g/mol | [3][6] |
| Formula | C₁₇H₁₅N₅O₃S | [3] |
| CAS Number | 2083627-02-3 | [3] |
| Appearance | Solid powder | [3] |
| Purity | ≥98% | |
| Solubility in DMSO | ≥ 125 mg/mL (338.39 mM) | [6] |
| Soluble to 100 mM | ||
| 73 mg/mL (197.61 mM) | [5] | |
| ≥ 29 mg/mL | ||
| 33 mg/mL | [7] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is commonly used in cell-based assays and is well within the reported solubility limits of this compound in DMSO.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Before handling this compound, allow the vial containing the powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound upon opening.
-
Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.694 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 369.4 g/mol = 3.694 mg
-
-
Adding DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 3.694 mg of this compound, you would add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][6]
-
Storage Conditions: Store the aliquoted stock solutions at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[6] The solid this compound powder should be stored at -20°C.
This compound Mechanism of Action
This compound is an allosteric inhibitor of PRC2. The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a key epigenetic regulator responsible for mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[2][4] The catalytic activity of the EZH2 subunit is allosterically enhanced by the binding of the EED subunit to existing H3K27me3 marks. This compound directly binds to the H3K27me3 binding pocket on EED, preventing this interaction and thereby inhibiting the propagation of the H3K27me3 repressive mark.[1][2]
Caption: this compound allosterically inhibits the PRC2 complex by binding to the EED subunit.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for utilizing the prepared this compound stock solution in a typical cell-based experiment, such as assessing its effect on cell proliferation or target gene expression.
Caption: A typical workflow for using this compound in cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Eed226 Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), in preclinical mouse models of cancer. This compound targets the embryonic ectoderm development (EED) subunit of PRC2, leading to the inhibition of H3K27 methylation and subsequent anti-tumor effects.
Mechanism of Action
This compound functions as an allosteric inhibitor of PRC2. It directly binds to the H3K27me3-binding pocket of the EED subunit, inducing a conformational change that results in the loss of PRC2 catalytic activity.[1][2] This inhibition is non-competitive with both S-adenosylmethionine (SAM) and the peptide substrate.[1] A key advantage of this compound is its ability to inhibit PRC2 complexes containing mutant forms of EZH2 that are resistant to SAM-competitive inhibitors.[1][3][2] The inhibition of PRC2's methyltransferase activity leads to a reduction in global H3K27me3 levels, derepression of PRC2 target genes, and ultimately, tumor growth inhibition.[1][3][2]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the PRC2 signaling pathway.
In Vivo Efficacy and Data Presentation
This compound has demonstrated significant anti-tumor efficacy in various mouse xenograft models, particularly those derived from hematological malignancies with EZH2 mutations.
| Mouse Model | Cancer Type | Dosage and Administration | Treatment Duration | Outcome | Citation |
| Karpas422 Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | 40 mg/kg, oral gavage | 32 days | 100% Tumor Growth Inhibition (TGI) | [4] |
| Karpas422 Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | 300 mg/kg, oral gavage, twice daily | 34 days | Complete tumor regression | [1] |
| Pfeiffer Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | Not Specified | Dose-dependent tumor size reduction | [4] |
Experimental Protocols
General Preparation of this compound for Oral Administration
This compound is available from various commercial suppliers and is typically soluble in DMSO.[5] For in vivo studies, it is often administered as a solid dispersion formulation to improve oral bioavailability.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) or other appropriate vehicle)
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. The concentration of the stock solution will depend on the final desired dosing concentration.
-
On the day of administration, dilute the this compound stock solution with the appropriate vehicle to the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.
-
Vortex the solution thoroughly to ensure a uniform suspension before each administration.
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the general procedure for establishing a subcutaneous xenograft model and subsequent treatment with this compound.
Animal Models:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice) are typically used for xenograft studies.[6]
Cell Lines:
-
Karpas422 (EZH2 mutant DLBCL) and Pfeiffer (EZH2 mutant DLBCL) are commonly used cell lines that have shown sensitivity to this compound.[4]
Protocol:
-
Cell Culture: Culture Karpas422 or Pfeiffer cells under standard conditions recommended by the supplier.
-
Tumor Cell Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel mixture).
-
Inject the cell suspension (typically 5-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Monitoring and Endpoints:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Continue treatment for the specified duration (e.g., 28-34 days).[1][4]
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for H3K27me3 levels).
-
The following diagram provides a visual representation of the experimental workflow.
Pharmacokinetics and Bioavailability
This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability (approximately 100%) and low in vivo clearance.[1][7] It has a moderate plasma protein binding and a reasonable terminal half-life of around 2.2 hours in mice.[1][7]
Concluding Remarks
This compound is a promising anti-cancer agent that effectively targets the PRC2 complex through a distinct allosteric mechanism. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound in various cancer models. Careful consideration of the appropriate mouse model, dosage, and administration schedule is crucial for successful in vivo evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Investigating Cellular Sensitivity to the Allosteric PRC2 Inhibitor Eed226
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EED226 in EZH2 Mutant Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EED226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] Unlike traditional EZH2 inhibitors that target the catalytic SET domain, this compound employs an allosteric mechanism of action. It binds directly to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][3] This binding induces a conformational change in EED, leading to the inhibition of PRC2's methyltransferase activity.[1][3] A key advantage of this compound is its efficacy in cancer models harboring EZH2 mutations that confer resistance to SAM-competitive EZH2 inhibitors.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for its use in studying EZH2 mutant cancers.
Mechanism of Action
The PRC2 complex, composed of the core subunits EZH2, EED, and SUZ12, is a key epigenetic regulator that catalyzes the mono-, di-, and trimethylation of Histone H3 at lysine (B10760008) 27 (H3K27). H3K27me3 is a repressive mark that leads to chromatin compaction and transcriptional silencing of target genes, including tumor suppressors. In many cancers, particularly those with gain-of-function mutations in EZH2, the activity of PRC2 is dysregulated, leading to aberrant gene silencing and tumor progression.
This compound disrupts the function of the PRC2 complex through a novel allosteric mechanism. It competitively binds to the aromatic cage of the EED subunit, a pocket that normally recognizes H3K27me3 to propagate the repressive signal. This binding of this compound induces a conformational change in the EED protein, which in turn inhibits the catalytic activity of EZH2, leading to a global reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.
References
Application Notes and Protocols: Eed226 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and available data for combining the allosteric PRC2 inhibitor, Eed226, with conventional chemotherapy agents. Detailed protocols for key experimental procedures are included to facilitate further research in this area.
Introduction
This compound is a potent and selective small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). It functions by binding to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit, leading to a conformational change that abrogates PRC2 catalytic activity.[1] Dysregulation of PRC2, often through overexpression or mutation of its catalytic subunit EZH2, is implicated in the pathogenesis of various cancers, including lymphomas and solid tumors.[1][2] By inhibiting PRC2, this compound reduces the levels of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key repressive epigenetic mark, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects.[1][3] Preclinical studies have demonstrated robust single-agent efficacy of this compound in inducing tumor regression in lymphoma xenograft models.[1][4]
The combination of targeted epigenetic modifiers like this compound with traditional cytotoxic chemotherapy presents a promising strategy to enhance anti-cancer efficacy, overcome drug resistance, and potentially reduce therapeutic doses and associated toxicities. This document summarizes the available preclinical data for this compound in combination with select chemotherapy agents and provides detailed protocols for evaluating such combinations.
Data Presentation: this compound in Combination with Chemotherapy
Currently, detailed preclinical data on the combination of this compound with a broad range of chemotherapy agents is limited in the public domain. The most comprehensive data available is for its combination with cisplatin (B142131) and gemcitabine (B846) in nasopharyngeal carcinoma (NPC).
| Chemotherapy Agent | Cancer Type | Cell Lines | Key Findings | Quantitative Data | Reference |
| Cisplatin | Nasopharyngeal Carcinoma (NPC) | C666-1 | Synergistic effect on cell growth inhibition. | Synergy Score (SS) > this compound alone | [2] |
| Gemcitabine | Nasopharyngeal Carcinoma (NPC) | C666-1, HK1 | Synergistic effect on cell growth inhibition. | Synergy Score (SS) = 8.79 (C666-1); Combination Index (CI) < 0.7 | [2] |
Note: While preclinical studies on the combination of this compound with doxorubicin (B1662922) and paclitaxel (B517696) are of high interest, specific quantitative synergy data from publicly available literature is currently lacking. The protocols provided below offer a general framework for conducting such investigations.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Rationale for Combination Therapy
This compound allosterically inhibits the PRC2 complex, leading to decreased H3K27me3 and subsequent changes in gene expression. This can induce cell cycle arrest and apoptosis. Combining this compound with chemotherapy agents that act through different mechanisms, such as DNA damage (cisplatin, doxorubicin) or microtubule disruption (paclitaxel), can lead to synergistic anti-tumor effects.
Caption: Mechanism of this compound and rationale for chemotherapy combination.
Experimental Workflow for Assessing Synergy
A typical workflow to assess the synergistic effects of this compound and chemotherapy involves in vitro cell viability assays, mechanistic studies using western blotting, and in vivo validation in xenograft models.
Caption: Workflow for evaluating this compound and chemotherapy synergy.
Experimental Protocols
Cell Viability Assay for Synergy Assessment
This protocol is adapted for a 96-well plate format to determine the synergistic effects of this compound in combination with a chemotherapy agent using the Chou-Talalay method for calculating the Combination Index (CI).
Materials:
-
Cancer cell line of interest (e.g., C666-1 for NPC, KARPAS-422 for lymphoma)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., cisplatin, doxorubicin, paclitaxel; stock solution in appropriate solvent)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Addition (Checkerboard Assay):
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium at 2x the final desired concentrations.
-
Create a dose matrix in the 96-well plate by adding 50 µL of the 2x this compound solution and 50 µL of the 2x chemotherapy agent solution to the appropriate wells. Include wells for single-agent treatments and vehicle controls (medium with DMSO). The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell line and drugs being tested (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the single agents and their combination.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Western Blot Analysis of Apoptosis and Cell Cycle Markers
This protocol outlines the procedure for assessing changes in protein expression related to apoptosis and cell cycle regulation following combination treatment.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p21, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells treated with this compound, chemotherapy agent, or the combination in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol describes a general procedure for establishing and treating tumor xenografts in mice to evaluate the in vivo efficacy of this compound in combination with chemotherapy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line for implantation (e.g., KARPAS-422)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for injection (e.g., intraperitoneal)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 40 mg/kg, oral gavage, daily)[1]
-
Group 3: Chemotherapy agent alone (dose and schedule dependent on the agent)
-
Group 4: this compound and chemotherapy agent combination
-
-
Administer treatments according to the predetermined schedule.
-
-
Tumor Monitoring and Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
Primary endpoints may include tumor growth inhibition (TGI) and overall survival.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be harvested for analysis of H3K27me3 levels by western blot or immunohistochemistry to confirm target engagement of this compound.
-
Conclusion
The allosteric PRC2 inhibitor this compound holds promise as a combination partner for conventional chemotherapy. The available data demonstrates a synergistic interaction with cisplatin and gemcitabine in nasopharyngeal carcinoma models.[2] Further preclinical investigation is warranted to explore the potential of this compound in combination with other chemotherapy agents, such as doxorubicin and paclitaxel, across a broader range of cancer types. The protocols provided herein offer a framework for conducting these essential studies to elucidate the full therapeutic potential of this compound-based combination therapies.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Eed226 in Immunotherapy Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental data for combining the EED inhibitor, Eed226, with immunotherapy. The included protocols and data are intended to serve as a guide for researchers designing and conducting their own studies to explore the synergistic potential of this therapeutic strategy.
Introduction
This compound is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2)[1][2]. It binds to the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex, thereby inhibiting its histone methyltransferase activity[1][2]. The PRC2 complex, and specifically its catalytic subunit EZH2, is frequently dysregulated in various cancers, leading to the silencing of tumor suppressor genes and immune-related genes[1]. By inhibiting PRC2, this compound can reactivate the expression of these genes, potentially sensitizing tumors to immunotherapy.
Preclinical studies have shown that PRC2 inhibition can modulate the tumor microenvironment by increasing the expression of chemokines that attract immune cells and by upregulating MHC class I expression on tumor cells, enhancing antigen presentation to T cells[3][4]. These effects provide a strong rationale for combining this compound with immune checkpoint inhibitors to enhance anti-tumor immune responses.
Preclinical Data Summary
This compound (BR-001) in Combination with Anti-PD-1 Immunotherapy
A preclinical study investigated the combination of BR-001, a derivative of this compound, with an anti-PD-1 antibody in a syngeneic CT26 colon carcinoma mouse model[4]. While a synergistic effect on tumor growth inhibition was not observed in this specific model, the study provided valuable insights into the immunomodulatory effects of the EED inhibitor.
Table 1: In Vivo Efficacy of BR-001 and Anti-PD-1 Combination in CT26 Model [4]
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | N/A | ~1500 | 0 |
| BR-001 | 30 mg/kg, twice daily, oral | ~600 | 59.3 |
| Anti-PD-1 | 10 mg/kg, twice a week, intraperitoneal | Not reported | Not reported |
| BR-001 + Anti-PD-1 | 30 mg/kg BR-001 + 10 mg/kg Anti-PD-1 | ~600 | No significant difference from BR-001 alone |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors [4]
| Treatment Group | CD8+ T cells (% of total TILs) | Treg cells (% of total TILs) | CD8+/Treg Ratio |
| Vehicle | Baseline | Baseline | Baseline |
| BR-001 (30 mg/kg) | Significantly Increased | No significant change | Increased |
This compound in Combination with CDK4/6 Inhibitor
A study in nasopharyngeal carcinoma (NPC) cells predicted and validated a synergistic inhibitory effect on cell growth when combining this compound with the CDK4/6 inhibitor LEE011 (Ribociclib)[3]. This suggests an alternative combination strategy for this compound.
Table 3: In Vitro Synergy of this compound and LEE011 in NPC Cells [3]
| Cell Line | Drug Combination | Synergy Score |
| C666-1 | This compound + LEE011 | Synergistic |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To assess the synergistic effect of this compound and another therapeutic agent (e.g., CDK4/6 inhibitor) on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., C666-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
CDK4/6 inhibitor (e.g., LEE011; stock solution in DMSO)
-
96-well plates
-
WST-1 or similar cell proliferation reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the CDK4/6 inhibitor in complete medium.
-
Treat the cells with varying concentrations of this compound, the CDK4/6 inhibitor, or the combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the cell viability for each treatment group relative to the vehicle control.
-
Use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the in vivo efficacy and immunomodulatory effects of this compound in combination with an immune checkpoint inhibitor.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (formulated for intraperitoneal injection)
-
Vehicle controls for both drugs
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):
-
Vehicle control
-
This compound (e.g., 30 mg/kg, twice daily, oral gavage)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, twice a week, intraperitoneal injection)
-
This compound + Anti-PD-1 antibody
-
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, while the remaining tissue can be used for flow cytometry analysis of tumor-infiltrating lymphocytes or for gene/protein expression analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the populations of different immune cells within the tumor microenvironment following treatment.
Materials:
-
Freshly excised tumors
-
RPMI medium
-
Collagenase D and DNase I
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
Flow cytometer
Protocol:
-
Mince the tumor tissue into small pieces and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
If staining for intracellular markers like FoxP3, perform fixation and permeabilization according to the manufacturer's protocol before adding the intracellular antibody.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the percentages of different immune cell populations (e.g., CD8+ T cells, regulatory T cells) within the CD45+ leukocyte gate.
Conclusion
The preclinical data presented here suggest that the EED inhibitor this compound has the potential to modulate the tumor microenvironment and enhance anti-tumor immunity. While a direct synergistic effect with immune checkpoint inhibitors has not been definitively established in all models, the observed increase in CD8+ T-cell infiltration and upregulation of MHC class I expression provide a strong rationale for further investigation. Combination studies with other targeted agents, such as CDK4/6 inhibitors, also show promise. The provided protocols offer a framework for researchers to further explore the therapeutic potential of this compound in combination with immunotherapy and other anti-cancer agents.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing Eed226 for the Investigation of Gene Regulation in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eed226 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] Unlike other PRC2 inhibitors that target the catalytic subunit EZH2, this compound functions as an allosteric inhibitor by binding to the H3K27me3-binding pocket of the core subunit Embryonic Ectoderm Development (EED).[3][4] This unique mechanism of action leads to a conformational change in the EED protein, resulting in the loss of PRC2 activity and a subsequent global reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with gene silencing.[5][6]
Dysregulation of PRC2 activity is a hallmark of numerous cancers, making it a compelling therapeutic target. This compound has demonstrated robust anti-tumor activity in preclinical models of various malignancies, including diffuse large B-cell lymphoma (DLBCL) and nasopharyngeal carcinoma (NPC).[1][7] Notably, this compound is effective in cancer cells harboring EZH2 mutations that confer resistance to catalytic inhibitors, highlighting its potential to overcome drug resistance.[3][5] These application notes provide detailed protocols for utilizing this compound to study gene regulation in cancer, enabling researchers to explore its therapeutic potential and elucidate its impact on epigenetic landscapes.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) | Reference |
| Karpas-422 | Diffuse Large B-Cell Lymphoma | Y641N Mutant | 0.08 | [2] |
| G401 | Rhabdoid Tumor | Wild-Type | 0.22 (H3K27me3 reduction) | [2] |
| C666-1 | Nasopharyngeal Carcinoma | Wild-Type | >10 (Cell proliferation, 72h) | [7] |
| HK1 | Nasopharyngeal Carcinoma | Wild-Type | >10 (Cell proliferation, 72h) | [7] |
| SU-DHL4 | Diffuse Large B-Cell Lymphoma | Y641F Mutant | ~0.1 | [1] |
| Pfeiffer | Diffuse Large B-Cell Lymphoma | A677G Mutant | ~0.05 | [1] |
| WSU-DLCL2 | Diffuse Large B-Cell Lymphoma | EZH2 inhibitor-resistant | Effective | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment Dose & Schedule | Outcome | Reference |
| Karpas-422 (DLBCL) | 40 mg/kg, oral gavage, daily for 32 days | 100% Tumor Growth Inhibition (TGI) | [1] |
| Karpas-422 (DLBCL) | 300 mg/kg, oral gavage, twice daily for 34 days | Complete Tumor Regression | [5] |
| Pfeiffer (DLBCL) | Dose-dependent reduction in tumor size | Dose-dependent efficacy | [1] |
Table 3: Synergistic Effects of this compound with Other Agents
| Cancer Cell Line | Combination Agent | Effect | Synergy Score | Reference |
| Karpas-422 | EI1 (EZH2 inhibitor) | Synergistic growth blockade and H3K27me3 reduction | 1.67 (growth), 2.17 (H3K27me3) | [1] |
| C666-1 | Gemcitabine | Synergistic cell growth inhibition | 8.79 | [7] |
| C666-1 | Cisplatin | Synergistic cell growth inhibition | Not specified | [7] |
| C666-1 | LEE011 (CDK4/6 inhibitor) | Synergistic cell growth inhibition | Combination Index < 0.7 | [8] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours to 14 days, as the anti-proliferative effects of PRC2 inhibitors can be slow to manifest. Change the medium with fresh this compound every 3-4 days for longer incubation periods.
-
Viability Assessment (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for H3K27me3
This protocol assesses the impact of this compound on global H3K27me3 levels.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for 48-96 hours. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal. For a more robust analysis, strip the membrane and re-probe with the anti-total Histone H3 antibody.
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol identifies the genomic regions where H3K27me3 is altered following this compound treatment. A spike-in normalization strategy is recommended to accurately quantify global changes in H3K27me3.
Materials:
-
Cancer cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Spike-in chromatin (e.g., from Drosophila) and corresponding antibody (e.g., anti-H2Av)
-
Library preparation kit for sequencing
-
Next-generation sequencer
Procedure:
-
Cross-linking and Chromatin Preparation: Treat cells with this compound or DMSO. Cross-link proteins to DNA with formaldehyde, followed by quenching with glycine. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Spike-in Control: Add a fixed amount of Drosophila chromatin to each human chromatin sample before immunoprecipitation.
-
Immunoprecipitation: Incubate the chromatin with the anti-H3K27me3 antibody and the spike-in antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the human and Drosophila genomes. Use the ratio of Drosophila reads to normalize the human H3K27me3 signal between the this compound-treated and control samples to accurately reflect global changes.
Protocol 4: RNA Sequencing (RNA-Seq)
This protocol determines the changes in gene expression profiles induced by this compound.
Materials:
-
Cancer cells treated with this compound or DMSO
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
mRNA isolation kit (poly-A selection) or rRNA depletion kit
-
RNA-Seq library preparation kit
-
Next-generation sequencer
Procedure:
-
RNA Extraction: Treat cells with this compound or DMSO for a desired time period (e.g., 3, 7, or 14 days).[7] Extract total RNA using a standard method.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA.
-
Library Preparation: Isolate mRNA or deplete ribosomal RNA. Prepare RNA-Seq libraries according to the manufacturer's protocol.
-
Sequencing: Perform next-generation sequencing on the prepared libraries.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway and gene ontology enrichment analysis to identify the biological processes affected by this compound.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and provide workflows for its experimental application.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Eed226 solubility issues and solutions
Welcome to the technical support center for Eed226. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the solubility and handling of this compound to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble up to 100 mM in DMSO.[2] It is critical to use fresh DMSO, as moisture absorption can significantly reduce the compound's solubility.[1]
Q2: I'm having trouble dissolving this compound in DMSO. What steps can I take?
A2: If you are experiencing solubility issues, please follow these troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous (water-free) DMSO. Old or improperly stored DMSO can absorb moisture, which hinders solubility.[1]
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 37°C) for a short period.
-
Sonication: Use a sonicator bath to aid dissolution. Brief periods of sonication can help break up compound aggregates.
-
Vortexing: Mix the solution thoroughly by vortexing.
-
Re-evaluate Concentration: Confirm that you are not attempting to dissolve the compound above its maximum solubility limit of 100 mM in DMSO.[2]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: No, it is not recommended. This compound has low solubility in aqueous solutions, and its solubility shows little dependency on pH.[1] For cell-based assays, first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the cells.
Q4: How should I prepare and store this compound stock solutions?
A4: Prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) in fresh, anhydrous DMSO.[2][3] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[4]
Q5: What is a recommended formulation for in vivo animal studies?
A5: Due to its low aqueous solubility, a specific vehicle is required for oral administration in vivo. A commonly used formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[4] A detailed protocol for preparing this formulation is provided in the "Experimental Protocols" section below. Alternatively, a solid dispersion formulation has also been reported to be well-tolerated in animals.[1]
Quantitative Solubility Data
The following table summarizes the key solubility and concentration data for this compound.
| Parameter | Solvent/Vehicle | Value | Reference |
| Max Solubility | DMSO | 100 mM | [2] |
| Max Solubility | DMSO | 73 mg/mL (197.61 mM) | [1] |
| In Vitro IC₅₀ | Karpas422 cells (14 days) | 0.08 µM | [1] |
| In Vitro IC₅₀ | G401 cells (48 hrs) | 0.22 µM | [1] |
| In Vivo Formulation Conc. | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the required mass of this compound powder (Molecular Weight: 369.4 g/mol ).[2] For 1 mL of a 100 mM solution, you would need 36.94 mg.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution vigorously. If necessary, use gentle warming (water bath at 30-37°C) or brief sonication to facilitate complete dissolution.
-
Store: Once fully dissolved, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[4]
Protocol 2: Preparation of an In Vivo Formulation (≥ 2.5 mg/mL)
This protocol is adapted from a published method to achieve a clear solution for oral administration.[4]
-
Prepare Stock: Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Mix Vehicle Components: In a sterile tube, combine the vehicle components in the following order. For a final volume of 1 mL:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80. Mix thoroughly again.
-
-
Final Dilution: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Vortex until a clear, homogenous solution is formed.
-
Final Concentrations: The resulting formulation will contain 2.5 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Visual Guides
The following diagrams illustrate key workflows and mechanisms related to this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Mechanism of action of this compound on the PRC2 signaling pathway.
References
Optimizing Eed226 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Eed226 in cell culture experiments. This compound is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), which functions by binding to the H3K27me3 pocket of the EED subunit.[1][2][3] This guide will help you navigate common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of the PRC2 complex. It selectively binds to the aromatic cage of the EED subunit that normally recognizes trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2] This binding event induces a conformational change in EED, which leads to a loss of PRC2 catalytic activity, preventing the methylation of H3K27.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a starting range of 0.1 µM to 10 µM is recommended. For example, the IC50 for antiproliferative activity in KARPAS422 cells is approximately 0.08 µM, while the IC50 for the reduction of global H3K27me3 in G401 cells is 0.22 µM after 48 hours.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO up to 100 mM.[3] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[4] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be aware that hygroscopic DMSO can affect solubility, so it is best to use fresh, anhydrous DMSO.[4]
Q4: How long does it take for this compound to exert its effects?
A4: The timeframe for observing the effects of this compound can vary depending on the cell line and the endpoint being measured. A reduction in global H3K27me3 levels can be observed as early as 48 to 72 hours post-treatment.[1][5] Effects on cell proliferation may take longer, with some studies reporting measurements up to 14 days.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: No observable effect or low efficacy at expected concentrations.
-
Potential Cause 1: Suboptimal Concentration. The effective concentration of this compound is cell-type specific.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend testing a broad range of concentrations (e.g., 0.01 µM to 20 µM).
-
-
Potential Cause 2: Insufficient Incubation Time. The downstream effects of PRC2 inhibition, such as changes in gene expression and cell proliferation, may require a longer incubation period.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration for your desired outcome.
-
-
Potential Cause 3: Compound Instability. this compound may degrade in the culture medium over extended periods.
-
Solution: For long-term experiments, consider replenishing the medium with fresh this compound every 48-72 hours.
-
-
Potential Cause 4: Cell Line Resistance. Some cell lines may be inherently resistant to PRC2 inhibition.
-
Solution: Confirm the expression and functionality of the PRC2 complex in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as KARPAS422.[1]
-
Issue 2: High levels of cytotoxicity or cell death.
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Potential Cause 1: Concentration is too high. Excessive concentrations of this compound can lead to off-target effects and cytotoxicity.[6]
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Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) in parallel with your dose-response experiment to determine the concentration range that is effective without being overly toxic. Aim for a concentration that gives the desired biological effect with minimal impact on cell viability.
-
-
Potential Cause 2: On-target toxicity. In some cell lines, the inhibition of PRC2 is inherently cytotoxic as it is essential for their survival.
-
Solution: If the cytotoxicity is observed at concentrations that are effective for inhibiting H3K27me3, this may be an on-target effect. In this case, you may need to adjust your experimental design or consider using lower, non-toxic concentrations for mechanistic studies.
-
-
Potential Cause 3: Solvent Toxicity. High concentrations of the solvent (DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Issue 3: Inconsistent or variable results between experiments.
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Potential Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or media formulation can affect the cellular response to this compound.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.
-
-
Potential Cause 2: Issues with this compound Stock Solution. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.
-
Solution: Aliquot your this compound stock solution upon receipt to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect them from light.
-
-
Potential Cause 3: Mycoplasma Contamination. Mycoplasma contamination can alter cellular physiology and response to treatments.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Assays and Cell Lines
| Assay Type | Cell Line/Target | IC50 / Effective Concentration | Incubation Time | Reference |
| Enzymatic Assay (Peptide Substrate) | PRC2 | 23.4 nM | N/A | [1] |
| Enzymatic Assay (Mononucleosome Substrate) | PRC2 | 53.5 nM | N/A | [1] |
| Antiproliferative Assay | KARPAS422 | 0.08 µM | Up to 14 days | [1] |
| H3K27me3 Reduction (ELISA) | G401 | 0.22 µM | 48 hours | [1] |
| H3K27me3 Reduction | C666-1 and HK1 | 1 µM, 5 µM, 10 µM | 72 hours | [7] |
| Latency Reversal | JLatA2 | 10 µM | 96 hours | [8] |
| Cell Proliferation Inhibition | C666-1 | Low concentrations | 72 hours | [7] |
| Cell Proliferation Inhibition | HK1 | Higher concentrations | 72 hours | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response and Cytotoxicity Assay
This protocol outlines a method to determine the optimal working concentration of this compound for a specific cell line by simultaneously assessing its effect on a downstream marker (H3K27me3) and cell viability.
Materials:
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Your cell line of interest
-
Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for Western blotting (for H3K27me3 detection)
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MTT reagent (e.g., 5 mg/mL in PBS)
Methodology:
-
Cell Seeding: Seed your cells in two 96-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0 (vehicle control), 0.01, 0.05, 0.1, 0.5, 1, 5, 10, and 20 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Replace the medium in each well with the medium containing the different concentrations of this compound. Incubate the plates for your desired time point (e.g., 72 hours).
-
Plate 1: H3K27me3 Level Assessment (Western Blot):
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Lyse the cells from each concentration point.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Probe the membrane with a primary antibody specific for H3K27me3 and a loading control (e.g., total Histone H3).
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Incubate with an appropriate secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the concentration at which a significant reduction in H3K27me3 is observed.
-
-
Plate 2: Cell Viability Assessment (MTT Assay): [9][10][11][12]
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Data Analysis: Plot the percentage of H3K27me3 reduction and the percentage of cell viability against the log of the this compound concentration. The optimal concentration will be in the range that effectively reduces H3K27me3 levels with minimal cytotoxicity.
Visualizations
Caption: PRC2 signaling pathway and this compound inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. EED 226 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of EED Inhibitors as a Class of PRC2-Targeted Small Molecules for HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
Eed226 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of EED226. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the powder at -20°C.[1][2][3][4] Some suppliers indicate that storage at 4°C is acceptable for shorter periods.[5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is readily soluble in organic solvents such as DMSO, DMF, and ethanol.[3][6] DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2][3][4][5][7] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[2]
Q3: How should I store this compound stock solutions?
A3: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[5][8]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is insoluble in water and has limited solubility in aqueous buffers.[2][3][6] To prepare a working solution in an aqueous buffer like PBS, it is recommended to first dissolve this compound in DMSO to create a high-concentration stock solution. This stock can then be diluted into the aqueous buffer. For a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/mL.[3][6] It is not recommended to store aqueous solutions of this compound for more than one day.[6]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[3][8][9] It binds to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, specifically in the binding pocket of trimethylated lysine (B10760008) 27 on histone H3 (H3K27me3).[1][5][9] This binding prevents the allosteric activation of PRC2's catalytic subunit, EZH2, thereby inhibiting its histone methyltransferase activity.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data on the storage, stability, and solubility of this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | -20°C | ≥ 4 years | [3][6] |
| Solid (Powder) | 4°C | 2 years | [8] |
| Stock Solution in DMSO | -80°C | 2 years | [5][8] |
| Stock Solution in DMSO | -20°C | 1 year | [5][8] |
| Aqueous Solution (1:1 DMSO:PBS, pH 7.2) | Not Recommended | ≤ 1 day | [6] |
Table 2: Solubility Data
| Solvent | Solubility | Citations |
| DMSO | ≥ 125 mg/mL (338.39 mM) | [8] |
| DMSO | Soluble to 100 mM | [1][4] |
| DMSO | 73 mg/mL (197.61 mM) | [2] |
| DMSO | 33 mg/mL | [3][6] |
| DMF | 33 mg/mL | [3][6] |
| Ethanol | Soluble (approx. 33 mg/mL) | [6] |
| Water | Insoluble | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3][6] |
Visualized Signaling Pathway and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD9291 inactivates the PRC2 complex to mediate tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Eed226 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an allosteric inhibitor of PRC2. It binds directly to the H3K27me3 binding pocket of the Embryonic Ectoderm Development (EED) subunit.[1][2] This binding induces a conformational change in EED, which leads to a loss of PRC2's methyltransferase activity.[1][2] Unlike S-adenosylmethionine (SAM) competitive inhibitors that target the EZH2 subunit, this compound inhibits PRC2 activity through a distinct mechanism and can even inhibit PRC2 complexes with mutations in EZH2 that confer resistance to SAM-competitive inhibitors.[2]
Q2: My cells are showing a phenotype that is not consistent with PRC2 inhibition after this compound treatment. What could be the cause?
While this compound is a highly selective inhibitor, unexpected phenotypes could arise from several factors:
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Off-target effects: At higher concentrations or in specific cellular contexts, this compound may interact with other proteins. It is crucial to determine the dose-response relationship in your specific cell line to use the lowest effective concentration.
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Cell line-specific responses: The genetic and epigenetic landscape of your cell line can influence its response to PRC2 inhibition.
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Experimental variability: Ensure consistent experimental conditions, including cell density, passage number, and reagent quality.
To investigate potential off-target effects, consider performing global analyses such as transcriptomics (RNA-seq) or proteomics to identify differentially expressed genes or proteins that are not known PRC2 targets.
Q3: How can I confirm that this compound is engaging its target (EED) in my cellular experiments?
Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[3][4] A successful CETSA experiment will show a shift in the EED melting curve to a higher temperature in the presence of this compound, confirming direct binding in a cellular context.[5]
Q4: What are the recommended strategies to minimize potential off-target effects of this compound?
Minimizing off-target effects is crucial for accurate interpretation of experimental results. Consider the following strategies:
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Dose-response experiments: Determine the minimal effective concentration of this compound that achieves the desired on-target effect (e.g., reduction of H3K27me3) without causing widespread cellular toxicity.
-
Use of orthogonal controls: Compare the effects of this compound with other PRC2 inhibitors that have different mechanisms of action, such as EZH2 inhibitors (e.g., GSK126).[6]
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Rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the wild-type off-target protein.
-
Structural analogs: Use a structurally related but inactive compound as a negative control to ensure the observed phenotype is due to the specific activity of this compound.
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity
| Symptom | Possible Cause | Suggested Solution |
| High levels of cell death at expected effective concentrations. | Off-target toxicity or hypersensitivity of the cell line. | 1. Perform a detailed dose-response curve to determine the IC50 and identify a therapeutic window. 2. Test the effect of this compound in a panel of different cell lines to assess specificity. 3. Conduct a cell cycle analysis to understand the nature of the toxicity (e.g., apoptosis, cell cycle arrest). |
| Discrepancy between reported IC50 values and your experimental results. | Differences in experimental conditions (e.g., cell line, seeding density, assay duration). | 1. Standardize your experimental protocol. 2. Ensure the purity and stability of your this compound compound. 3. Use a reference cell line with a known sensitivity to this compound for comparison. |
Guide 2: Identifying Potential Off-Targets
| Symptom | Possible Cause | Suggested Solution |
| Phenotype observed is inconsistent with known PRC2 functions. | This compound may be interacting with one or more off-target proteins. | 1. Proteomics-based approaches: * Chemical Proteomics: Use an activity-based probe derived from this compound to pull down interacting proteins for identification by mass spectrometry.[7][8] * Global Proteomics: Compare the proteome of vehicle-treated vs. This compound-treated cells to identify changes in protein abundance.[9][10] 2. Transcriptomics (RNA-seq): Analyze changes in the transcriptome to identify dysregulated pathways that are independent of PRC2. |
| No clear off-target candidates from proteomics or transcriptomics. | Off-target effect may be subtle, transient, or not result in changes in protein/RNA abundance. | 1. Functional Screens: Perform a genetic screen (e.g., CRISPR-Cas9) to identify genes that modify the cellular response to this compound. 2. Kinase Profiling: Although this compound is not a kinase inhibitor, broad kinase profiling can rule out unexpected activity against kinases. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Substrate | IC50 | Reference |
| In vitro enzymatic assay | H3K27me0 peptide | 23.4 nM | [1][11] |
| In vitro enzymatic assay | Mononucleosome | 53.5 nM | [1][11] |
Table 2: Binding Affinity of this compound
| Binding Partner | Technique | Dissociation Constant (Kd) | Reference |
| EED | Isothermal Titration Calorimetry (ITC) | 82 nM | [5][12] |
| PRC2 Complex | Isothermal Titration Calorimetry (ITC) | 114 nM | [5][12] |
Table 3: Selectivity of this compound
| Target Class | Number of Targets Tested | Result | Reference |
| Protein Methyltransferases | 21 | Highly selective for PRC2 (IC50 > 100 µM for others) | [1][5] |
| Kinases and other protein classes | Not specified | Selective for PRC2 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from standard CETSA methodologies.[3][4][13][14]
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for 1-2 hours.
-
-
Thermal Denaturation:
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Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble EED protein in each sample by Western blot using an anti-EED antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble EED as a function of temperature for both vehicle- and this compound-treated samples to generate melting curves. A rightward shift in the curve for this compound-treated samples indicates target engagement.
-
Protocol 2: Proteomics-Based Off-Target Identification
This protocol outlines a general workflow for identifying off-targets using quantitative proteomics.[9][10]
-
Sample Preparation:
-
Treat cells with vehicle or a high concentration of this compound (e.g., 5-10 times the IC50) for a specified time.
-
Harvest and lyse the cells.
-
-
Protein Digestion and Labeling:
-
Extract proteins and determine the concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control. These are potential off-targets.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying this compound off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eed226 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eed226 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It functions by directly binding to the H3K27me3 binding pocket of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1][2][3] This binding induces a conformational change in EED, which leads to a loss of PRC2's methyltransferase activity.[1] Consequently, this compound inhibits the methylation of histone H3 at lysine (B10760008) 27 (H3K27), a key epigenetic mark for gene silencing.[1] Notably, it is effective against both wild-type and certain mutant forms of EZH2, the catalytic subunit of PRC2, that are resistant to S-adenosylmethionine (SAM)-competitive inhibitors.[1]
Q2: What is a recommended starting dose and schedule for in vivo studies with this compound?
A2: Based on published preclinical studies, a common starting point for this compound administration is oral gavage. Successful tumor regression has been observed in mouse xenograft models with doses ranging from 40 mg/kg to 300 mg/kg.[4][5] For example, complete tumor regression was seen in a Karpas-422 subcutaneous xenograft model with oral administration of 40 mg/kg for 32 days.[5] In another study, a dose of 300 mg/kg administered orally twice daily (BID) for 14 to 34 days was well-tolerated and effective in a diffuse large B-cell lymphoma (DLBCL) xenograft model.[3][4] The optimal dose and schedule will ultimately depend on the specific animal model, tumor type, and experimental goals.
Q3: How should this compound be formulated for oral administration in vivo?
A3: this compound has low aqueous solubility. For oral gavage in mice, it is typically formulated as a suspension. Common vehicles include:
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A suspension in 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in water.
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A suspension in 0.5% PHMC + 0.5% Tween 80 in water.[3] It is crucial to ensure a homogenous suspension before each administration.
Q4: What are the key pharmacokinetic parameters of this compound?
A4: this compound exhibits favorable pharmacokinetic properties for in vivo studies. It has very low in vivo clearance and approximately 100% oral bioavailability.[1][3] It also has a low volume of distribution (0.8 L/kg), a reasonable terminal half-life of approximately 2.2 hours, and moderate plasma protein binding.[1][3]
Q5: How can I monitor the pharmacodynamic effects of this compound in vivo?
A5: The primary pharmacodynamic biomarker for this compound activity is the level of H3K27me3 in tumor or surrogate tissues. A dose-dependent reduction in global H3K27me3 levels is expected following this compound treatment.[6] This can be assessed by techniques such as Western blotting, immunohistochemistry (IHC), or ELISA on tissue lysates. It is recommended to collect tissues at various time points after the final dose to evaluate the extent and duration of target engagement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (No tumor growth inhibition) | Suboptimal Dosing or Scheduling: The dose may be too low or the dosing frequency insufficient to maintain target engagement. | Increase the dose or dosing frequency (e.g., from once daily to twice daily). Conduct a dose-response study to determine the optimal regimen for your model. |
| Poor Formulation/Bioavailability: The compound may not be adequately suspended, leading to inconsistent dosing. | Ensure the formulation is a homogenous suspension before each administration. Consider alternative formulation vehicles if poor absorption is suspected. | |
| Tumor Model Resistance: The specific cancer model may not be dependent on the PRC2 pathway. | Confirm the expression and activity of PRC2 components (EZH2, EED, SUZ12) in your tumor model. Test this compound in a sensitive cell line (e.g., Karpas-422) as a positive control. | |
| Unexpected Toxicity (e.g., weight loss, lethargy) | High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). | Reduce the dose of this compound. Monitor animal health closely, including daily body weight measurements. |
| Off-Target Effects: Although selective, high concentrations could lead to off-target activities. | While this compound is highly selective for PRC2, consider evaluating potential off-target effects if toxicity persists at effective doses.[2] | |
| Formulation Vehicle Toxicity: The vehicle itself may be causing adverse effects. | Administer the vehicle alone to a control group of animals to assess its tolerability. | |
| Inconsistent Results Between Animals | Inaccurate Dosing: Inconsistent oral gavage technique can lead to variable drug delivery. | Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needles and volumes for the size of the animal. |
| Variable Drug Suspension: The compound may be settling in the formulation, leading to inconsistent concentrations. | Vigorously vortex or sonicate the suspension immediately before dosing each animal. | |
| Difficulty with Formulation | Poor Solubility: this compound is poorly soluble in aqueous solutions. | Prepare a micronized suspension to improve dispersibility. Do not attempt to dissolve this compound in water-based vehicles without a suspending agent. |
| Compound Instability: The formulation may not be stable over time. | Prepare fresh formulations regularly. Store stock solutions and formulations as recommended by the supplier (typically at -20°C or -80°C for long-term storage).[1][3] |
Data Summary Tables
Table 1: In Vivo Dosing and Efficacy of this compound in Xenograft Models
| Animal Model | Cell Line | Dose | Schedule | Administration Route | Observed Efficacy | Reference |
| Mouse | Karpas-422 (DLBCL) | 40 mg/kg | Daily for 32 days | Oral | Complete tumor regression | [5] |
| Mouse | Karpas-422 (DLBCL) | 300 mg/kg | Twice daily for 34 days | Oral | Tumor regression | |
| CD-1 Mouse | EZH2-mutant DLBCL | 300 mg/kg | Twice daily for 14 days | Oral | Well-tolerated, robust and sustained tumor regression | [3] |
| Mouse | CT26 (Colon Carcinoma) | 30 mg/kg | Not specified | Oral | 59.3% tumor growth suppression | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~100% | Mouse | [1][3] |
| Terminal Half-life (t1/2) | 2.2 hours | Mouse | [1][3] |
| Volume of Distribution (Vd) | 0.8 L/kg | Mouse | [1][3] |
| Plasma Protein Binding | Moderate | Not Specified | [1][3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
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Cell Implantation: Subcutaneously implant tumor cells (e.g., 5-10 x 10^6 Karpas-422 cells) into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Formulation:
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Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na in sterile water).
-
Ensure the final concentration allows for a dosing volume of approximately 10 mL/kg.
-
Vortex the suspension thoroughly before each use.
-
-
Dosing:
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Administer this compound or vehicle control orally via gavage at the determined dose and schedule (e.g., 40 mg/kg, once daily).
-
Record the body weight of each animal daily.
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis.
-
-
Pharmacodynamic Analysis:
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Collect tumors and other relevant tissues at specified time points after the last dose.
-
Process the tissues for analysis of H3K27me3 levels by Western blot or IHC.
-
Visualizations
Caption: Mechanism of action of this compound on the PRC2 signaling pathway.
Caption: General experimental workflow for an in vivo efficacy study with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
EED226 Technical Support Center: Preclinical Toxicity & Tolerability
This technical support center provides essential information regarding the toxicity and tolerability of EED226 observed in preclinical animal studies. The following frequently asked questions (FAQs) and troubleshooting guides are intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of this compound in animal models?
A1: Based on available preclinical data, this compound is generally considered to be well-tolerated in animal models. For instance, in CD-1 mice, oral administration of this compound at a dose of 300 mg/kg twice daily for 14 days was well-tolerated with no apparent adverse effects.[1] Another study in a mouse model of cisplatin-induced acute kidney injury reported the administration of 40 mg/kg of this compound intragastrically twice a day.[2]
Q2: Has the Maximum Tolerated Dose (MTD) for this compound been established in animal studies?
A2: While specific quantitative data for the Maximum Tolerated Dose (MTD) of this compound is not extensively detailed in publicly available literature, a study in a mouse xenograft model of KARPAS422 lymphoma cells indicated that a dose of 40 mg/kg resulted in 100% tumor growth inhibition without overt signs of toxicity.[1] It is important to note that the absence of apparent side effects was observed in this specific study.[3]
Q3: What are the known pharmacokinetic properties of this compound in animals?
A3: this compound has demonstrated favorable pharmacokinetic properties in animal studies, including high oral bioavailability (approximately 100%).[1][4] Key pharmacokinetic parameters are summarized in the table below.
Q4: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A4: this compound is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[4][5][6] It functions by binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, specifically in the binding pocket of trimethylated histone H3 on lysine (B10760008) 27 (H3K27me3).[5][6] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[4][6] By inhibiting PRC2, this compound prevents the methylation of H3K27, a key epigenetic modification involved in gene silencing.[4] This mechanism is highly selective for the PRC2 complex.[5] While this targeted action is the basis for its therapeutic effect, off-target effects or effects related to the modulation of essential cellular processes could theoretically contribute to toxicity. However, studies to date suggest a favorable safety profile.
Troubleshooting Guide for In Vivo Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Adverse Events (e.g., weight loss, lethargy) | - Dose may be too high for the specific animal strain or model.- Formulation or vehicle issue.- Off-target toxicity. | - Review the dosing regimen. Consider a dose-ranging study to determine the optimal therapeutic window for your model.- Ensure proper formulation and vehicle controls are in place.- Monitor animals closely for clinical signs of toxicity. |
| Lack of Efficacy at Previously Reported Doses | - Poor oral absorption in the specific animal model.- Rapid metabolism or clearance.- Issues with the formulation affecting bioavailability. | - Verify the formulation and administration technique.- Although this compound has high oral bioavailability, consider pharmacokinetic analysis in your specific model to ensure adequate exposure.- Confirm the activity of your this compound batch. |
| Inconsistent Results Between Animals | - Variability in drug administration.- Differences in individual animal metabolism.- Underlying health issues in the animal colony. | - Ensure consistent and accurate dosing for all animals.- Increase the number of animals per group to account for biological variability.- Perform regular health monitoring of the animal colony. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Animals
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~100% | Mouse | [1][4] |
| In Vivo Clearance | Very Low | Mouse | [1][4] |
| Volume of Distribution (Vd) | 0.8 L/kg | Mouse | [1][4] |
| Terminal Half-life (t1/2) | 2.2 hours | Mouse | [1][4] |
| Plasma Protein Binding (PPB) | Moderate (14.4%) | Not Specified | [4] |
Experimental Protocols
Protocol 1: In Vivo Tolerability Study in CD-1 Mice
-
Objective: To assess the general tolerability of this compound.
-
Animal Model: CD-1 mice.
-
Dosing: 300 mg/kg of this compound administered orally (po) twice daily (bid) for 14 consecutive days.
-
Formulation: this compound was prepared in a solid dispersion formulation.
-
Monitoring: Animals were monitored for apparent adverse effects. (Note: The specific parameters for monitoring were not detailed in the available literature).
-
Results: The study concluded that this compound was well-tolerated at this dose and schedule.[1]
Protocol 2: Efficacy and Tolerability in a Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model
-
Objective: To evaluate the effect of this compound in a model of kidney injury.
-
Animal Model: Male C57BL/6J mice.
-
Dosing: 40 mg/kg of this compound administered intragastrically immediately after cisplatin (B142131) injection, and then twice daily.
-
Formulation: this compound was dissolved in corn oil and DMSO.
-
Monitoring: Serum creatinine (B1669602) (Scr) and blood urea (B33335) nitrogen (BUN) levels were measured at 48 hours post-cisplatin injection. Kidney tissues were collected for histological examination.
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Results: this compound treatment significantly reduced the levels of Scr and BUN, indicating a protective effect against cisplatin-induced AKI.[2]
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Safety Pharmacology Study of ET-26 Hydrochloride, a Potential Drug for Intravenous General Anesthesia, in Rats and Beagle Dogs [frontiersin.org]
Technical Support Center: Overcoming Eed226 Delivery Challenges In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of Eed226.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1] It functions by directly binding to the H3K27me3 binding pocket of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[1] Unlike S-adenosylmethionine (SAM)-competitive inhibitors that target the EZH2 subunit, this compound offers a distinct mechanism of PRC2 inhibition.[2]
Q2: What are the reported pharmacokinetic properties of this compound?
A2: Preclinical studies have demonstrated that this compound has favorable pharmacokinetic properties, including approximately 100% oral bioavailability, low in vivo clearance, a low volume of distribution (0.8 L/kg), and a reasonable terminal half-life of 2.2 hours in mice.[1][3]
Q3: Is this compound effective against tumors with resistance to EZH2 inhibitors?
A3: Yes, this compound has been shown to effectively inhibit PRC2 containing mutant EZH2 proteins that are resistant to SAM-competitive inhibitors.[4] This makes it a valuable tool for studying and potentially overcoming acquired resistance to other PRC2 inhibitors.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent drug formulation and administration. | - Ensure the this compound suspension is homogenous before each administration by thorough mixing. - Standardize the oral gavage technique across all personnel to minimize dosing variability.[6] - Use a consistent and appropriate vehicle for all animals in the study. |
| Individual animal health and stress levels. | - Closely monitor animal health and exclude any animals showing signs of illness not related to the tumor or treatment.[6] - Allow for an adequate acclimatization period before starting the experiment. - Handle animals gently to minimize stress, which can impact experimental outcomes. | |
| Suboptimal or lack of tumor growth inhibition. | Inadequate dosing or scheduling. | - The dose or frequency of this compound administration may not be sufficient to maintain target inhibition. Consider dose-escalation studies or more frequent administration based on pharmacokinetic data.[6] |
| Poor bioavailability in the specific experimental setup. | - Although this compound has high oral bioavailability, issues with the formulation or individual animal absorption can occur.[6] - Ensure the vehicle used is appropriate for this compound. A suggested vehicle is 0.5% HPMC with 1% Tween-80 in saline.[3] | |
| The xenograft model is not dependent on the PRC2 pathway. | - Confirm the dependence of your chosen cancer model on the EZH2/EED pathway for growth and survival before initiating large-scale in vivo studies.[6] | |
| Tumor regrowth after cessation of treatment. | Insufficient treatment duration. | - The treatment period may not have been long enough to eliminate all cancer cells. Consider extending the treatment duration if the animals tolerate it.[6] |
| Development of acquired resistance. | - Biopsy and analyze the regrown tumors to investigate potential mechanisms of resistance. | |
| Adverse effects or toxicity in treated animals (e.g., weight loss, lethargy). | High dosage. | - While this compound has been reported to be well-tolerated at doses up to 300 mg/kg twice daily in CD-1 mice, toxicity can be model-dependent.[3] - If adverse effects are observed, consider reducing the dose or the frequency of administration. |
| Complications from oral gavage. | - Improper oral gavage technique can lead to esophageal injury, aspiration, or stress. Ensure all personnel are properly trained. - Observe animals for signs of respiratory distress immediately after dosing. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) and 1% Tween-80 in sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the this compound powder and triturate to create a uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogenous suspension.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
It is recommended to prepare fresh solutions daily and mix thoroughly before each administration.[3]
Protocol 2: In Vivo Xenograft Study with Oral Administration of this compound
This protocol outlines a general procedure for a subcutaneous xenograft study in mice to evaluate the efficacy of this compound.
Materials and Equipment:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell line of interest
-
Sterile PBS or serum-free media
-
Syringes and needles for cell injection and oral gavage
-
Calipers for tumor measurement
-
Prepared this compound formulation
-
Animal balance
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected cancer cells under sterile conditions.
-
Harvest cells during the logarithmic growth phase and ensure high viability.
-
Resuspend the cells in sterile PBS or serum-free media at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
This compound Administration (Oral Gavage):
-
Weigh each mouse to determine the precise dosing volume (typically 5-10 ml/kg).[7]
-
Properly restrain the mouse to immobilize the head and body.[8]
-
Gently insert the gavage needle into the mouth and advance it into the esophagus. There should be no resistance.[9]
-
Slowly administer the prepared this compound formulation.[9]
-
Withdraw the needle smoothly.[9]
-
Administer the vehicle alone to the control group using the same procedure.
-
-
Monitoring and Data Collection:
-
Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week).
-
Observe the animals for any signs of toxicity or adverse effects.
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At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers like H3K27me3 levels).
-
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. instechlabs.com [instechlabs.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Interpreting unexpected results with Eed226 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected decrease in global H3K27me3 levels after this compound treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of H3K27me3 reduction. Here is a troubleshooting guide:
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Cell Line Specificity: The dependency on the PRC2 pathway varies across different cell lines. This compound is particularly effective in cells with EZH2 gain-of-function mutations. Consider using a positive control cell line known to be sensitive to PRC2 inhibition, such as KARPAS-422 (EZH2 Y641N mutant).[1]
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Treatment Duration and Concentration: Inhibition of H3K27 methylation is a time-dependent process. It can take several days for a significant reduction in H3K27me3 levels to become apparent.[2] We recommend a time-course experiment (e.g., 48, 72, 96 hours) and a dose-response experiment to determine the optimal concentration for your specific cell line.[3]
-
Compound Integrity and Solubility: Ensure that your this compound stock is properly stored and has not expired. This compound is typically dissolved in DMSO. Ensure the compound is fully dissolved before diluting it in your culture medium to avoid precipitation, which would lower the effective concentration.[3]
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Western Blot Protocol Optimization: Western blotting for histone modifications can be challenging due to the small size of histone proteins.[2] Ensure your protocol is optimized for low molecular weight proteins, including transfer conditions and membrane type (e.g., 0.2µm PVDF).[4] It is also crucial to include a total histone H3 loading control to normalize your results.[5]
Q2: My cells are showing significant toxicity or off-target effects at concentrations where I expect specific PRC2 inhibition. What could be the cause?
A2: While this compound is a highly selective inhibitor, unexpected cytotoxicity can occur.[6] Here are some potential causes and solutions:
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Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your cell culture medium is consistent across all conditions and is below the toxic threshold for your cell line (generally <0.5%).[3]
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High Inhibitor Concentration: While a dose-response curve is essential, starting with excessively high concentrations can lead to off-target effects. Refer to the literature for typical working concentrations in similar cell lines. For example, the IC50 for antiproliferative activity in KARPAS-422 cells is approximately 0.08 µM.[1]
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibition of epigenetic pathways that are critical for their survival.
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Long-Term Toxicity: Potential long-term toxicity of EED inhibitors is an area of ongoing research.[6] If your experiments involve prolonged treatment, consider this possibility.
Q3: I observe a decrease in H3K27me3 levels, but I don't see any effect on my target gene expression or the expected cellular phenotype (e.g., decreased proliferation, apoptosis). Why?
A3: A reduction in global H3K27me3 does not always immediately translate to the expected downstream effects. Here's why:
-
Redundancy and Compensatory Mechanisms: Epigenetic regulation is complex. Other pathways may compensate for the loss of PRC2 activity. For instance, some studies suggest that resistance to PRC2 inhibition can be associated with an upregulation of H3K27 acetylation.[7]
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Time Lag: There can be a significant time lag between the reduction of H3K27me3 at a specific gene promoter and the subsequent changes in gene expression, protein levels, and cellular phenotype.
-
Context-Dependent Gene Regulation: The effect of PRC2 on gene expression is context-dependent. The inhibition of PRC2 may not be sufficient to activate your gene of interest if other repressive mechanisms are at play.
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Non-PRC2 Functions of EZH2: EZH2 has functions independent of the PRC2 complex.[6] If your observed phenotype is related to these non-canonical roles, an EED inhibitor like this compound may not have the same effect as a direct EZH2 inhibitor.
Q4: Should I consider combining this compound with other inhibitors, such as a direct EZH2 inhibitor?
A4: Combination therapies involving this compound are an active area of research and may offer advantages.
-
Synergy with EZH2 Inhibitors: Some studies suggest a synergistic effect when combining this compound with SAM-competitive EZH2 inhibitors, potentially leading to a more complete blockade of the PRC2 complex.[6]
-
Overcoming Resistance: this compound has been shown to be effective in cells resistant to EZH2 inhibitors, making it a valuable tool in combination studies or for treating resistant cancers.[6][8]
-
Antagonistic Effects: It is important to note that not all combinations are beneficial. For example, one study in nasopharyngeal carcinoma cells reported an antagonistic effect on cell growth when this compound was combined with the DNA methyltransferase inhibitor azacitidine or the EZH2 inhibitor EPZ-6438.[9]
-
Other Combinations: Synergistic effects have been observed when combining this compound with chemotherapy agents like gemcitabine (B846) or CDK4/6 inhibitors.[9] Careful validation is necessary for any new combination.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Substrate | IC50 | Reference |
| PRC2 Enzymatic Assay | - | H3K27me0 peptide | 23.4 nM | [1] |
| PRC2 Enzymatic Assay | - | Mononucleosome | 53.5 nM | [1] |
| Antiproliferative Assay | KARPAS-422 | - | 0.08 µM | [1] |
| Global H3K27me3 Reduction | G401 | - | 0.22 µM | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | [6] |
| Half-life (t1/2) | 2.2 h | [10] |
Experimental Protocols
Protocol 1: Western Blot for Histone Modifications (H3K27me3)
This protocol is adapted from standard procedures for detecting histone modifications.
1. Sample Preparation (Acid Extraction of Histones): a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3). c. Lyse cells on ice for 10 minutes with gentle stirring. d. Centrifuge at 2000 rpm for 10 minutes at 4°C. Discard the supernatant. e. Wash the pellet with half the volume of TEB and centrifuge again. f. Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with rotation. g. Centrifuge at 2000 rpm for 10 minutes at 4°C. h. Transfer the supernatant (containing histones) to a new tube and determine the protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Transfer: a. Prepare samples by diluting them in 2X Laemmli sample buffer. b. Load 10-15 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a 0.2 µm PVDF membrane. Given the small size of histones, reduce the transfer time compared to larger proteins to prevent over-transfer.[2] e. After transfer, stain the membrane with Ponceau S to verify transfer efficiency and equal loading.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C. Use dilutions as recommended by the antibody manufacturer. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
Protocol 2: Co-Immunoprecipitation (Co-IP) of PRC2 Complex
This protocol is a general guideline for performing Co-IP to assess the integrity of the PRC2 complex.[11][12][13][14][15]
1. Cell Lysis: a. Treat cells with this compound or vehicle control for the desired time. b. Harvest and wash cells with ice-cold PBS. c. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new pre-chilled tube.
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. b. Centrifuge and transfer the supernatant to a new tube. c. Add the primary antibody against a core PRC2 component (e.g., EZH2 or SUZ12) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control. d. Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold lysis buffer. c. Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis: a. Analyze the eluted samples by western blotting as described in Protocol 1. b. Probe the membrane with antibodies against other PRC2 components (e.g., EED, SUZ12, EZH2) to check for their co-precipitation.
Protocol 3: Cell Viability Assay
This protocol describes a general method for assessing cell viability using a colorimetric assay like MTT or WST.[16][17][18]
1. Cell Seeding: a. Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment. b. Incubate for 24 hours to allow cells to attach.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., DMSO). b. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. c. Incubate for the desired treatment period (e.g., 72 hours).
3. Viability Measurement (MTT Assay Example): a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Normalize the absorbance values of the treated wells to the vehicle control wells. b. Plot the normalized viability against the log of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of this compound action on the PRC2 signaling pathway.
Caption: A logical workflow for troubleshooting common unexpected experimental results.
Caption: A standard experimental workflow for evaluating the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Histone Modification [labome.com]
- 3. Interpreting thelanguage of histone and DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. H3K27me3-H3K4me1 transition at bivalent promoters instructs lineage specification in development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dynamic Protein Interactions of the Polycomb Repressive Complex 2 during Differentiation of Pluripotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Inhibition of EED activity enhances cell survival of female germline stem cell and improves the oocytes production during oogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Eed226 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2][3][4] It binds to the H3K27me3-binding pocket of EED, inducing a conformational change that allosterically inhibits the methyltransferase activity of the EZH2 subunit.[2][3][4] This leads to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[2][3][5] this compound has demonstrated potent anti-tumor activity in preclinical models, particularly in those with EZH2 mutations.[1][6]
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically supplied at a high purity, generally ≥98%.[7] Specific purity values for different batches are usually provided in the Certificate of Analysis (CoA) from the supplier.[7] For example, some suppliers specify purities of 99.56% or 99.93%.[1][2]
Q3: How should I store this compound?
A3: this compound is supplied as a solid. For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years or at -80°C for up to 2 years.[1][2] Stock solutions prepared in solvents like DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[2]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM.[7] It is also soluble in DMF.[5] For aqueous solutions, a common method involves first dissolving this compound in DMSO and then diluting with an aqueous buffer like PBS (pH 7.2).[5] However, its solubility in aqueous media is limited.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity of this compound in cell-based assays.
-
Possible Cause 1: Improper storage and handling.
-
Possible Cause 2: Degradation of the compound.
-
Solution: Verify the purity of your this compound stock. If degradation is suspected, it is recommended to use a fresh vial of the compound or re-purify the existing stock if possible. A quick purity check can be performed using HPLC-UV.
-
-
Possible Cause 3: Low cell permeability.
-
Solution: While this compound is orally bioavailable, its permeability in certain cell lines might vary.[1][2] Consider increasing the incubation time or the concentration of this compound in your experiment. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically <0.5%).
-
-
Possible Cause 4: Cell line resistance.
Issue 2: Precipitation of this compound in aqueous media.
-
Possible Cause 1: Low aqueous solubility.
-
Solution: this compound has limited solubility in aqueous solutions.[2] When preparing working solutions, ensure the final concentration does not exceed its solubility limit in the chosen buffer. It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous medium with vigorous vortexing.[1] Gentle warming or sonication can also aid in dissolution.[1]
-
-
Possible Cause 2: Interaction with components in the media.
-
Solution: Some components in cell culture media or assay buffers can cause precipitation. Prepare fresh working solutions just before use and visually inspect for any precipitates.[1] If precipitation occurs, you may need to try a different buffer system or use a formulation aid, if appropriate for your experimental setup.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (Typical) | ≥98% | [7] |
| Purity (Example 1) | 99.56% | [1] |
| Purity (Example 2) | 99.93% | [2] |
| IC50 (PRC2, H3K27me0 peptide substrate) | 23.4 nM | [1][2][7] |
| IC50 (PRC2, mononucleosome substrate) | 53.5 nM | [1][2] |
| Binding Affinity (Kd) to EED | 82 nM | [6][8][9] |
| Binding Affinity (Kd) to PRC2 complex | 114 nM | [8][9] |
| Solubility in DMSO | up to 100 mM | [7] |
| Storage (Solid, -20°C) | ≥ 4 years | [5] |
| Storage (Solid, -80°C) | 2 years | [1] |
| Storage (in DMSO, -80°C) | 1 year | [2] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent in which it is freely soluble, such as DMSO or ACN, to a final concentration of 1 mg/mL.
-
Further dilute the sample with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or Formic acid in water.
-
Mobile Phase B: 0.1% TFA or Formic acid in ACN.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm and 331 nm (based on reported λmax).[5]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 95%) over 20-30 minutes. This should be optimized to achieve good separation of the main peak from any impurities.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Protocol 2: Identity and Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR to confirm the chemical structure and assess the purity of this compound.
Materials:
-
This compound sample (2-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in the appropriate volume of deuterated solvent (e.g., 0.6 mL of DMSO-d₆) inside a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum according to the spectrometer's standard procedures. Key parameters to consider for quantitative NMR (qNMR) include a long relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Identity Confirmation: Compare the chemical shifts, splitting patterns, and integration values of the observed peaks with a reference spectrum or the expected structure of this compound.
-
Purity Assessment:
-
Identify signals corresponding to the this compound molecule and any potential impurities (e.g., residual solvents, synthesis byproducts).
-
For a quantitative assessment, a certified internal standard can be used.[10] The purity is calculated by comparing the integral of a known proton signal from this compound to the integral of a known proton signal from the internal standard.
-
Even without an internal standard, a qualitative assessment of purity can be made by observing the relative integrals of impurity peaks compared to the product peaks.[11][12]
-
-
Visualizations
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissemination of Original NMR Data Enhances Reproducibility and Integrity in Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding precipitation of Eed226 in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the PRC2 inhibitor, Eed226, with a focus on preventing its precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as an allosteric inhibitor by binding directly to the H3K27me3 binding pocket of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][3] This binding induces a conformational change in EED, leading to a loss of PRC2's methyltransferase activity, which is responsible for the methylation of histone H3 at lysine (B10760008) 27 (H3K27).[1][3] Consequently, this compound treatment leads to a reduction in global H3K27me3 levels and affects the expression of PRC2 target genes.[1][4]
Q2: What are the primary solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is reported to be insoluble in water and ethanol.[1] For optimal results, use fresh, anhydrous DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[1]
Q3: At what concentrations is this compound typically used in cell culture?
The effective concentration of this compound in cell culture can vary depending on the cell line and the specific assay. Published studies have reported using concentrations ranging from the nanomolar to the low micromolar range. For instance, anti-proliferative assays have used concentrations around 0.08 µM, while other functional assays have utilized concentrations up to 10 µM.[1]
Q4: What are the common causes of small molecule precipitation in cell culture media?
Precipitation of small molecules like this compound in culture media can be attributed to several factors:
-
Poor Solubility: The compound may have inherently low solubility in aqueous solutions like culture media.
-
High Concentration: The final concentration of the compound in the media may exceed its solubility limit.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous media can cause the compound to crash out of solution.
-
Temperature and pH Fluctuations: Changes in temperature and pH can alter the solubility of a compound.[6]
-
Interactions with Media Components: The compound may interact with salts, proteins (especially in serum), or other supplements in the media, leading to the formation of insoluble complexes.[6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation during your cell culture experiments.
Problem: Precipitate observed in culture media after adding this compound.
Step 1: Verify Stock Solution Preparation and Storage
Ensure your this compound stock solution is prepared and stored correctly.
-
Protocol:
-
Use fresh, high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Ensure the this compound powder is completely dissolved in DMSO. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][2]
-
Step 2: Optimize the Dilution Method
Avoid "solvent shock" when diluting your DMSO stock into the aqueous culture media.
-
Protocol:
-
Warm the culture media and the this compound stock solution aliquot to room temperature or 37°C before use.
-
Perform a serial dilution of the concentrated DMSO stock in pre-warmed, serum-free media first to create an intermediate dilution.
-
Add the intermediate dilution to your final culture volume dropwise while gently swirling the culture vessel. This gradual addition helps in better dispersion of the compound.
-
Ensure the final concentration of DMSO in the culture media is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
Step 3: Evaluate the Final Concentration of this compound
If precipitation persists, the final concentration of this compound in your culture media may be too high.
-
Action:
-
Review the literature for the effective concentration range of this compound in your specific cell line or a similar one.
-
Perform a dose-response experiment starting from a lower concentration to determine the optimal, non-precipitating concentration for your experimental setup.
-
Step 4: Assess Culture Media Components
Interactions with media components, particularly serum, can lead to precipitation.
-
Action:
-
If possible, try reducing the serum concentration in your culture media.
-
Consider using a serum-free medium for your experiment if your cell line can tolerate it.
-
Prepare the final this compound dilution in serum-free media before adding it to your serum-containing culture plates.
-
Step 5: Check for pH and Temperature Stability
Ensure the pH of your culture media is stable and avoid drastic temperature changes.
-
Action:
-
Confirm that your culture medium is properly buffered and the incubator's CO2 levels are correct to maintain the optimal pH.
-
Avoid repeated warming and cooling of the media containing this compound.
-
Data and Protocols
This compound Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 369.4 g/mol | [1][5] |
| Formula | C17H15N5O3S | [1][5] |
| Solubility in DMSO | ≥ 73 mg/mL (197.61 mM) | [1] |
| ≥ 125 mg/mL (338.39 mM) | [2] | |
| Soluble to 100 mM | ||
| 33 mg/mL | [5] | |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a 10 µM working solution of this compound in a final volume of 10 mL of culture media, starting from a 10 mM DMSO stock.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Serum-free culture medium
-
Complete culture medium (with serum)
-
Sterile serological pipettes and pipette tips
-
-
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM solution in DMSO. (Molecular Weight = 369.4 g/mol ).
-
For example, to make 1 mL of a 10 mM stock, dissolve 3.694 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilution (100 µM):
-
Thaw a 10 mM this compound stock aliquot and warm it to room temperature.
-
In a sterile tube, add 990 µL of pre-warmed serum-free culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the serum-free medium.
-
Mix gently by pipetting up and down. This creates a 100 µM intermediate dilution.
-
-
Prepare Final Working Solution (10 µM):
-
In your culture vessel, you have 9 mL of complete culture medium with cells.
-
Add 1 mL of the 100 µM intermediate dilution to the 9 mL of media in the culture vessel.
-
Gently swirl the vessel to ensure even distribution. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
Visual Guides
Signaling Pathway of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Eed226 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Eed226 in cell viability assays. This compound is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) that acts by binding to the H3K27me3-binding pocket of the EED subunit.[1][2][3][4] This leads to a reduction in H3K27 methylation and subsequent changes in gene expression, ultimately impacting cell proliferation.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of the PRC2 complex. It binds directly to the H3K27me3 binding pocket of the EED subunit, inducing a conformational change that leads to a loss of PRC2 catalytic activity.[1][2] This is distinct from EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM). This compound's mechanism allows it to be effective even against EZH2 mutants that are resistant to SAM-competitive inhibitors.[1][2]
Q2: What is the optimal concentration and incubation time for this compound in cell viability assays?
A2: The optimal concentration and incubation time for this compound are highly cell-line dependent. Due to its epigenetic mechanism of action, which involves changes in histone methylation and subsequent alterations in gene expression, prolonged incubation times are often necessary to observe a significant effect on cell viability.[2] Incubation periods of 7 to 14 days are commonly reported for anti-proliferative assays.[2] The IC50 values can range from the nanomolar to the low micromolar range depending on the cell line.[2][6]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[4] For long-term storage, it is recommended to store the compound at -20°C for up to one year, or at -80°C for up to two years.[4] When preparing stock solutions, use fresh, high-quality DMSO to ensure maximum solubility.
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound leads to a dose-dependent decrease in global H3K27me3 and H3K27me2 levels.[2] This can lead to the de-repression of PRC2 target genes, which are often involved in cell cycle regulation and apoptosis.[5][7] Consequently, this compound treatment can induce cell cycle arrest and apoptosis in sensitive cell lines.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed | Insufficient incubation time: Epigenetic changes take time to manifest as reduced cell viability. | Extend the incubation period. Assays of 7-14 days are common for PRC2 inhibitors.[2] |
| Sub-optimal drug concentration: The effective concentration of this compound is cell-line specific. | Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 for your specific cell line.[8] | |
| Cell line is resistant to PRC2 inhibition: Not all cell lines are sensitive to PRC2 inhibition. | Confirm target engagement by measuring H3K27me3 levels via Western blot or ELISA. If H3K27me3 levels are reduced without affecting viability, the cell line may have redundant survival pathways. | |
| Incorrect assay choice: Some viability assays may not be suitable for long-term incubations. | For long-term assays, consider using assays that are less prone to artifacts over time, such as CellTiter-Glo® or direct cell counting. Replenish the medium with fresh this compound every 3-4 days.[8] | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Ensure proper cell counting and mixing before seeding. Use a multichannel pipette for seeding to minimize well-to-well variation. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound precipitation: High concentrations of this compound in media with low serum might precipitate. | Visually inspect the wells for any signs of precipitation. If observed, consider reducing the final DMSO concentration or using a different formulation. | |
| Inconsistent H3K27me3 reduction | Insufficient treatment time or concentration: Similar to cytotoxicity, a reduction in histone methylation requires adequate time and drug concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for H3K27me3 reduction in your cell line. A 48-72 hour treatment is often sufficient to see changes.[2] |
| Poor antibody quality for Western blot: The antibody used to detect H3K27me3 may not be specific or sensitive enough. | Validate your H3K27me3 antibody using positive and negative controls. Ensure proper blocking and antibody incubation conditions. | |
| Unexpected increase in cell viability at certain concentrations | Hormesis or off-target effects: Some compounds can exhibit a biphasic dose-response. | Carefully document the observation and consider if it's reproducible. Investigate potential off-target effects at those specific concentrations. In some specific cell types, like female germline stem cells, this compound has been shown to enhance proliferation at certain concentrations.[7] |
Quantitative Data Summary
| Parameter | This compound | Reference(s) |
| In Vitro IC50 (PRC2 enzymatic assay) | 23.4 nM (H3K27me0 peptide substrate) | [2][4] |
| 53.5 nM (mononucleosome substrate) | [2][4] | |
| Cellular IC50 (Antiproliferative Assay) | 0.08 µM (KARPAS422, 14 days) | [2][6] |
| Cellular IC50 (H3K27me3 Reduction) | 0.22 µM (G401 cells, 48 hours) | [2][6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is adapted for assessing the long-term effects of this compound on cell proliferation.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 7-14 days). Replenish the medium containing fresh this compound every 3-4 days.[8]
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for H3K27me3 Levels
This protocol is to confirm the on-target effect of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-H3K27me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a DMSO control for a specific duration (e.g., 48-72 hours).
-
Protein Extraction: Harvest and lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of polycomb repressive complex 2 by targeting EED protects against cisplatin‐induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The PRC2 molecule EED is a target of epigenetic therapy for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of EED activity enhances cell survival of female germline stem cell and improves the oocytes production during oogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of EED Inhibitors: Eed226 vs. MAK683
A Comprehensive Guide for Researchers and Drug Development Professionals
The inhibition of the Polycomb Repressive Complex 2 (PRC2) has emerged as a promising therapeutic strategy in oncology and other diseases. Within the PRC2 complex, the Embryonic Ectoderm Development (EED) subunit plays a critical role in allosterically activating the catalytic subunit, EZH2, upon binding to trimethylated histone H3 lysine (B10760008) 27 (H3K27me3). Disrupting this interaction presents an attractive alternative to direct EZH2 inhibition. This guide provides a detailed comparison of two notable EED inhibitors, Eed226 and its clinically advanced successor, MAK683.
Mechanism of Action: Allosteric Inhibition of PRC2
Both this compound and MAK683 are allosteric inhibitors that target the H3K27me3 binding pocket on EED.[1][2] By competitively binding to this pocket, they prevent the stimulatory effect of H3K27me3 on the methyltransferase activity of EZH2, leading to a global reduction in H3K27 methylation and subsequent de-repression of PRC2 target genes.[1][2] This mechanism is distinct from EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM). Notably, MAK683 was developed through a stepwise optimization of the this compound scaffold, resulting in a more potent and selective compound with an improved pharmacokinetic profile.[2]
Quantitative Performance Data
A direct comparison of the inhibitory activities of this compound and MAK683 reveals the significantly enhanced potency of MAK683. The following tables summarize key quantitative data from biochemical and cellular assays.
| Biochemical Activity | This compound | MAK683 | Reference |
| PRC2 Inhibition (IC50, H3K27me0 peptide substrate) | 23.4 nM | Not Reported | [1] |
| PRC2 Inhibition (IC50, mononucleosome substrate) | 53.5 nM | Not Reported | [1] |
| EED Binding (Kd) | 82 nM | Not Reported | [1] |
| PRC2 Complex Binding (Kd) | 114 nM | Not Reported | [1] |
| EED Alphascreen Binding (IC50) | Not Reported | 59 nM | |
| LC-MS Assay (IC50) | Not Reported | 89 nM | |
| ELISA Assay (IC50) | Not Reported | 26 nM |
| Cellular Activity | This compound | MAK683 | Reference |
| H3K27me3 Inhibition in G401 cells (IC50, ELISA) | 220 nM | Not Reported | [1] |
| H3K27me3 Inhibition in HeLa cells (IC50) | 209.9 nM | 1.014 nM | |
| Anti-proliferative Activity in Karpas-422 cells (IC50, 14 days) | 80 nM | 30 nM | [1] |
| Anti-proliferative Activity in WSU-DLCL2 cells (IC50) | 35.86 nM | 1.153 nM |
In Vivo Efficacy
Both this compound and MAK683 have demonstrated significant anti-tumor activity in preclinical xenograft models.
| In Vivo Efficacy | This compound | MAK683 | Reference |
| Model | Karpas-422 human lymphoma xenograft | Karpas-422 human lymphoma xenograft | [1][2] |
| Dosing | 300 mg/kg, p.o. BID for 34 days | Not explicitly detailed for direct comparison | [1] |
| Outcome | Complete tumor regression | Robust and sustained tumor regression | [1][2] |
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the PRC2 signaling pathway, a general experimental workflow for inhibitor characterization, and a logical comparison of the two compounds.
References
Eed226: A Novel Strategy to Overcome Resistance to EZH2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Eed226's efficacy in cancer models resistant to conventional Enhancer of Zeste Homolog 2 (EZH2) inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms.
The emergence of resistance to EZH2 inhibitors, a class of epigenetic drugs targeting the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), presents a significant challenge in cancer therapy. This compound, an allosteric inhibitor of PRC2, offers a promising alternative by targeting the Embryonic Ectoderm Development (EED) subunit. This different mechanism of action allows this compound to circumvent common resistance pathways, demonstrating efficacy in preclinical models where EZH2 inhibitors have failed.
Comparative Efficacy of this compound in EZH2 Inhibitor-Resistant Models
This compound has shown potent anti-tumor activity in various preclinical models, particularly in those harboring mutations that confer resistance to S-adenosylmethionine (SAM)-competitive EZH2 inhibitors like GSK126 and tazemetostat (B611178) (EPZ-6438).
In Vitro Activity
This compound demonstrates potent inhibition of PRC2 enzymatic activity and cancer cell proliferation. Notably, it retains its efficacy in cell lines that have developed resistance to EZH2 inhibitors.
| Compound | Target | Assay Type | Cell Line | IC50 | Citation |
| This compound | EED (PRC2) | In vitro enzymatic (H3K27me0 peptide substrate) | - | 23.4 nM | [1] |
| This compound | EED (PRC2) | In vitro enzymatic (mononucleosome substrate) | - | 53.5 nM | [1] |
| This compound | EED (PRC2) | Anti-proliferative | Karpas-422 (EZH2 mutant DLBCL) | 0.08 µM | [2] |
| This compound | EED (PRC2) | H3K27me3 reduction (ELISA) | G401 (rhabdoid tumor) | 0.22 µM | [2] |
| This compound | EED (PRC2) | Efficacious in EI1-resistant WSU-DLCL2 cells | WSU-DLCL2 (EZH2 mutant DLBCL) | - | [3] |
| GSK126 | EZH2 | Anti-proliferative | EZH2 mutant DLBCL cell lines | Sensitive | [4] |
| GSK126 | EZH2 | Anti-proliferative | GSK126-resistant DLBCL cell lines | Resistant | [4] |
| EEDi-5285 | EED (PRC2) | EED Binding | - | ~100x more potent than this compound | [5] |
| EEDi-5285 | EED (PRC2) | Anti-proliferative | Karpas-422 | ~300x more potent than this compound | [5] |
| A-395 | EED (PRC2) | EED Binding (KD) | - | 1.5 nM | [3] |
In Vivo Efficacy
In xenograft models of diffuse large B-cell lymphoma (DLBCL), this compound has demonstrated significant tumor growth inhibition, even leading to tumor regression.
| Compound | Dose and Schedule | Xenograft Model | Outcome | Citation |
| This compound | 40 mg/kg, oral gavage, daily for 32 days | Karpas-422 (EZH2 mutant DLBCL) | 100% Tumor Growth Inhibition (TGI) | [3] |
| A-395 | 50 mg/kg, intraperitoneal, daily for 36 days | Pfeiffer (EZH2 mutant DLBCL) | 84% TGI | [3] |
| GSK126 | 300 mg/kg, subcutaneous, twice weekly for 35 days | Pfeiffer (EZH2 mutant DLBCL) | 62% TGI | [3] |
Mechanism of Action and Overcoming Resistance
EZH2 inhibitors typically fail due to two primary mechanisms: the acquisition of secondary mutations in the EZH2 gene that prevent drug binding, or the activation of alternative pro-survival signaling pathways such as PI3K/AKT and MAPK.[4]
This compound's unique mechanism of action allows it to bypass these resistance mechanisms. By binding to the H3K27me3-binding pocket of EED, this compound induces a conformational change that allosterically inhibits PRC2 activity.[6] This is effective even when the EZH2 subunit is mutated.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experiments cited.
Generation of EZH2 Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture DLBCL cell lines (e.g., WSU-DLCL2, Karpas-422) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Mutagenesis: Expose cells to a chemical mutagen, such as ethyl methanesulfonate (B1217627) (EMS), at a concentration of 2 mM for 4 days to induce random mutations.
-
Selection: Treat the mutagenized cells with a high concentration of an EZH2 inhibitor (e.g., 10 µM GSK126) for 7 days to select for resistant clones.
-
Expansion: Culture the surviving cells in standard medium to expand the resistant population for further characterization.
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Add serial dilutions of the test compounds (e.g., this compound, GSK126) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 6 to 14 days, as the anti-proliferative effects of PRC2 inhibitors can be slow to manifest.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using non-linear regression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the On-Target Efficacy of Eed226: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Eed226's on-target effects against other prominent EED and EZH2 inhibitors. The following sections present supporting experimental data in a clear, comparative format, detail the methodologies for key validation assays, and visualize essential biological pathways and experimental workflows.
This compound is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) that functions by directly binding to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit.[1][2] This interaction induces a conformational change in EED, leading to a loss of PRC2 activity.[1][2] A key advantage of this mechanism is its effectiveness against PRC2 complexes containing mutant EZH2, which can confer resistance to S-adenosylmethionine (SAM)-competitive EZH2 inhibitors.[2]
Comparative Performance Analysis
To contextualize the on-target effects of this compound, this section provides a quantitative comparison with other well-characterized EED and EZH2 inhibitors. The data, summarized in the table below, is collated from various studies to offer a comprehensive overview of their biochemical potency and cellular activity.
| Compound | Target | Biochemical IC50 | Cellular H3K27me3 Reduction IC50 | Cell Proliferation IC50 | Cell Line(s) for Cellular Assays |
| This compound | EED | 23.4 nM (peptide substrate)[1] | 220 nM[1] | 182 nM[3] | G401[1], KARPAS-422[3] |
| A-395 | EED | 18 nM[4] | 90 nM[4] | Not explicitly stated | RD rhabdoid tumor cells[5] |
| MAK683 | EED | 59 nM (AlphaScreen)[1] | Not explicitly stated | 30 nM (14-day treatment)[1] | KARPAS-422[1] |
| EEDi-5285 | EED | 0.2 nM[6][7] | Not explicitly stated | 0.5 nM[6][7] | KARPAS-422[6][7] |
| Tazemetostat (EPZ-6438) | EZH2 | 2-38 nM[2] | 2-90 nM[2] | <0.001-7.6 µM[2] | Various Lymphoma cell lines[2] |
| GSK126 | EZH2 | 9.9 nM[8] | 7-252 nM[2] | Varies (e.g., ~1 µM in some melanoma lines)[9] | Various Lymphoma and Melanoma cell lines[2][9] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro PRC2 Inhibition HTRF Assay
This protocol outlines a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the biochemical potency of inhibitors against the PRC2 complex.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT, 0.01% BSA, and 0.01% Triton X-100.
-
PRC2 Enzyme: Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2) diluted in assay buffer to the final concentration (e.g., 2 nM).
-
Substrate Mix: Biotinylated H3 (1-28) peptide and S-adenosylmethionine (SAM) diluted in assay buffer to final concentrations (e.g., 200 nM peptide and 1 µM SAM).
-
Detection Reagents: HTRF detection reagents (e.g., anti-H3K27me3 antibody labeled with Eu3+-cryptate and streptavidin-XL665) prepared according to the manufacturer's instructions.
-
-
Assay Procedure :
-
Add 2 µL of test compound dilutions in DMSO to a 384-well low-volume plate.
-
Add 4 µL of the PRC2 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of the substrate mix to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 10 µL of the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis :
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.
-
EED-H3K27me3 Interaction AlphaScreen Assay
This protocol describes a representative AlphaScreen assay to measure the ability of inhibitors to disrupt the interaction between EED and a trimethylated histone H3 peptide.
-
Reagent Preparation :
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA.
-
EED Protein: GST-tagged human EED protein diluted in assay buffer to the final concentration (e.g., 10 nM).
-
H3K27me3 Peptide: Biotinylated H3K27me3 peptide (e.g., residues 21-44) diluted in assay buffer to the final concentration (e.g., 10 nM).
-
AlphaScreen Beads: Glutathione Donor beads and Streptavidin Acceptor beads diluted in assay buffer according to the manufacturer's protocol.
-
-
Assay Procedure :
-
Add 2 µL of test compound dilutions in DMSO to a 384-well ProxiPlate.
-
Add 4 µL of the EED protein solution to each well.
-
Add 4 µL of the H3K27me3 peptide solution to each well and incubate for 30 minutes at room temperature.
-
Add 10 µL of the AlphaScreen bead mixture to each well in subdued light.
-
Incubate the plate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis :
-
Normalize the AlphaScreen signal to positive (no inhibitor) and negative (no EED protein) controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular H3K27me3 Western Blot Analysis
This protocol details the procedure for assessing the reduction of global H3K27me3 levels in cells treated with PRC2 inhibitors.
-
Cell Culture and Treatment :
-
Seed cells (e.g., G401 or KARPAS-422) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-range of the inhibitor or vehicle control (DMSO) for 72-96 hours.
-
-
Histone Extraction :
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 N HCl or a commercial histone extraction kit.
-
Neutralize the acid and determine the protein concentration using a BCA assay.
-
-
Western Blotting :
-
Denature 10-15 µg of histone extract in Laemmli buffer at 95°C for 5 minutes.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Calculate the percentage of H3K27me3 reduction relative to the vehicle-treated control.
-
Determine the IC50 for H3K27me3 reduction by plotting the normalized values against the inhibitor concentration.
-
Cell Proliferation MTT Assay
This protocol provides a method for evaluating the effect of PRC2 inhibitors on the proliferation of cancer cell lines.
-
Cell Plating :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the inhibitor in culture medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells (final volume 200 µL). Include a vehicle control (DMSO).
-
Incubate the plate for 6-14 days, replenishing the medium with fresh inhibitor every 3-4 days.
-
-
MTT Assay :
-
At the end of the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control.
-
Calculate the IC50 value by plotting the normalized values against the logarithm of the inhibitor concentration and fitting to a non-linear regression model.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A-395|EED/PRC2 inhibitor|CAS 2089148-72-9|DC Chemicals [dcchemicals.com]
- 6. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Eed226: A Comparative Guide to Synergistic Combinations in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic agent in oncology. By binding to the Embryonic Ectoderm Development (EED) subunit, this compound disrupts the catalytic activity of PRC2, a key epigenetic regulator frequently dysregulated in cancer. A significant area of interest is the synergistic potential of this compound with other anti-cancer drugs, a strategy that could enhance therapeutic efficacy and overcome resistance. This guide provides a comparative analysis of this compound's synergistic effects with various cancer drugs, supported by experimental data and detailed methodologies.
Mechanism of Action: this compound and PRC2 Inhibition
The PRC2 complex, primarily through its catalytic subunit EZH2, is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. This compound's unique mechanism of binding to the EED subunit prevents the allosteric activation of EZH2, leading to a reduction in global H3K27me3 levels and the reactivation of tumor suppressor genes. This is distinct from EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM).
Synergistic Combinations with this compound
Experimental evidence has demonstrated that this compound can act synergistically with a range of anti-cancer agents, enhancing their therapeutic effects in various cancer types. Below is a summary of key synergistic and antagonistic interactions.
This compound and EZH2 Inhibitors
A promising strategy involves the combination of this compound with direct EZH2 inhibitors. This dual targeting of the PRC2 complex through different mechanisms can lead to a more profound and sustained inhibition.
Experimental Data:
In a study utilizing the diffuse large B-cell lymphoma (DLBCL) cell line Karpas422, the combination of this compound with the EZH2 inhibitor EI1 resulted in a synergistic blockade of cell growth and a more significant reduction in H3K27me3 levels compared to either agent alone.[1] The synergy was quantified using CalcuSyn software, which is based on the Chou-Talalay method for drug combination analysis.[1][2]
| Cell Line | Combination | Assay | Synergy Score (Growth Blockade) | Synergy Score (H3K27me3 Reduction) | Reference |
| Karpas422 (DLBCL) | This compound + EI1 | Cell Growth & H3K27me3 Quantification | 1.67 | 2.17 | [1] |
This compound and CDK4/6 Inhibitors
The cell cycle machinery is a critical target in cancer therapy. Combining this compound with inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) has shown synergistic effects in nasopharyngeal carcinoma (NPC).
Experimental Data:
In a study by Cheung et al. (2020), the combination of this compound with the CDK4/6 inhibitor LEE011 (Ribociclib) demonstrated a synergistic inhibitory effect on the growth of NPC cell lines C666-1 and HK1.[3] The combination index (CI) values, calculated using the Chou-Talalay method, were less than 0.7, indicating synergy.[3]
| Cell Line | Combination | Assay | Combination Index (CI) | Finding | Reference |
| C666-1 (NPC) | This compound + LEE011 | WST-1 Cell Proliferation | < 0.7 | Synergistic | [3] |
| HK1 (NPC) | This compound + LEE011 | WST-1 Cell Proliferation | < 0.7 | Synergistic | [3] |
The proposed mechanism for this synergy involves the downregulation of key cell cycle proteins and the upregulation of the cell cycle inhibitor p21.
This compound and Chemotherapy
This compound has also been shown to synergize with conventional chemotherapy agents, potentially sensitizing cancer cells to their cytotoxic effects.
Experimental Data:
The same study by Cheung et al. (2020) investigated the combination of this compound with gemcitabine (B846), a standard chemotherapeutic agent for NPC. The combination exhibited a synergistic effect on cell growth inhibition in C666-1 and HK1 cells, with a synergy score of 8.79 in C666-1 cells and CI values below 0.7.[3]
| Cell Line | Combination | Assay | Synergy Score | Combination Index (CI) | Finding | Reference | |---|---|---|---|---|---| | C666-1 (NPC) | this compound + Gemcitabine | WST-1 Cell Proliferation | 8.79 | < 0.7 | Synergistic |[3] | | HK1 (NPC) | this compound + Gemcitabine | WST-1 Cell Proliferation | Not Reported | < 0.7 | Synergistic |[3] |
Antagonistic Interaction: this compound and DNA Methyltransferase Inhibitors
It is crucial to note that not all combinations with this compound are beneficial. The study by Cheung et al. (2020) also reported an antagonistic effect when this compound was combined with the DNA methyltransferase inhibitor azacitidine (AZA) in NPC cells.[3] This highlights the importance of careful preclinical evaluation of drug combinations.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (WST-1)
This assay is used to assess cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., C666-1, HK1) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, or the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours for the this compound and LEE011 combination, 6 days for the this compound and gemcitabine combination).[3]
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy is determined by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2]
Western Blotting for Cell Cycle Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in the cell cycle.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. For phosphorylated proteins, BSA is the preferred blocking agent.[4][5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., CDK4, pCDK4, CDK6, pCDK6, p21, Rb, pRb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as a combination therapy partner in various cancer contexts. Its synergistic interactions with EZH2 inhibitors, CDK4/6 inhibitors, and conventional chemotherapy agents offer promising avenues for enhancing anti-tumor activity and overcoming drug resistance. The distinct allosteric mechanism of this compound provides a unique opportunity for dual-pathway targeting. However, the observed antagonism with DNA methyltransferase inhibitors underscores the necessity for rational and empirically validated combination strategies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound-based combination therapies.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the polycomb repressive complex-2 related proteins with novel combinational strategies for nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Eed226 and Other PRC2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the allosteric PRC2 inhibitor Eed226 with other prominent inhibitors of the Polycomb Repressive Complex 2 (PRC2). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in epigenetic drug discovery.
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its dysregulation is implicated in various cancers.[1] This has led to the development of small molecule inhibitors targeting this complex. These inhibitors can be broadly categorized based on their mechanism of action: allosteric inhibitors targeting the EED subunit and catalytic inhibitors targeting the EZH2 or both EZH1/EZH2 subunits. This compound is a potent, selective, and orally bioavailable allosteric inhibitor that binds to the H3K27me3 binding pocket of the EED subunit of PRC2.[2] This guide provides a comparative analysis of this compound against other key PRC2 inhibitors.
Quantitative Comparison of PRC2 Inhibitor Performance
The following tables summarize the biochemical potency and in vivo efficacy of this compound and other selected PRC2 inhibitors based on publicly available preclinical data.
Table 1: In Vitro Potency of PRC2 Inhibitors
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 (nM) | Cell-based H3K27me3 Reduction IC50 (nM) | Antiproliferative IC50 (nM) | Reference(s) |
| This compound | EED | Allosteric | 23.4 (peptide substrate), 53.5 (mononucleosome substrate) | 220 (G401 cells) | 80 (Karpas-422 cells) | [2][3] |
| MAK683 | EED | Allosteric | 60 | - | 3-9 (DLBCL cell lines) | [4] |
| Tazemetostat | EZH2 | Catalytic (SAM-competitive) | 11 (WT EZH2), 2-38 (mutant EZH2) | 9 (in lymphoma cell lines) | 4.9 - 7600 (DLBCL cell lines) | [1][5] |
| Valemetostat | EZH1/EZH2 | Catalytic (SAM-competitive) | - | - | - | [6] |
| GSK126 | EZH2 | Catalytic (SAM-competitive) | 9.9 | - | 12600 - 17400 (Multiple Myeloma cell lines) | [7][8][9] |
| UNC1999 | EZH1/EZH2 | Catalytic (SAM-competitive) | - | - | - | [1] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. This table provides a representative range based on available data.
Table 2: In Vivo Efficacy of PRC2 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| This compound | Karpas-422 (DLBCL) | 40 mg/kg, oral, daily for 32 days | 100% TGI (complete tumor regression) | [4][10] |
| MAK683 | G401 (Rhabdoid) | Not specified | Significant tumor inhibition | [11] |
| Tazemetostat | PBRM1-mutated Chordoma PDX | Not specified | 71.5% TGI, 100% Overall Response Rate | [1][12] |
| OCI-LY19 (DLBCL) | 125 or 500 mg/kg, oral, twice daily | Significant dose-dependent TGI | ||
| Valemetostat | DLBCL | 100 mg/kg, oral, daily | Almost complete tumor regression | [6] |
| BR-001 (this compound analog) | Karpas-422 (DLBCL) | 100 mg/kg, oral, twice daily for 36 days | 85% TGI | |
| Pfeiffer (DLBCL) | 100 mg/kg, oral, twice daily for 36 days | 96% TGI |
Signaling Pathways and Experimental Workflows
To understand the context of PRC2 inhibition and the methods used for evaluation, the following diagrams illustrate the PRC2 signaling pathway and typical experimental workflows.
Caption: PRC2 pathway and points of inhibition.
References
- 1. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissecting the role of H3K27 acetylation and methylation in PRC2 mediated control of cellular identity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Specificity of Eed226 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, and its dysregulation is implicated in numerous cancers. Targeting PRC2 is a promising therapeutic strategy, with inhibitors directed at different subunits of the complex. This guide provides an objective comparison of Eed226, an allosteric inhibitor targeting the Embryonic Ectoderm Development (EED) subunit, with other prominent PRC2 inhibitors. We present a comprehensive analysis of their performance in cellular assays, supported by experimental data and detailed protocols.
Mechanism of Action: A Fundamental Distinction
PRC2 inhibitors can be broadly categorized based on their mechanism of action. This compound represents a distinct class of allosteric inhibitors that bind to the H3K27me3-binding pocket of EED.[1][2][3] This binding induces a conformational change in EED, leading to the loss of PRC2's histone methyltransferase (HMT) activity.[1][2] This is in contrast to the more common S-adenosylmethionine (SAM)-competitive inhibitors, such as EPZ-6438 (Tazemetostat) and GSK126, which target the catalytic subunit EZH2.[4][5] Another class of EED-binders, like A-395, also targets the H3K27me3 pocket to allosterically inhibit PRC2.[5] The unique mechanism of this compound offers a potential advantage in overcoming resistance to EZH2 inhibitors that can arise from mutations in the EZH2 catalytic domain.[1][6]
Quantitative Comparison of PRC2 Inhibitors
The following table summarizes the biochemical and cellular potencies of this compound and its alternatives. The data is compiled from various studies to provide a comparative overview.
| Inhibitor | Target | Mechanism | Biochemical IC50 (PRC2) | Cellular H3K27me3 Reduction IC50 | Cellular Proliferation IC50 | Key Selectivity Information |
| This compound | EED | Allosteric | 23.4 nM (peptide substrate)[2][7][8] | 0.22 µM (G401 cells)[2][9] | 0.08 µM (KARPAS-422)[2][9] | Selective for PRC2 over 21 other protein methyltransferases.[4] |
| MAK683 | EED | Allosteric | 60 nM[9] | 1.014 nM (HeLa cells)[4] | Nanomolar range in EZH2-mutant DLBCL cell lines[9] | Potent and selective EED inhibitor.[2] |
| A-395 | EED | Allosteric | 18 nM[5] | 90 nM[5] | Potent in cell lines resistant to EZH2 inhibitors | Selective for PRC2 over 32 other methyltransferases.[4] |
| EPZ-6438 (Tazemetostat) | EZH2 | SAM-Competitive | 11 nM (peptide), 16 nM (nucleosome)[9] | 9 nM (WSU-DLCL2)[5] | 0.28 µM (WSU-DLCL2)[5] | >1000-fold selective for EZH2 over other methyltransferases.[1] |
| GSK126 | EZH2 | SAM-Competitive | 0.5-3 nM (Kiapp)[1] | Potent nM range | Potent in EZH2-mutant lymphoma cells | 150-fold selective for EZH2 over EZH1.[1] |
Visualizing the Pathways and Processes
To better understand the context of this compound's function and evaluation, the following diagrams illustrate the PRC2 signaling pathway and a standard experimental workflow for assessing inhibitor specificity.
Caption: PRC2 complex methylates H3K27, leading to gene silencing.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Eed226: A Comparative Guide to a Novel Allosteric PRC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), against other emerging EED-targeting inhibitors. This compound offers a distinct mechanism of action by binding to the Embryonic Ectoderm Development (EED) subunit of PRC2, presenting a promising alternative to conventional EZH2 inhibitors, particularly in overcoming drug resistance.
Performance in Cancer Cell Line Panels
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with mutations in the EZH2 subunit of PRC2. Its efficacy is comparable to, and in some cases exceeds, that of other EED inhibitors and traditional EZH2 inhibitors.
Table 1: Comparative Anti-proliferative Activity (IC50) of EED Inhibitors
| Cell Line | Cancer Type | This compound (µM) | A-395 (µM) | MAK683 (nM) | BR-001 (nM) |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (EZH2 Y641N) | 0.08[1] | - | 9 ± 4[2] | - |
| Pfeiffer | Diffuse Large B-cell Lymphoma (EZH2 A677G) | - | - | 3 ± 2[2] | - |
| G401 | Malignant Rhabdoid Tumor | 0.22 (ELISA)[1] | - | - | - |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma (EZH2 Y641F resistant) | Effective[3] | Potent Activity[4] | - | - |
| SU-DHL4 | Diffuse Large B-cell Lymphoma (EZH2 WT) | - | Sensitive | - | - |
| SU-DHL6 | Diffuse Large B-cell Lymphoma (EZH2 Y641F) | - | Sensitive | - | - |
| DB | Diffuse Large B-cell Lymphoma (EZH2 Y641N) | - | Sensitive | - | - |
| Toledo | Diffuse Large B-cell Lymphoma (EZH2 WT) | - | Sensitive | - | - |
| CT26 | Colon Carcinoma | - | - | - | 59.3% TGI @ 30mg/kg[5][6] |
Note: IC50 values may vary depending on the assay conditions and duration of treatment. Data for all compounds was not available for all cell lines.
Mechanism of Action: Allosteric Inhibition of PRC2
This compound functions as an allosteric inhibitor of the PRC2 complex. Unlike traditional EZH2 inhibitors that compete with the S-adenosylmethionine (SAM) cofactor at the catalytic site, this compound binds to a pocket on the EED subunit. This binding event induces a conformational change in EED, which in turn leads to the loss of PRC2's methyltransferase activity.[1][7] This allosteric inhibition is effective even against PRC2 complexes containing EZH2 mutations that confer resistance to SAM-competitive inhibitors.[1]
Caption: this compound allosterically inhibits the PRC2 complex by binding to EED.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the anti-proliferative effect of this compound and its alternatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KARPAS-422, G401)
-
Complete culture medium
-
96-well plates
-
This compound and other inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 3, 7, or 14 days). For longer incubation periods, replenish the medium with fresh compound every 3-4 days.[7]
-
MTT/MTS Addition:
-
Measurement:
-
MTT: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.[8]
-
MTS: No solubilization step is required.
-
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[8][9]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Caption: Workflow for determining cell viability after EED inhibitor treatment.
Western Blot for H3K27me3
This protocol is used to measure the levels of histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3), a direct downstream marker of PRC2 activity.
Materials:
-
Cancer cell lines
-
This compound and other inhibitors
-
Cell lysis buffer (RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of inhibitors for a specified time (e.g., 48-72 hours).[10] Lyse the cells using RIPA buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K27me3 antibody (e.g., 1:1000 dilution) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal protein loading.[12]
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of H3K27me3.
Caption: Workflow for Western blot analysis of H3K27me3 levels.
Conclusion
This compound represents a significant advancement in the development of PRC2 inhibitors. Its unique allosteric mechanism of action provides a powerful tool for targeting PRC2-dependent cancers, including those that have developed resistance to traditional EZH2 inhibitors. The data presented in this guide demonstrates its potent and selective activity in various cancer cell line models. The detailed experimental protocols provided will aid researchers in further evaluating the potential of this compound and other EED inhibitors in their specific research contexts.
References
- 1. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An Allosteric PRC2 Inhibitor Targeting EED Suppresses Tumor Progression by Modulating the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A-395|EED/PRC2 inhibitor|CAS 2089148-72-9|DC Chemicals [dcchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PRC2 Inhibitors: Eed226 and GSK126
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the Polycomb Repressive Complex 2 (PRC2) has emerged as a critical therapeutic target in various cancers. This guide provides a detailed head-to-head comparison of two prominent PRC2 inhibitors, Eed226 and GSK126, which, despite targeting the same complex, employ distinct mechanisms of action. This analysis is supported by experimental data to inform preclinical research and drug development decisions.
Executive Summary
This compound and GSK126 are both potent inhibitors of the PRC2 complex, a key regulator of gene expression through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). However, they differ fundamentally in their inhibitory mechanisms. GSK126 is a first-generation, SAM-competitive inhibitor that directly targets the catalytic subunit of PRC2, EZH2. In contrast, this compound is a novel, allosteric inhibitor that binds to the EED subunit, a non-catalytic component essential for PRC2's full activity. This distinction may offer advantages in overcoming resistance to EZH2-catalytic inhibitors.
Data Presentation
The following tables summarize the key quantitative data for this compound and GSK126, providing a clear comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | This compound | GSK126 |
| Mechanism of Action | Allosteric inhibitor of PRC2, binds to the H3K27me3 binding pocket of the EED subunit.[1][2][3] | S-adenosylmethionine (SAM)-competitive inhibitor of the EZH2 catalytic subunit.[4][5] |
| IC50 (Enzymatic Assay) | 23.4 nM (H3K27me0 peptide substrate)[6][7], 53.5 nM (mononucleosome substrate)[6][7] | 9.9 nM[5][8] |
| Ki | Not reported as a competitive inhibitor. | 0.5 - 3 nM[9] |
| Kd | 82 nM (for EED subunit)[6][10], 114 nM (for PRC2 complex)[6] | Not explicitly found. |
| Cellular H3K27me3 Inhibition IC50 | 0.22 µM (G401 cells)[6][11] | 7 - 252 nM (in DLBCL cell lines)[4] |
| Cell Proliferation IC50 | 0.08 µM (KARPAS-422)[6][11] | 12.6 - 17.4 µM (in multiple myeloma cell lines after 72h)[2], 1.0 µM (HEC-50B), 0.9 µM (Ishikawa)[12] |
Table 2: Selectivity Profile
| Inhibitor | Selectivity |
| This compound | Selective for the PRC2 complex over 20 other protein methyltransferases.[10] The only other histone methyltransferase significantly inhibited is the EZH1-PRC2 complex.[6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | Balb/C nude mice[6] | KARPAS-422 (DLBCL) | 40 mg/kg, oral gavage, for 32 days[10] | 100% (complete tumor regression)[10] |
| Balb/C nude mice[6] | KARPAS-422 (DLBCL) | 300 mg/kg, p.o. BID, for 34 days[6] | Induced complete tumor regression.[13] | |
| GSK126 | SCID mice[14] | WSU-DLCL2 (DLBCL) | 50 mg/kg, intraperitoneal, daily for 25 days[14] | Significant tumor growth inhibition.[14] |
| Mice[8] | Human B-cell lymphoma xenografts | 150 mg/kg/day, i.p.[8] | Resulted in a reduction in H3K27me3 and inhibited tumor cell proliferation.[8] | |
| C57BL/6 mice[15] | B16F10 (Melanoma) | 50 mg/kg/day, intraperitoneal[15] | Free GSK126 did not show a significant inhibitory effect on tumor growth in this model.[15] |
Table 4: Pharmacokinetic Properties
| Parameter | This compound | GSK126 |
| Oral Bioavailability | Approximately 100%[6][7] | Very poor (< 2%)[1][16] |
| Terminal Half-life (t1/2) | 2.2 hours (in CD-1 mice)[6][7] | ~27 hours (in humans, intravenous administration)[17] |
| Clearance | Very low in vivo clearance.[6][7] | Not explicitly detailed, but oral bioavailability is low. |
| Volume of Distribution (Vd) | 0.8 L/kg (in CD-1 mice)[6][7] | Not explicitly detailed. |
| Plasma Protein Binding (PPB) | Moderate[6][7] | Not explicitly detailed. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
PRC2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against the enzymatic activity of the PRC2 complex.
Methodology:
-
Enzyme: Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12) is used.
-
Substrates: Either a biotinylated H3K27me0 peptide or reconstituted mononucleosomes are used as the substrate for methylation. S-adenosyl-L-[³H]-methionine ([³H]-SAM) serves as the methyl donor.
-
Inhibitor Preparation: this compound and GSK126 are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Reaction: The PRC2 enzyme, substrate, and inhibitor are incubated in a reaction buffer. The methylation reaction is initiated by the addition of [³H]-SAM.
-
Detection: The reaction is stopped, and the radiolabeled, methylated substrate is captured. The amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3K27me3 Assay
Objective: To measure the ability of the inhibitors to reduce the levels of H3K27 trimethylation in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., G401, KARPAS-422) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or GSK126 for a specified duration (e.g., 48-96 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Detection: The levels of H3K27me3 are quantified using either an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for H3K27me3 or by Western blotting.
-
Data Analysis: IC50 values are determined from the dose-response curves.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitors on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to attach overnight.
-
Treatment: The cells are then treated with a range of concentrations of this compound or GSK126.
-
Incubation: The plates are incubated for a period of 3 to 14 days.
-
Viability Measurement: Cell viability is measured using various methods, such as the WST-1 assay (colorimetric), CellTiter-Glo (luminescent), or by direct cell counting using a Beckman Coulter counter.
-
Data Analysis: The IC50 values, representing the concentration of inhibitor that causes 50% growth inhibition, are calculated from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., KARPAS-422) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups. This compound is typically administered orally, while GSK126 is often given via intraperitoneal injection.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: At the end of the study, the tumors are excised and weighed. Pharmacodynamic markers, such as H3K27me3 levels in the tumor tissue, can also be assessed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. esmed.org [esmed.org]
- 2. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK126 | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]
- 9. biofargo.com [biofargo.com]
- 10. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Combination Treatment with GSK126 and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EZH2 Inhibitor GSK126: Metabolism, drug transporter and rat pharmacokinetic studies | CiNii Research [cir.nii.ac.jp]
- 17. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
EED226 and Tazemetostat (EPZ-6438) Combination: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the combination therapy involving EED226 and tazemetostat (B611178) (EPZ-6438). The analysis is based on available preclinical data, detailing experimental protocols and summarizing key findings. This guide aims to inform on the potential synergies, antagonisms, and context-dependent efficacy of co-targeting the Polycomb Repressive Complex 2 (PRC2) through its core components, EED and EZH2.
Introduction to PRC2 Inhibition: this compound and Tazemetostat
The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers.
Tazemetostat (EPZ-6438) is a first-in-class, orally bioavailable small molecule inhibitor of EZH2, the catalytic subunit of PRC2.[1] It competitively inhibits the S-adenosylmethionine (SAM) binding pocket of both wild-type and mutant EZH2, leading to decreased H3K27 methylation and subsequent re-activation of tumor suppressor genes.[2][3] Tazemetostat has received FDA approval for the treatment of certain patients with epithelioid sarcoma and follicular lymphoma.[4][5]
This compound is a first-in-class, potent, and selective allosteric inhibitor of the PRC2 complex. It directly binds to the H3K27me3 binding pocket of Embryonic Ectoderm Development (EED), a core non-catalytic subunit of PRC2.[3] This binding induces a conformational change in EED, leading to the loss of PRC2 activity.[3]
The Rationale for Combination: Overcoming Tazemetostat Resistance
A primary rationale for combining an EED inhibitor like this compound with an EZH2 inhibitor like tazemetostat is to overcome acquired resistance to the latter. Resistance to tazemetostat can emerge through specific mutations in the EZH2 gene that prevent effective drug binding.[6][7] Preclinical studies have demonstrated that EED inhibitors can remain effective against PRC2 complexes harboring such tazemetostat-resistant EZH2 mutations.[8]
Preclinical Data: A Surprising Antagonism in Nasopharyngeal Carcinoma
Contrary to the initial hypothesis of synergy, a key preclinical study in nasopharyngeal carcinoma (NPC) revealed an antagonistic interaction between this compound and tazemetostat.
Summary of Key Findings
In a study by Tsang et al. (2020), the combination of this compound and tazemetostat (EPZ-6438) was evaluated in the EBV-positive NPC cell line C666-1. The concurrent treatment resulted in an antagonistic effect on cell growth, suggesting that this combination may not be beneficial, at least in the context of NPC.
In contrast, the same study demonstrated that this compound exhibited a synergistic effect on cell growth inhibition when combined with the chemotherapeutic agents cisplatin (B142131) or gemcitabine. Similarly, tazemetostat showed a strong synergistic effect when combined with the histone deacetylase (HDAC) inhibitor trichostatin-A (TSA).
The following table summarizes the combination effects observed in the C666-1 NPC cell line.
| Drug Combination | Cell Line | Outcome | Synergy Score (SS) | Reference |
| This compound + Tazemetostat (EPZ-6438) | C666-1 | Antagonistic | Not Reported | |
| This compound + Azacitidine (AZA) | C666-1 | Antagonistic | Not Reported | |
| This compound + Cisplatin | C666-1 | Synergistic | Not Reported | |
| This compound + Gemcitabine | C666-1 | Synergistic | 8.79 | |
| Tazemetostat (EPZ-6438) + Trichostatin-A (TSA) | C666-1 | Synergistic | 12.64 |
Overcoming Tazemetostat Resistance with EED Inhibition
Despite the antagonistic finding in NPC, the potential for EED inhibitors to overcome resistance to tazemetostat remains a compelling area of investigation. Certain acquired mutations in EZH2 can render tazemetostat ineffective, while cells remain sensitive to EED inhibition.
| EZH2 Mutation Conferring Tazemetostat Resistance | EED Inhibitor Efficacy | Reference |
| Y726F | Maintained | [8] |
| C663Y | Maintained | [8] |
| Y666N | Maintained (with MAK683, another EEDi) | [7] |
| W113C | Maintained |
Experimental Protocols
Cell Viability Assay for Combination Studies (Based on Tsang et al., 2020)
-
Cell Line: C666-1 (Epstein-Barr virus-positive nasopharyngeal carcinoma).
-
Treatment: Cells were treated with this compound and tazemetostat (EPZ-6438) at or near their IC50 concentrations.
-
Incubation: The drug combination was evaluated for up to 6 days.
-
Assay: The effect on cell proliferation was measured using a WST-1 based colorimetric assay.
-
Synergy/Antagonism Determination: The interaction between the two drugs was assessed, though the specific method for calculating the synergy score was not detailed in the publication.
Signaling Pathways and Experimental Workflow
PRC2 Signaling Pathway and Inhibition
The following diagram illustrates the PRC2 complex and the distinct mechanisms of action of tazemetostat and this compound.
Caption: Mechanism of PRC2 inhibition by tazemetostat and this compound.
Experimental Workflow for Combination Drug Screening
The following diagram outlines a typical workflow for assessing the synergistic or antagonistic effects of drug combinations.
Caption: Workflow for combination drug screening.
Conclusion and Future Perspectives
The preclinical evidence for the combination of this compound and tazemetostat presents a complex picture. While the rationale for overcoming tazemetostat resistance through EED inhibition is supported by data on specific EZH2 mutations, the direct combination of these two agents has been shown to be antagonistic in a nasopharyngeal carcinoma cell line. This suggests that the interaction between EED and EZH2 inhibitors may be highly context-dependent, varying with the genetic background of the cancer.
Further research is warranted to explore this combination in other cancer types, particularly those with known resistance mutations to tazemetostat. Mechanistic studies are also needed to understand the basis of the observed antagonism in NPC. For now, based on the available data, combining this compound with chemotherapeutic agents or combining tazemetostat with HDAC inhibitors appears to be a more promising therapeutic strategy in NPC. The use of this compound as a sequential therapy following the development of resistance to tazemetostat is another potential avenue that requires further investigation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer [thno.org]
- 7. Remarkable Synergy When Combining EZH2 Inhibitors with YM155 Is H3K27me3-Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Disruption of the EZH2/EED Complex Inhibits EZH2-dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of Eed226: A Comparative Guide
Eed226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by directly binding to the H3K27me3 binding pocket of the Embryonic Ectoderm Development (EED) subunit, a core component of the PRC2 complex.[2][3] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[1][3] This guide provides a comparative analysis of the selectivity profile of this compound against other PRC2 inhibitors, supported by experimental data and detailed methodologies.
PRC2 Signaling Pathway
The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[3][4] The catalytic activity resides in the EZH2 subunit, which transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to H3K27.[5] The EED subunit recognizes and binds to trimethylated H3K27 (H3K27me3), an interaction that allosterically enhances EZH2's methyltransferase activity, propagating the repressive H3K27me3 mark and leading to transcriptional silencing.[3][5] this compound disrupts this cycle by binding to the H3K27me3 pocket on EED, thereby preventing the allosteric activation of EZH2.[3]
Comparative Selectivity Data
This compound demonstrates high selectivity for the PRC2 complex. In enzymatic assays, it exhibited potent inhibition of PRC2 with an IC50 of 23.4 nM (using H3K27me0 peptide as a substrate) and 53.5 nM (using a mononucleosome substrate).[1] Importantly, it showed remarkable selectivity for the PRC2 complex over a panel of 21 other protein methyltransferases and kinases, with IC50 values greater than 100 μM for most other targets.[4] The only other histone methyltransferase significantly inhibited is the EZH1-PRC2 complex.[1]
| Compound | Target | Assay Type | IC50 / Kd | Selectivity Notes |
| This compound | PRC2 (Peptide Substrate) | Enzymatic | 23.4 nM (IC50) | Highly selective over 20 other methyltransferases (IC50 >100 μM).[4] |
| PRC2 (Nucleosome Substrate) | Enzymatic | 53.5 nM (IC50) | Also inhibits the EZH1-PRC2 complex.[1] | |
| EED | Binding (SPR) | 82 nM (Kd) | Binds directly to the H3K27me3 pocket.[1] | |
| PRC2 Complex | Binding (SPR) | 114 nM (Kd) | Does not disrupt the core PRC2 complex.[1] | |
| G401 Cells (H3K27me3) | Cell-based ELISA | 0.22 μM (IC50) | Reduces global H3K27me3 levels.[1][5] | |
| A-395 | PRC2 | Radioactivity Assay | 18 nM (IC50) | A potent and selective EED inhibitor.[5] |
| H3K27me3 Reduction (Cells) | Cell-based Assay | 90 nM (IC50) | Phenocopies EZH2 inhibitors in latency reversal models.[5][6] | |
| EEDi-5285 | EED | Binding Assay | 0.2 nM | 88-fold more potent in binding to EED than this compound.[4] |
| Karpas422 Cells | Proliferation Assay | 0.5 nM | 364-fold more potent in cell growth inhibition than this compound.[4] | |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | Enzymatic | 24 nM (Ki) | SAM-competitive EZH2 inhibitor.[7] |
| EZH2 (Y641N Mutant) | Enzymatic | 2.5 nM (Ki) | More potent against certain EZH2 mutants. | |
| GSK126 | EZH2 (Wild-Type) | Enzymatic | 9.9 nM (IC50) | SAM-competitive EZH2 inhibitor.[5] |
| EZH2 (Y641F Mutant) | Enzymatic | 0.5 nM (IC50) | Highly potent against specific EZH2 mutants. |
Experimental Workflow for Selectivity Profiling
Evaluating the selectivity of an EED inhibitor like this compound involves a multi-step process, starting from biochemical assays to confirm direct target engagement and moving to cell-based assays to assess functional consequences and off-target effects.
Experimental Protocols
PRC2 Enzymatic Inhibition Assay (HTRF)
This assay quantitatively measures the methyltransferase activity of the PRC2 complex.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the methylation of a biotinylated H3K27me0 peptide substrate by the PRC2 enzyme complex.[8]
-
Methodology:
-
The PRC2 complex, S-adenosylmethionine (SAM), and the biotinylated H3K27me0 peptide substrate are combined in an assay buffer.[8]
-
Serial dilutions of this compound (or other inhibitors) are added to the reaction mixture.
-
The reaction is incubated to allow for enzymatic methylation.
-
The reaction is stopped, and detection reagents are added: an Europium cryptate-labeled anti-H3K27me2/3 antibody (donor) and streptavidin-conjugated XL665 (acceptor).[8]
-
If methylation has occurred, the antibody binds the peptide, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal.
-
The signal is read on a compatible plate reader, and IC50 values are calculated by plotting the signal against the inhibitor concentration.
-
EED-H3K27me3 Binding Assay (AlphaScreen)
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between the EED subunit and its activating ligand, H3K27me3.[8][9]
-
Principle: An AlphaScreen (Amplified Luminescent Proximity Homestead Assay) format is used to detect the binding of His-tagged EED to a biotinylated H3K27me3 peptide.
-
Methodology:
-
Serially diluted this compound is added to wells of a 384-well plate.[8]
-
A solution containing His-tagged EED protein and biotinylated H3K27me3 peptide is added and incubated with the compound.[8]
-
Nickel chelate-coated Alpha Donor beads and streptavidin-coated Alpha Acceptor beads are added.
-
In the absence of an inhibitor, the His-EED binds the biotin-H3K27me3 peptide, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm.
-
This compound competes with the H3K27me3 peptide for binding to EED, disrupting the interaction and reducing the AlphaScreen signal in a dose-dependent manner.[9]
-
IC50 values are determined from the dose-response curve.
-
Cellular H3K27me3 Quantification (Western Blot)
This cell-based assay assesses the functional effect of the inhibitor on the global levels of the H3K27me3 epigenetic mark within cells.[1][10]
-
Principle: Western blotting is used to detect and quantify the levels of H3K27me3 relative to total histone H3 in cells treated with the inhibitor.
-
Methodology:
-
Select a sensitive cell line (e.g., G401 rhabdoid tumor cells or Karpas-422 lymphoma cells).[1][4]
-
Culture the cells and treat them with various concentrations of this compound (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48-72 hours).[1]
-
Harvest the cells and perform histone extraction.
-
Quantify protein concentration using a BCA assay.[10]
-
Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Probe the membrane with a primary antibody specific for H3K27me3 and a separate primary antibody for total Histone H3 (as a loading control).[1][10]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[10]
-
Quantify the band intensities to determine the dose-dependent reduction in the H3K27me3 mark.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Eed226 Demonstrates Efficacy in Overcoming Resistance to EZH2 Inhibitors
A comprehensive analysis of cross-resistance studies reveals that the allosteric PRC2 inhibitor, Eed226, retains activity against cancer cell lines that have developed resistance to catalytic EZH2 inhibitors. This suggests a promising therapeutic strategy for patients who relapse on EZH2-targeted therapies.
This guide provides a comparative overview of this compound and other epigenetic drugs, focusing on cross-resistance patterns. Experimental data from multiple studies are summarized, and detailed protocols for key assays are provided for researchers in drug development.
Comparative Analysis of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other epigenetic inhibitors across various cancer cell lines, including those sensitive and resistant to EZH2 inhibitors.
Table 1: IC50 Values of PRC2 Inhibitors in EZH2 Inhibitor-Sensitive and -Resistant Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | EZH2 Inhibitor | IC50 (µM) | This compound IC50 (µM) | Reference |
| SU-DHL-10 (Parental) | GSK126 | ~2.5 | Not Reported | [1] |
| SU-DHL-10 (GSK126-Resistant) | GSK126 | >10 | Sensitive | [1] |
| WSU-DLCL2 (Parental) | GSK126 | ~1.0 | Not Reported | [1] |
| WSU-DLCL2 (GSK126-Resistant) | GSK126 | >10 | Sensitive | [1] |
| Karpas-422 (EZH2 Y641N) | GSK126 | 0.019 | 0.08 | [2][3] |
| Karpas-422 (EZH2 Y641N) | EPZ-6438 | 0.004 | 0.08 | [3][4] |
Table 2: IC50 Values of this compound and Other Epigenetic Drugs in Various Cancer Cell Lines
| Drug | Class | Cell Line | Cancer Type | IC50 | Reference |
| This compound | EED Inhibitor | Karpas-422 | DLBCL | 0.08 µM | [3] |
| G401 | Rhabdoid Tumor | 0.22 µM (H3K27me3) | [3] | ||
| GSK126 | EZH2 Inhibitor | Pfeiffer | DLBCL | 0.002 µM | [2] |
| WSU-DLCL2 | DLBCL | 0.027 µM | [2] | ||
| EPZ-6438 (Tazemetostat) | EZH2 Inhibitor | WSU-DLCL2 | DLBCL | 0.019 µM | [4] |
| OCI-LY19 | DLBCL | >10 µM | [4] | ||
| UNC1999 | EZH1/EZH2 Inhibitor | DB | DLBCL | ~0.5 µM | [5] |
| Azacitidine | DNMT Inhibitor | WSU-DLCL2 | DLBCL | Not Reported | [6] |
| Vorinostat | HDAC Inhibitor | HUT78 | CTCL | 0.675 µM | [7] |
| Romidepsin | HDAC Inhibitor | HUT78 | CTCL | 0.00122 µM | [7] |
Mechanisms of Resistance and this compound's Mode of Action
Resistance to EZH2 inhibitors, which are competitive inhibitors of the S-adenosylmethionine (SAM) binding pocket of EZH2, can arise through several mechanisms. These include mutations in the EZH2 gene that prevent drug binding or the activation of alternative survival signaling pathways.[1]
This compound, in contrast, is an allosteric inhibitor that binds to the embryonic ectoderm development (EED) subunit of the PRC2 complex.[3] This binding induces a conformational change in PRC2, leading to the loss of its catalytic activity.[3] Because this compound targets a different component of the PRC2 complex, it can circumvent resistance mechanisms that are specific to the EZH2 subunit.
Signaling Pathways in EZH2 Inhibitor Resistance
The development of resistance to EZH2 inhibitors is often associated with the activation of pro-survival signaling pathways that bypass the effects of PRC2 inhibition. Key pathways implicated include the PI3K/AKT and MAPK/ERK pathways.[1][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of epigenetic inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
Epigenetic inhibitors (this compound, GSK126, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of the epigenetic inhibitors in complete medium.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[1]
Western Blot for H3K27me3
This protocol is used to assess the effect of PRC2 inhibitors on the global levels of histone H3 lysine (B10760008) 27 trimethylation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PRC2 inhibitors (this compound, GSK126, etc.)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K27me3, anti-Total H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imager
Procedure:
-
Treat cells with the PRC2 inhibitors at the desired concentrations and time points.
-
Lyse the cells using RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the H3K27me3 signal to the total H3 signal.
Generation of EZH2 Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to an inhibitor.
Procedure:
-
Culture the parental cancer cell line in the presence of the EZH2 inhibitor (e.g., GSK126) at a concentration equal to the IC50 value.
-
Continuously culture the cells, gradually increasing the concentration of the inhibitor in a stepwise manner as the cells adapt and resume proliferation.
-
Monitor the cell viability and proliferation rate at each concentration increment.
-
Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., >10x the initial IC50), the resistant cell line is established.
-
Confirm the resistance by performing a cell viability assay and comparing the IC50 value of the resistant line to the parental line.[1]
Experimental Workflow
The following diagram illustrates the general workflow for conducting cross-resistance studies.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired resistance to EZH2 inhibitor GSK343 promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Eed226: A Comparative Guide to Biomarkers and Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
Eed226 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in cancer. By binding to the Embryonic Ectoderm Development (EED) subunit, this compound disrupts PRC2 activity, leading to the reactivation of tumor suppressor genes. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, its performance against alternative therapies, and detailed experimental protocols for biomarker assessment.
EZH2 Mutations: A Primary Predictor of Sensitivity
The most well-established biomarkers for predicting response to PRC2 inhibitors, including this compound, are gain-of-function mutations in the catalytic subunit of PRC2, Enhancer of Zeste Homolog 2 (EZH2). These mutations, commonly found in hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), render cancer cells dependent on PRC2 activity for their survival and proliferation.
In Vitro Sensitivity
Cell lines harboring EZH2 mutations consistently demonstrate significantly higher sensitivity to PRC2 inhibitors compared to their wild-type counterparts.
| Cell Line | Cancer Type | EZH2 Status | This compound IC50 | Tazemetostat (B611178) IC50 | Reference |
| Karpas-422 | DLBCL | Y641N Mutant | 80 nM | <1 nM - 7.6 µM (range) | [1],[2] |
| Pfeiffer | DLBCL | A677G Mutant | Not Reported | <1 nM - 7.6 µM (range) | [2] |
| WSU-DLCL2 | DLBCL | Y641F Mutant | Not Reported | <1 nM - 7.6 µM (range) | [2] |
| Toledo | DLBCL | Wild-type | Not Reported | >7.6 µM | [2] |
| SU-DHL-5 | DLBCL | Wild-type | Not Reported | >7.6 µM | [3] |
| G401 | Rhabdoid Tumor | SMARCB1-deficient | 220 nM | Not Reported | [1] |
In Vivo Efficacy
The predictive power of EZH2 mutations extends to in vivo models, where EZH2-mutant xenografts exhibit robust and sustained tumor regression in response to this compound and other PRC2 inhibitors.
| Compound | Xenograft Model | EZH2 Status | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Karpas-422 | Y641N Mutant | 40 mg/kg, oral, daily for 32 days | 100% (complete regression) | [4] |
| Tazemetostat | Karpas-422 | Y641N Mutant | 80 mg/kg, oral, twice daily | Complete tumor regression | [5],[6] |
| Tazemetostat | Pfeiffer | A677G Mutant | 114 mg/kg, oral, once daily | Complete tumor regression | [5] |
| Tazemetostat | WSU-DLCL2 | Y641F Mutant | Not Reported | Tumor growth inhibition | [7] |
| Tazemetostat | OCI-LY19 | Wild-type | 500 mg/kg, oral, twice daily | Significant dose-dependent tumor growth inhibition | [3] |
| BR-001 (EEDi) | Karpas-422 | Y641N Mutant | 100 mg/kg, oral, twice daily for 36 days | 85% | [4] |
| EEDi-5285 (EEDi) | Karpas-422 | Y641N Mutant | 50 mg/kg, oral, for 28 days | 100% (sustained regression) | [4] |
A key advantage of this compound is its ability to overcome resistance to EZH2 inhibitors. DLBCL cells resistant to the EZH2 inhibitors GSK126 and tazemetostat (EPZ-6438) remain sensitive to this compound, suggesting its potential as a valuable therapeutic option for patients who have developed resistance to SAM-competitive EZH2 inhibitors.[8]
Emerging Biomarkers: Beyond EZH2 Mutations
Research is ongoing to identify additional biomarkers that can predict response to this compound, particularly in EZH2 wild-type cancers.
SLFN11 Expression
Schlafen family member 11 (SLFN11) is a protein involved in the DNA damage response. Its expression has been identified as a potential biomarker for sensitivity to DNA-damaging agents and PARP inhibitors.[9] Notably, EZH2 inhibitors have been shown to induce the expression of SLFN11.[10] This suggests a potential synergistic effect of combining this compound with DNA-damaging agents or PARP inhibitors in tumors with low baseline SLFN11 expression. Further studies are needed to validate SLFN11 as a direct predictive biomarker for this compound monotherapy.
Immuno-Oncology Markers: CXCL10 and CD8+ T-cell Infiltration
EED inhibitors have been shown to modulate the tumor microenvironment. The EED inhibitor BR-001, which was developed from this compound, led to a significant upregulation of the chemokine CXCL10 in a syngeneic colon tumor model.[11] This was associated with increased infiltration of effector CD8+ T-cells into the tumor, contributing to a 59.3% tumor growth suppression.[11] These findings suggest that baseline levels of CXCL10 and CD8+ T-cell infiltration, or their induction following treatment, could serve as predictive biomarkers for this compound's efficacy, particularly in the context of immunotherapy combinations.
Experimental Protocols
Accurate biomarker assessment is crucial for patient stratification and predicting therapeutic response. The following are detailed methodologies for the key experiments cited.
EZH2 Mutation Detection: cobas® EZH2 Mutation Test
This FDA-approved real-time PCR test is designed for the qualitative detection of single nucleotide mutations in the EZH2 gene from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Specimen Preparation: DNA is manually extracted from FFPE tumor tissue sections using the cobas® DNA Sample Preparation Kit.
-
PCR Amplification and Detection: The extracted DNA is subjected to allele-specific PCR using the cobas z 480 analyzer. The test uses complementary primer pairs and fluorescently labeled oligonucleotide probes to specifically amplify and detect the target EZH2 mutations.
-
Data Analysis: The analyzer's software automatically interprets the fluorescent signals to provide a qualitative result for the presence or absence of the targeted EZH2 mutations.
The cobas® EZH2 Mutation Test detects the following mutations: Y646N, Y646F, Y646X (Y646H, Y646S, Y646C), A682G, and A692V.[1][12]
CXCL10 mRNA Detection: RNAscope™ In Situ Hybridization
RNAscope™ is a highly sensitive and specific in situ hybridization (ISH) technique for detecting single RNA molecules in FFPE tissues.
Methodology:
-
Sample Preparation: FFPE tumor sections are deparaffinized and subjected to heat- and protease-induced epitope retrieval.
-
Hybridization: Target-specific oligonucleotide probes for CXCL10 are hybridized to the tissue section.
-
Signal Amplification: A cascade of signal amplification molecules is built upon the hybridized probes.
-
Detection: The amplified signal is visualized using a chromogenic or fluorescent label.
-
Analysis: The number of CXCL10 mRNA dots per cell or the overall staining intensity is quantified using image analysis software.
This technique allows for the spatial localization of CXCL10 expression within the tumor microenvironment.
CD8+ T-cell Infiltration Analysis: Multiplex Immunofluorescence
Multiplex immunofluorescence allows for the simultaneous detection of multiple protein markers in a single tissue section, providing spatial context of different immune cell populations.
Methodology:
-
Tissue Preparation: FFPE or frozen tumor sections are prepared for staining.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.
-
Antibody Staining: A panel of primary antibodies, including one targeting CD8, is sequentially applied to the tissue section. Each primary antibody is followed by a corresponding secondary antibody conjugated to a unique fluorophore.
-
Imaging: The stained slides are imaged using a multispectral imaging system.
-
Image Analysis: The images are spectrally unmixed and analyzed using software to quantify the number and density of CD8+ T-cells within different tumor compartments (e.g., intratumoral, stromal).[13][14]
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate the key signaling pathway and workflows.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Performance of the cobas EZH2 mutation test on clinical samples from non-Hodgkin lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SLFN11 is a transcriptional target of EWS-FLI1 and a determinant of drug response in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ercongressi.it [ercongressi.it]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. diagnostics.roche.com [diagnostics.roche.com]
- 13. Multiplexed Immunofluorescence Analysis and Quantification of Intratumoral PD-1+ Tim-3+ CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
EED Inhibitors in Oncology: A Comparative Analysis of MAK683 and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The targeting of epigenetic regulators has emerged as a promising frontier in oncology. Within this landscape, inhibitors of the Polycomb Repressive Complex 2 (PRC2) have garnered significant attention. This guide provides a comparative overview of the clinical and preclinical progress of Embryonic Ectoderm Development (EED) inhibitors, with a primary focus on MAK683, and its alternatives, including other EED inhibitors and direct inhibitors of the catalytic subunit of PRC2, EZH2.
Mechanism of Action: EED vs. EZH2 Inhibition
PRC2 is a multi-protein complex essential for maintaining gene silencing and cellular identity through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). The core components of PRC2 include EZH2, the catalytic subunit, SUZ12, and EED. EED plays a crucial role by binding to the trimethylated H3K27 (H3K27me3) mark, which allosterically activates EZH2 and promotes the propagation of the repressive mark.
EED inhibitors , such as MAK683, function as allosteric inhibitors. They bind to the H3K27me3-binding pocket of EED, preventing its interaction with EZH2 and thereby inhibiting the catalytic activity of the entire PRC2 complex.[1] This mechanism is distinct from that of EZH2 inhibitors , which directly target the catalytic site of the EZH2 subunit, competing with the methyl donor S-adenosylmethionine (SAM).
Preclinical Performance: A Comparative Look
The preclinical efficacy of EED and EZH2 inhibitors has been evaluated in various cancer cell lines and animal models. The following tables summarize key in vitro and in vivo data for MAK683 and its comparators. It is important to note that direct comparisons of IC50 and tumor growth inhibition values should be made with caution due to variations in experimental conditions across different studies.
In Vitro Anti-proliferative Activity (IC50)
| Compound | Target | Cell Line | EZH2 Status | IC50 (nM) | Reference |
| MAK683 | EED | WSU-DLCL2 | Y641F Mutant | 1.153 | [2] |
| HeLa | Wild-Type | 1.014 (H3K27me3 reduction) | [2] | ||
| EED226 | EED | WSU-DLCL2 | Y641F Mutant | 35.86 | [2] |
| Tazemetostat (EPZ6438) | EZH2 | WSU-DLCL2 | Y641F Mutant | 14.86 | [2] |
| HeLa | Wild-Type | 22.47 (H3K27me3 reduction) | [2] | ||
| Fuji (Synovial Sarcoma) | Wild-Type | 150 | [3] | ||
| HS-SY-II (Synovial Sarcoma) | Wild-Type | 520 | [3] | ||
| APG-5918 | EED | LNCaP (Prostate) | Wild-Type | 10.16 | [4] |
| 22RV1 (Prostate) | Wild-Type | 70.32 | [4] | ||
| HuT102 (T-Cell Lymphoma) | Not Specified | 100 | [5] | ||
| ORIC-944 | EED | Biochemical Assay | N/A | 0.106 (EC50) | [6] |
| EEDi-5285 | EED | Pfeiffer (Lymphoma) | Mutant | 0.02 | [7][8] |
| KARPAS-422 (Lymphoma) | Mutant | 0.5 | [7][8] | ||
| BR-001 | EED | Biochemical Assay | N/A | 4.5 | [9] |
In Vivo Efficacy in Xenograft Models
| Compound | Target | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MAK683 | EED | KARPAS-422 (Lymphoma) | Not specified in provided abstracts | Tumor regression | [10] |
| Tazemetostat | EZH2 | OCI-LY19 (Lymphoma) | 125 or 500 mg/kg BID | Dose-dependent TGI | [11] |
| SU-DHL-5 (Lymphoma) | 125 or 500 mg/kg BID | Dose-dependent TGI | [11] | ||
| Toledo (Lymphoma) | 125 or 500 mg/kg BID | Dose-dependent TGI | [11] | ||
| APG-5918 | EED | LNCaP (Prostate) | 100 mg/kg QD | 40.78% T/C | |
| 22Rv1 (Prostate) | 50-100 mg/kg | 33.78% - 41.57% T/C | [4] | ||
| HuT102 (T-Cell Lymphoma) | 30 mg/kg | Complete tumor regression | [5] | ||
| EEDi-5285 | EED | KARPAS-422 (Lymphoma) | 50-100 mg/kg daily | Complete and durable tumor regression | [7][8] |
| BR-001 | EED | Karpas 422 (Lymphoma) | 100 mg/kg BID | 85% TGI | [9] |
| Pfeiffer (Lymphoma) | 100 mg/kg BID | 96% TGI | [9] | ||
| CT26 (Colon) | 30 mg/kg | 59.3% TGI | [9] | ||
| FTX-6058 | EED | Townes SCD Mouse Model | 5mg/kg QD | Increased HbF levels | [12] |
Clinical Trial Updates
A number of EED and EZH2 inhibitors are currently in various stages of clinical development. The following table provides a snapshot of the key clinical trials for MAK683 and its alternatives.
| Compound | Target | Phase | Clinical Trial ID | Indication(s) | Key Findings/Status |
| MAK683 | EED | I/II | NCT02900651 | Advanced Malignancies (including DLBCL, NPC) | Well-tolerated with preliminary signs of activity in treatment-resistant DLBCL. The study was terminated for business reasons, not due to safety concerns.[9] |
| Tazemetostat | EZH2 | Approved | N/A | Epithelioid Sarcoma, Follicular Lymphoma | FDA-approved. Showed objective responses in relapsed/refractory follicular lymphoma.[13] |
| APG-5918 | EED | I | NCT05354582 | Advanced Solid Tumors or Hematologic Malignancies | Phase I study initiated in China and the US.[14][15] |
| ORIC-944 | EED | I | NCT05413421 | Metastatic Prostate Cancer | Ongoing Phase 1b in combination with AR inhibitors.[16][17][18] |
| FTX-6058 | EED | I | NCT04586985, NCT05169580 | Sickle Cell Disease | Phase 1 trial ongoing. Showed potential to increase fetal hemoglobin.[12][19] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key assays used in the preclinical evaluation of PRC2 inhibitors.
Cell Viability Assay
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Procedure:
-
Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well.[20]
-
After 24 hours of incubation, cells are treated with a serial dilution of the EED or EZH2 inhibitor.[20]
-
The plates are incubated for an extended period (typically 6-14 days) to account for the slow-acting nature of epigenetic drugs, with the media and inhibitor being replenished every 3-4 days.[20]
-
Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[20]
-
The luminescence is read on a plate reader, and the data is used to calculate the IC50 value.[20]
Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
Procedure:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[21][22]
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.[21]
-
The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[9]
-
Tumor volume and mouse body weight are measured regularly throughout the study.[9]
-
The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
AlphaLISA Assay for EED-H3K27me3 Interaction
This biochemical assay is used to screen for and characterize inhibitors that disrupt the interaction between EED and H3K27me3.
Procedure:
-
The assay is typically performed in a 384-well plate.[23]
-
Biotinylated H3K27me3 peptide, a GST-tagged EED protein, and the test compound are incubated together.
-
Glutathione-coated acceptor beads and streptavidin-coated donor beads are added.
-
If the EED-H3K27me3 interaction is intact, the beads are brought into close proximity.
-
Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a luminescent signal.
-
Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the AlphaLISA signal.
Conclusion
The development of EED inhibitors like MAK683 represents a novel and promising strategy for targeting the PRC2 complex in cancer. Preclinical data suggest that EED inhibitors can be highly potent and may offer advantages over direct EZH2 inhibitors, particularly in overcoming certain resistance mechanisms. The clinical landscape for PRC2 inhibitors is rapidly evolving, with the approval of tazemetostat validating this therapeutic approach. The ongoing clinical trials of various EED inhibitors, including those with distinct indications like sickle cell disease, will further elucidate the therapeutic potential of this class of drugs. Continued research into the nuances of PRC2 biology and the development of next-generation inhibitors will be critical for realizing the full potential of epigenetic therapies in oncology and beyond.
References
- 1. novartis.com [novartis.com]
- 2. Induction of senescence-associated secretory phenotype underlies the therapeutic efficacy of PRC2 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. streetinsider.com [streetinsider.com]
- 7. EEDi-5285: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ascentage Pharma Announces IND Approval in China for Phase I Study of APG-5918 in Patients with Advanced Solid Tumors or Hematologic Malignancies - [ascentage.com]
- 15. Ascentage Pharma Announces IND Clearance by the US FDA for First-in-Human Study of Novel EED Inhibitor APG-5918 [prnewswire.com]
- 16. ORIC Pharmaceuticals Presents ORIC-944 Preclinical Data at EORTC-NCI-AACR Conference, Highlighting Potential in Treating Prostate Cancer and Other Solid Tumors [quiverquant.com]
- 17. ORIC® Pharmaceuticals Presented Preclinical Data at the EORTC-NCI-AACR International Conference on Molecular Targets and Cancer Therapeutics Supporting Best-in-Class Potential of ORIC-944 to Treat Patients With Prostate Cancer and Other Solid Tumors | ORIC Pharmaceuticals, Inc. [oricpharma.gcs-web.com]
- 18. oricpharma.com [oricpharma.com]
- 19. Discovery of clinical candidate FTX-6058: a potent, orally bioavailable upregulator of fetal hemoglobin for treatment of sickle cell disease - American Chemical Society [acs.digitellinc.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Safety Operating Guide
Proper Disposal Procedures for Eed226
The following provides essential safety and logistical information for the proper disposal of Eed226, a potent and selective EED inhibitor.[1] Adherence to these procedures is critical for ensuring laboratory safety and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Physicochemical and Hazard Data
A summary of the relevant data for this compound is presented below. It is important to note that hazard classifications may vary between suppliers.[2] Therefore, treating this compound as a hazardous substance is the most prudent approach.
| Property | Value | Reference |
| Chemical Name | N-(2-Furanylmethyl)-8-[4-(methylsulfonyl)phenyl]-1,2,4-triazolo[4,3-c]pyrimidin-5-amine | [2] |
| CAS Number | 2083627-02-3 | [2] |
| Molecular Formula | C₁₇H₁₅N₅O₃S | [3] |
| Molecular Weight | 369.4 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (to 100 mM) and DMF (33 mg/ml).[1][3] Insoluble in water.[4] | [1][3][4] |
| Hazard Classification | Acute oral toxicity, Category 4 ("Harmful if swallowed") according to Fisher Scientific.[2] Not classified as hazardous by Cayman Chemical. | [2] |
| Storage | Store at -20°C.[1] | [1] |
Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handle this compound waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
2. Waste Characterization and Segregation:
-
All waste contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, gloves, wipes), must be treated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.
3. Disposal of Solid this compound Waste:
-
Unused or Expired this compound:
-
Keep the compound in its original, sealed container if possible.
-
If the original container is compromised, transfer the waste to a new, compatible, and sealable container.
-
-
Contaminated Solids (e.g., absorbent materials, contaminated labware):
-
Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a clear plastic bag.
-
Ensure the container is appropriate for solid chemical waste.
-
4. Disposal of Liquid this compound Waste (Solutions):
-
This compound Solutions (e.g., in DMSO):
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a designated waste carboy).
-
Do not dispose of this compound solutions down the drain.[5]
-
-
Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound three times with an appropriate solvent (e.g., the solvent used to dissolve the compound, or another suitable organic solvent).
-
Collect the solvent rinsate as hazardous liquid waste.
-
After thorough rinsing, the glassware can typically be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policies.
-
5. Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's guidelines.
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory until it is collected by EHS personnel.
6. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, mechanically collect the spilled solid using absorbent pads or other inert material. Avoid creating dust.
-
Place the collected spill cleanup material into a sealed container and label it as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: The information provided is a guideline for the safe handling and disposal of this compound.[2] It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and adhere to all local, regional, and national regulations concerning hazardous waste disposal.
References
Navigating the Safe Handling of Eed226: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the potent PRC2 inhibitor Eed226, a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) for this compound
While some safety data sheets (SDS) for this compound indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), others recommend specific personal protective equipment. To ensure the highest level of safety, a conservative approach is recommended. The following table summarizes the recommended PPE for handling this compound, based on a comprehensive review of available safety information.[1]
| PPE Category | Recommended Equipment | Standard of Compliance (where applicable) |
| Eye and Face | Safety glasses with side shields or goggles. A face shield may be required for operations with a significant splash risk. | 29 CFR 1910.133 or European Standard EN166[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile). | N/A |
| Body | A standard laboratory coat. | N/A |
| Respiratory | A respirator is recommended if working with the compound in a poorly ventilated area or if dust formation is likely. | 29 CFR 1910.134 or European Standard EN 149[1] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of experiments involving this compound.
Experimental Workflow
Detailed Methodologies
1. Preparation:
-
Donning PPE: Before handling this compound, put on all recommended personal protective equipment as outlined in the table above.
-
Weighing: If working with the solid form of this compound, conduct all weighing procedures within a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.
-
Dissolution: Prepare solutions in a well-ventilated area. This compound is soluble in DMF and DMSO.
2. Experimentation:
-
Follow standard laboratory protocols for cell treatment, incubation, and analysis.
-
Avoid creating aerosols.
3. Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent after use.
-
Waste Disposal: Dispose of all waste materials, including empty containers, contaminated PPE, and unused this compound, in accordance with local, state, and federal regulations. The recommended method for solid waste is to sweep it up and place it into a suitable, closed container for disposal.[1]
-
PPE Removal: Remove and dispose of gloves and any other contaminated PPE in the appropriate waste stream. Wash hands thoroughly after handling the compound.
Storage and Spill Management
Storage: To maintain product quality, this compound should be stored in a tightly closed container in a freezer.[1]
Spill Response: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
For a solid spill, carefully sweep up the material and place it in a sealed container for disposal.[1] Avoid generating dust.
-
For a liquid spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Decontaminate the spill area thoroughly.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
